5-Phthalimidopentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-11(16)7-3-4-8-14-12(17)9-5-1-2-6-10(9)13(14)18/h1-2,5-6H,3-4,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYAIXIPOVUMQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364928 | |
| Record name | 5-phthalimidopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147-76-8 | |
| Record name | 5-phthalimidopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Phthalimidopentanoic acid synthesis from phthalic anhydride
An In-Depth Technical Guide to the Synthesis of 5-Phthalimidopentanoic Acid from Phthalic Anhydride
**Executive Summary
This guide provides a comprehensive technical overview of the synthesis of this compound, a critical bifunctional building block in modern pharmaceutical research and drug development. The synthesis is achieved through the N-phthaloylation of 5-aminopentanoic acid using phthalic anhydride. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss methods for purification and characterization. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and efficiently perform this synthesis, understanding the causality behind each step to ensure a high-purity yield.
**1. Introduction: The Strategic Importance of this compound
This compound is a hetero-bifunctional molecule of significant interest in medicinal chemistry. It features a terminal carboxylic acid and a primary amine protected as a stable phthalimide group. This unique structure makes it an invaluable linker molecule, particularly in the burgeoning field of targeted protein degradation, where it is often incorporated into Proteolysis Targeting Chimeras (PROTACs). The phthalimide moiety can serve as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, while the pentanoic acid chain provides a versatile spacer with a terminal carboxylic acid for conjugation to a ligand targeting a protein of interest. Beyond PROTACs, it serves as a crucial starting material for synthesizing more complex molecules where controlled manipulation of the amine and acid functionalities is required.[1]
The synthesis from phthalic anhydride and 5-aminopentanoic acid is a robust and widely adopted method due to its high efficiency, operational simplicity, and the use of readily available, cost-effective starting materials.[2][3]
Reaction Principle and Mechanism: The Gabriel Synthesis Analogue
The formation of this compound is a classic example of N-phthaloylation, a reaction analogous to the first step of the Gabriel synthesis.[4] The mechanism proceeds in two distinct stages:
-
Amide Formation (Ring Opening): The process begins with the nucleophilic attack of the primary amino group of 5-aminopentanoic acid on one of the electrophilic carbonyl carbons of phthalic anhydride. This results in the opening of the anhydride ring to form an intermediate ortho-carboxybenzamide, commonly known as a phthalamic acid. This step is typically fast and can often occur at room temperature.
-
Imide Formation (Cyclization and Dehydration): The second stage involves an intramolecular cyclization. The newly formed amide nitrogen attacks the adjacent carboxylic acid group. This is followed by the elimination of a molecule of water to form the stable, five-membered phthalimide ring. This dehydration step is the rate-limiting step and requires thermal energy, which is why the reaction is typically conducted at elevated temperatures (e.g., by heating or refluxing in a suitable solvent).[4][5]
The overall reaction is a condensation reaction, where two molecules are joined with the loss of a small molecule (water).
Experimental Protocol
This protocol describes a reliable and scalable method for the synthesis of this compound. It is designed to be a self-validating system, where successful execution yields a high-purity product verifiable by standard analytical techniques.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Typical Amount | Moles (mmol) |
| Phthalic Anhydride | 148.12 | 1.05 | 7.78 g | 52.5 |
| 5-Aminopentanoic Acid | 117.15 | 1.00 | 5.86 g | 50.0 |
| Glacial Acetic Acid | 60.05 | - | 50 mL | - |
| Distilled Water | 18.02 | - | As needed | - |
| Ethanol | 46.07 | - | As needed | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask, add 5.86 g (50.0 mmol) of 5-aminopentanoic acid and 7.78 g (52.5 mmol, 1.05 eq) of phthalic anhydride.[6] A slight excess of phthalic anhydride is used to ensure the complete consumption of the limiting reagent, 5-aminopentanoic acid.
-
Add 50 mL of glacial acetic acid to the flask. Acetic acid serves as a solvent that readily dissolves the reactants and facilitates the removal of water formed during the reaction.[3]
-
Equip the flask with a magnetic stir bar, a reflux condenser, and a thermometer.
-
-
Reaction Execution:
-
Begin stirring the mixture.
-
Heat the flask using a heating mantle to a gentle reflux (approximately 118-120°C).
-
Maintain the reflux for 2-3 hours. The elevated temperature is crucial for the dehydration of the intermediate phthalamic acid to the final imide product.[5] Monitor the reaction progress; the initial slurry should become a clear solution as the reaction proceeds.
-
-
Work-up and Isolation:
-
After the reflux period, allow the reaction mixture to cool to room temperature. As the solution cools, the product will begin to crystallize.
-
Slowly pour the cooled reaction mixture into approximately 200 mL of cold distilled water with stirring. This precipitates the product, as it is largely insoluble in water, while the acetic acid and any unreacted starting materials are washed away.
-
Stir the resulting suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with several portions of cold distilled water until the filtrate is neutral to pH paper. This step is critical to remove any residual acetic acid.
-
-
Purification:
-
The crude product can be further purified by recrystallization. An ethanol/water mixture is highly effective.
-
Transfer the crude solid to a beaker and add the minimum amount of hot ethanol required to fully dissolve it.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified white, crystalline product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven. The typical yield is 80-90%.
-
Safety Precautions
-
Phthalic anhydride is a corrosive solid and a respiratory irritant. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Glacial acetic acid is corrosive and has a pungent odor. All manipulations should be performed within a fume hood.
Data Analysis and Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include multiplets for the aliphatic protons of the pentanoic acid chain and a characteristic multiplet in the aromatic region (around 7.8 ppm) for the phthalimide protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the imide C=O stretching (typically two bands around 1770 and 1710 cm⁻¹) and the carboxylic acid C=O stretching (around 1700 cm⁻¹).[7] The absence of N-H stretching bands confirms the formation of the imide.
-
Melting Point: The purified product should have a sharp melting point consistent with literature values (approx. 153-156 °C). A broad melting range would indicate the presence of impurities.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (247.24 g/mol ).
Workflow and Logic Diagrams
The following diagrams illustrate the logical flow of the synthesis and the chemical transformation involved.
Experimental Workflow
Caption: A flowchart illustrating the key stages of the this compound synthesis.
Chemical Transformation Pathway
Caption: The two-stage reaction pathway from reactants to the final product.
Applications in Drug Development
The successful synthesis of this compound opens avenues for numerous applications in drug discovery:
-
PROTAC Development: The carboxylic acid can be activated (e.g., as an acyl chloride or using peptide coupling reagents) and conjugated to a ligand for a target protein, forming a PROTAC that hijacks the CRBN E3 ligase.
-
Linker Chemistry: It serves as a versatile linker, providing a five-carbon aliphatic chain that can be further modified to tune the physicochemical properties (e.g., solubility, permeability) of a drug candidate.[8][9]
-
Protected Amino Acid: It can be used as a protected form of 5-aminopentanoic acid in multi-step syntheses where the carboxylic acid is manipulated first, with the amine being deprotected in a later step using hydrazine.[4]
References
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Shaban, M. A., et al. (2020). Synthesis of a new derivative of (46) named 2-(1,3-dioxoisoindolin-2-yl)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile. Journal of Molecular Structure, 1222, 128888. [Link]
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Hajipour, A. R., et al. (2000). Microwave-assisted phthaloylation of amino acids under solvent-free conditions. Journal of Chemical Research, Synopses, (8), 364-365. [Link]
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Khan, I., et al. (2025). Synthesis, In Vitro, and In Silico studies of imide derivatives of phthalic anhydride as potential antimicrobial agents. Computational Biology and Chemistry, 115, 108565. [Link]
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Adibi, H., et al. (2007). A simple preparation of phthaloyl amino acids via a mild phthaloylation. Journal of the Iranian Chemical Society, 4(3), 335-340. [Link]
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Gomaa, M. A.-M. (2015). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. Journal of Applicable Chemistry, 4(5), 1486-1494. [Link]
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An In-Depth Technical Guide to 5-Phthalimidopentanoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phthalimidopentanoic acid, with the CAS Number 1147-76-8 and a molecular weight of 247.25 g/mol , is a bifunctional organic molecule of significant interest in the realms of medicinal chemistry and organic synthesis.[1][2] Its structure incorporates a terminal carboxylic acid and a phthalimide group, a well-established protecting group for primary amines. This unique combination of functional groups makes it a versatile building block for the synthesis of a wide array of more complex molecules, including peptidomimetics, enzyme inhibitors, and various therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key properties, and diverse applications of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development. These properties dictate its behavior in various chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1147-76-8 | [1][2] |
| Molecular Formula | C₁₃H₁₃NO₄ | [1][2] |
| Molecular Weight | 247.25 g/mol | [1][2] |
| Synonyms | 5-(1,3-Dioxoisoindolin-2-yl)pentanoic acid, 5-Phthalimidovaleric acid | [2] |
Further experimental data, such as melting point, solubility in various solvents, and spectroscopic data, are essential for practical applications and are detailed in the subsequent sections.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a variation of the Gabriel synthesis, a robust and widely used method for the preparation of primary amines.[3][4][5][6][7] This synthetic strategy leverages the phthalimide group as a masked form of a primary amine, preventing over-alkylation, a common side reaction when working with primary amines directly.[3][4]
The Gabriel Synthesis Approach
The core principle of the Gabriel synthesis involves the N-alkylation of potassium phthalimide with a suitable alkyl halide.[3][4][7] In the case of this compound, the starting material is a halo-substituted pentanoic acid derivative.
Workflow for the Synthesis of this compound:
Caption: A logical flowchart illustrating the use of this compound as a synthetic intermediate.
Phthalimide derivatives, in general, have been explored for a wide range of therapeutic applications, including as anti-inflammatory, analgesic, anticonvulsant, and immunomodulatory agents. [1][8]While specific biological activities of this compound itself are not extensively documented in publicly available literature, its role as a key building block in the synthesis of such active compounds is well-established within the medicinal chemistry community.
Conclusion
This compound is a valuable and versatile chemical entity for researchers and professionals in the fields of organic synthesis and drug development. Its straightforward synthesis via the Gabriel method, coupled with its bifunctional nature, makes it an ideal starting material and linker for the construction of complex and biologically active molecules. A comprehensive understanding of its properties and reactivity is paramount for its successful application in the design and synthesis of next-generation therapeutics.
References
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Master Organic Chemistry. The Gabriel Synthesis. (2025-06-05). Available from: [Link]
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PubMed. Development and validation of a liquid chromatography/tandem mass spectrometry method to quantify metabolites of phthalates, including di-2-ethylhexyl terephthalate (DEHTP) and bisphenol A, in human urine. Available from: [Link]
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PubMed. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential. Available from: [Link]
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Organic Chemistry Portal. Phthalimides. Available from: [Link]
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inLIBRARY. INFRARED SPECTROSCOPIC ANALYSIS OF COMPLEXATION BETWEEN 5-AMINO ISO-PHTHALIC ACID, COBALT NITRATE, AND ETHYLENEDIAMINE. (2024-12-30). Available from: [Link]
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MDPI. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Available from: [Link]
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Wikipedia. Phthalimide. Available from: [Link]
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IUCr Journals. Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class. Available from: [Link]
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ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
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PMC. Exploring Phthalimide as the Acid Component in the Passerini Reaction. Available from: [Link]
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BYJU'S. Gabriel Phthalimide Synthesis Reaction. Available from: [Link]
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PubMed. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Available from: [Link]
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NIH. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. (2017-12-24). Available from: [Link]
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Khan Academy. Gabriel phthalimide synthesis | Amines | Class 12 | Chemistry. (2024-12-31). Available from: [Link]
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ResearchGate. Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. (2025-08-07). Available from: [Link]
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ResearchGate. Synthetic routes into Phthalimide and Succinimide protection schemes and their routes for removal. Available from: [Link]
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PubMed. Rapid, Automated Online SPE-LC-QTRAP-MS/MS Method for the Simultaneous Analysis of 14 Phthalate Metabolites and 5 Bisphenol Analogues in Human Urine. (2016-05-01). Available from: [Link]
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Cambridge University Press. Gabriel Synthesis. Available from: [Link]
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Der Pharma Chemica. Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. Available from: [Link]
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ResearchGate. The representative 1 H-NMR spectra of precipitated (a) 2,5-PEF; (b) 2,4-PEF and (c) 3,4-PEF in CDCl 3 and TFA-d (6 : 1). Available from: [Link]
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NIST. Pentanoic acid - Infrared Spectrum. Available from: [Link]
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PubMed. Infrared spectra of phthalic acid, the hydrogen phthalate ion, and the phthalate ion in aqueous solution. Available from: [Link]
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University of Massachusetts Boston. Table of Characteristic IR Absorptions. Available from: [Link]
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1H NMR and 13C NMR spectra of 5-Phthalimidopentanoic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Phthalimidopentanoic Acid
Introduction
This compound is a chemical compound that integrates a phthalimide group with a five-carbon carboxylic acid chain. This structure is of interest in synthetic organic chemistry, often serving as a protected form of 5-aminopentanoic acid, a derivative of the neurotransmitter GABA. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights for researchers, scientists, and professionals in drug development and chemical synthesis. By dissecting the spectral features, we can confirm the molecule's structural integrity and understand the electronic environment of each nucleus.
Molecular Structure and NMR Assignments
To interpret the NMR spectra, it is essential to first analyze the molecular structure and identify the chemically non-equivalent protons and carbons. Due to the plane of symmetry in the phthalimide group, certain nuclei are equivalent.
DOT Script for Molecular Structure
Caption: Labeled structure of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound can be divided into three distinct regions: the downfield carboxylic acid proton, the aromatic protons of the phthalimide group, and the aliphatic protons of the pentanoic acid chain. The spectrum is typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The chemical shifts can vary slightly based on the solvent used.
-
Carboxylic Acid Proton (Hₐ): The most deshielded proton is that of the carboxylic acid group (-COOH). It typically appears as a broad singlet very far downfield, often between 10-12 ppm.[1][2] This significant downfield shift is due to the acidic nature of the proton and its attachment to a highly electronegative oxygen atom. Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.
-
Aromatic Protons (Hₐᵣ): The phthalimide group contains four aromatic protons. Due to the molecule's symmetry, these protons are chemically equivalent in two pairs. They give rise to a complex multiplet pattern, often appearing as two distinct signals, in the range of 7.7-7.9 ppm.[3][4] This region integrates to four protons. The electron-withdrawing effect of the two adjacent carbonyl groups deshields these protons, shifting them downfield.
-
Aliphatic Protons (Hᵦ, Hγ, Hδ, Hε):
-
Hε (C5-H₂): The methylene group attached directly to the phthalimide nitrogen (C5) is significantly deshielded by the electronegative nitrogen and the inductive effect of the imide carbonyls. These two protons appear as a triplet at approximately 3.7 ppm. The triplet multiplicity arises from coupling with the two adjacent protons on C4.
-
Hᵦ (C2-H₂): The methylene group alpha to the carboxylic acid carbonyl group (C2) is also deshielded. These protons resonate as a triplet around 2.4 ppm.[1][5] The splitting into a triplet is due to coupling with the adjacent C3 methylene protons.
-
Hδ and Hγ (C3-H₂ and C4-H₂): The remaining two methylene groups, C3 and C4, are the most shielded aliphatic protons. They appear as complex multiplets in the upfield region, typically between 1.5 and 1.9 ppm. Their signals overlap and are split by their neighboring methylene groups, resulting in a complex pattern that can be challenging to resolve without higher field instrumentation. Each of these signals integrates to two protons.
-
Predicted ¹H NMR Data Summary
| Proton Assignment | Label | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid | Hₐ | ~11.0 | Broad Singlet | 1H |
| Aromatic | Hₐᵣ | ~7.8 | Multiplet | 4H |
| -CH₂-N (C5) | Hε | ~3.7 | Triplet | 2H |
| -CH₂-COOH (C2) | Hᵦ | ~2.4 | Triplet | 2H |
| -CH₂- (C4) | Hγ | ~1.8 | Multiplet | 2H |
| -CH₂- (C3) | Hδ | ~1.6 | Multiplet | 2H |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, we expect to see nine distinct signals.
-
Carbonyl Carbons (C=O): Three signals are expected in the most downfield region of the spectrum. The carboxylic acid carbonyl carbon (C1) typically resonates around 175-181 ppm.[1] The two equivalent imide carbonyl carbons (C6) of the phthalimide group appear slightly upfield, at approximately 168 ppm, which is a characteristic chemical shift for imides.
-
Aromatic Carbons: The phthalimide ring has three sets of unique carbons. The two quaternary carbons to which the carbonyls are attached (C8) resonate around 132 ppm. The four carbons bearing protons (C10, C11) appear at approximately 134 ppm and 123 ppm due to their different electronic environments.
-
Aliphatic Carbons:
-
C5 (-CH₂-N): The carbon atom bonded to the imide nitrogen is deshielded and appears around 38-40 ppm.
-
C2 (-CH₂-COOH): The carbon alpha to the carboxylic acid is found at approximately 34 ppm.[1]
-
C3 and C4: The remaining two methylene carbons, C3 and C4, are the most shielded and resonate in the 22-28 ppm range. Based on reference data for pentanoic acid, C3 would be expected around 27 ppm and C4 around 22 ppm.[1]
-
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Label | Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | C1 | ~180 |
| Imide C=O | C6 | ~168 |
| Aromatic C-H | C10/C11 | ~134 |
| Aromatic Quaternary C | C8 | ~132 |
| Aromatic C-H | C10/C11 | ~123 |
| -CH₂-N | C5 | ~39 |
| -CH₂-COOH | C2 | ~34 |
| -CH₂- (C3) | C3 | ~27 |
| -CH₂- (C4) | C4 | ~22 |
Experimental Protocol
The following provides a generalized methodology for the acquisition of NMR spectra for this compound.
DOT Script for Experimental Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of dry, pure this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for good solubility, while DMSO-d₆ can be used if solubility is an issue and to clearly observe the carboxylic acid proton.
-
Vortex the sample until the solid is completely dissolved.
-
Using a pipette, transfer the solution into a standard 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For ¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typically, 16 to 32 scans are sufficient to obtain a spectrum with a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.
-
Perform phase correction and baseline correction on both spectra to ensure accurate integration and peak identification.
-
Calibrate the chemical shift axis. If tetramethylsilane (TMS) was used as an internal standard, its signal is set to 0.00 ppm. Otherwise, the residual solvent peak can be used as a secondary reference.
-
For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.
-
Identify the chemical shift (in ppm) for each peak in both the ¹H and ¹³C spectra.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a complete and unambiguous confirmation of its chemical structure. The ¹H spectrum is characterized by distinct signals for the carboxylic acid, aromatic, and various aliphatic protons, with chemical shifts and splitting patterns that are highly informative. The ¹³C spectrum complements this by identifying all unique carbon environments, from the deshielded carbonyls to the shielded aliphatic carbons. This comprehensive guide serves as a valuable resource for scientists, enabling confident structural verification and a deeper understanding of the molecule's electronic properties.
References
-
Transtutors. Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer). [Link]
-
ResearchGate. 1 H NMR spectra of phthalimide (1a, top) and amine (2a, bottom) endfunctionalized PEtOx (300 MHz, solvent CDCl3). [Link]
-
SpectraBase. Phthalimide - Optional[1H NMR] - Spectrum. [Link]
-
SpectraBase. Phthalimide. [Link]
-
Filo. Study the NMR spectrum of pentanoic acid, valeric acid (C5H10O2). [Link]
-
YouTube. 1H NMR of C5H10O2 (pentatonic acid, valeric acid). [Link]
-
The Pherobase. NMR: Pentanoic acid|valeric acid|C5H10O2. [Link]
Sources
- 1. (Solved) - 1. Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer) | Transtutors [transtutors.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Phthalimide(85-41-6) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Study the NMR spectrum of pentanoic acid, valeric acid \left(\mathrm{C}5 .. [askfilo.com]
A Comprehensive Technical Guide to High-Purity 5-Phthalimidopentanoic Acid for Researchers and Drug Development Professionals
Foreword: The Unseen Workhorse in Advanced Therapeutics
In the landscape of modern drug discovery and development, the strategic selection of chemical building blocks is paramount to the success of a therapeutic candidate. Among these, 5-Phthalimidopentanoic acid, a seemingly simple molecule, has emerged as a critical component in the synthesis of complex and highly targeted therapeutics. Its utility, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and as a versatile linker in peptide synthesis, underscores the necessity for a comprehensive understanding of its properties, sourcing, and application. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, offering field-proven insights into sourcing high-purity material and its effective implementation in key synthetic workflows.
The Critical Role of this compound in Innovative Drug Modalities
This compound (CAS No. 1147-76-8) is a bifunctional molecule featuring a terminal carboxylic acid and a phthalimide-protected amine. This unique structure makes it an ideal building block for introducing a protected primary amine via a five-carbon aliphatic chain. The phthalimide group offers robust protection of the amine functionality, which can be readily deprotected under specific conditions to reveal the primary amine for subsequent conjugation.
Its significance is most pronounced in two rapidly advancing areas of pharmaceutical research:
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound serves as a foundational element in the synthesis of these linkers, providing a stable and versatile scaffold for further elaboration. The length and composition of the linker, often constructed using building blocks like this compound, profoundly influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.
-
Peptide Synthesis: In solid-phase peptide synthesis (SPPS), this compound can be utilized to introduce a flexible linker or a non-natural amino acid into a peptide sequence. The phthalimide protection is orthogonal to the standard Fmoc and Boc protecting group strategies used in SPPS, allowing for selective deprotection and modification of the incorporated linker.
Sourcing High-Purity this compound: A Supplier Landscape
The quality of starting materials is a non-negotiable aspect of drug development. For this compound, ensuring high purity is crucial to avoid the introduction of unwanted side products in complex synthetic schemes. Several reputable chemical suppliers offer this reagent, and a comparative analysis of their typical specifications is presented below.
| Supplier | Product Number | Purity Specification | Availability |
| ChemScene | CS-0237056 | ≥97% | In Stock |
| Matrix Scientific | 173685 | Not specified | In Stock |
| 3B Scientific Corporation | Not specified | Not specified | In Stock |
| Bio-Farma | Not specified | Not specified | In Stock |
| AK Scientific, Inc. | 9516BA | Not specified | In Stock |
Note: Purity specifications can vary by lot. It is imperative to obtain a lot-specific Certificate of Analysis (CoA) from the supplier before use. A typical CoA will provide detailed information on the compound's identity, purity (usually determined by HPLC and/or NMR), and physical properties.
Quality Control and Analytical Characterization: A Self-Validating System
Before incorporating this compound into a synthetic workflow, it is best practice to perform in-house quality control to verify the supplier's specifications. This ensures the integrity of your experimental results and the reproducibility of your synthesis.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): To confirm the purity of the material. A reversed-phase method using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a suitable starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
The following workflow outlines a logical process for the qualification of incoming this compound.
Caption: Workflow for the quality control of incoming this compound.
Application in PROTAC Linker Synthesis: A Step-by-Step Protocol
The carboxylic acid moiety of this compound is readily activated for amide bond formation, a common reaction in the assembly of PROTAC linkers. The following protocol provides a general procedure for coupling this compound to an amine-containing molecule, which could be an E3 ligase ligand or a fragment of the linker.
Protocol: Amide Coupling of this compound
Materials:
-
This compound
-
Amine-functionalized substrate (1.0 eq)
-
HATU (1.2 eq) or HBTU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the amine-functionalized substrate (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add the coupling reagent (HATU or HBTU, 1.2 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The following diagram illustrates the key steps in this process.
Caption: Key stages in the synthesis of a PROTAC linker using this compound.
Integration into Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into a peptide sequence using standard Fmoc-based SPPS protocols. The carboxylic acid is activated and coupled to the free N-terminal amine of the growing peptide chain on the solid support.
Protocol: Incorporation of this compound into a Peptide Sequence
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine in DMF (for Fmoc deprotection)
-
This compound (3.0 eq)
-
HCTU (2.9 eq) or DIC (3.0 eq) / OxymaPure (3.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq) or Collidine (6.0 eq)
-
Anhydrous DMF
-
SPPS reaction vessel
Procedure:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the this compound (3.0 eq) with the coupling reagent(s) (e.g., HCTU/DIPEA or DIC/OxymaPure) in DMF for 5-10 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF to remove excess reagents.
-
Proceed with the next SPPS cycle or cleave the modified peptide from the resin.
This workflow is depicted in the following diagram.
Caption: Incorporation of this compound in Fmoc-based SPPS.
Conclusion: A Versatile Tool for Next-Generation Therapeutics
High-purity this compound is an indispensable tool for the modern medicinal chemist. Its robust protecting group strategy and versatile reactivity make it a cornerstone in the construction of sophisticated drug candidates, particularly in the burgeoning field of targeted protein degradation. By carefully selecting suppliers, rigorously verifying material quality, and employing optimized synthetic protocols, researchers can confidently leverage the power of this versatile building block to accelerate the discovery and development of next-generation therapeutics.
References
- Bordi, S., Jiang, T., Konopka, A., et al. Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. RSC Med. Chem., 2023, 14, 1234-1240.
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
5-Phthalimidopentanoic Acid: A Bifunctional Linker for Advanced Bioconjugation and Targeted Protein Degradation
Abstract
In the landscape of modern drug development and chemical biology, the covalent linkage of distinct molecular entities is a cornerstone of innovation. Bifunctional linkers are the critical components that enable the creation of sophisticated constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linkers, 5-Phthalimidopentanoic acid has emerged as a particularly versatile and strategic building block. This technical guide provides an in-depth exploration of its core attributes, synthesis, and field-proven applications, with a primary focus on its role in the rational design of PROTACs. We will dissect the chemical principles that underpin its utility, provide detailed experimental protocols for its synthesis and application, and offer insights into the causal relationships between its structure and function in complex biological systems.
The Architectural Logic of Bifunctional Linkers
Bifunctional linkers are molecules that possess two distinct reactive functional groups, enabling the covalent connection of two different molecules.[1] In the context of therapeutics, this typically involves bridging a targeting moiety (e.g., an antibody or a small molecule ligand for a specific protein) to an effector moiety (e.g., a cytotoxic payload or an E3 ligase recruiting ligand).[2][3] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of the final conjugate's efficacy, stability, and pharmacokinetic properties.[][5]
This compound is a heterobifunctional linker characterized by two key features:
-
A terminal carboxylic acid : This group provides a versatile handle for forming stable amide bonds with primary or secondary amines, a ubiquitous functionality in drug ligands and on solid-phase synthesis resins.[6]
-
A phthalimide-protected primary amine : The phthalimide group serves as a robust and stable mask for a primary amine.[] This protected amine is central to its application in PROTACs, where it often serves as a precursor to the E3 ligase-recruiting ligand. The phthalimide can be deprotected under specific conditions, most commonly via hydrazinolysis, to reveal the primary amine for further conjugation.[3][7]
The five-carbon alkyl chain (pentanoic acid backbone) offers a balance of flexibility and defined length, which is crucial for establishing the optimal spatial orientation between the two connected molecules, a key factor in the formation of a stable ternary complex in PROTACs.[8]
Physicochemical Profile
Understanding the physicochemical properties of a linker is paramount for predicting its behavior in biological systems and for designing effective synthesis and purification strategies.
| Property | Value | Source & Notes |
| Molecular Formula | C₁₃H₁₃NO₄ | [8] |
| Molecular Weight | 247.25 g/mol | [8] |
| CAS Number | 1147-76-8 | [8] |
| Topological Polar Surface Area (TPSA) | 74.68 Ų | A calculated value indicating polarity, which influences membrane permeability.[8] |
| LogP (Octanol-Water Partition Coefficient) | 1.5375 | A calculated value representing lipophilicity. This moderate value suggests a balance between aqueous solubility and membrane permeability.[8] |
| pKa (Carboxylic Acid) | ~4.8 | Estimated based on the pKa of pentanoic acid (~4.82)[6]. The electron-withdrawing phthalimide group may slightly decrease this value, making the acid slightly stronger. |
| pKa (Imide N-H) | ~8.3 | For phthalimide itself. This acidity allows for easy deprotonation to form the potassium salt used in Gabriel-type syntheses.[9] |
| Solubility | Slightly soluble in water | Expected to have limited water solubility but good solubility in organic solvents like DMF, DCM, and alcohols, typical for SPPS and organic synthesis.[10][11] |
Synthesis of this compound
The synthesis of this compound is straightforward and can be reliably achieved through the condensation of 5-aminopentanoic acid with phthalic anhydride. This reaction leverages the nucleophilicity of the primary amine to attack the anhydride, followed by cyclization to form the stable imide ring.
Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established methods for the synthesis of N-phthaloyl amino acids.[3][12]
Materials:
-
5-Aminopentanoic acid
-
Phthalic anhydride
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine phthalic anhydride (1.0 eq) and 5-aminopentanoic acid (1.01 eq).
-
Solvent Addition: Add glacial acetic acid to the flask (approx. 10-15 mL per gram of phthalic anhydride) to serve as the reaction solvent.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Initial Isolation: After the reaction is complete, filter the hot reaction mixture to remove any insoluble impurities.
-
Solvent Removal: Evaporate the glacial acetic acid from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is then recrystallized from ethanol to yield pure this compound as a white solid.
-
Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Application: A Strategic Linker in PROTACs
The most impactful application of this compound is in the field of Targeted Protein Degradation (TPD), specifically in the design of PROTACs.[3] A PROTAC is a heterobifunctional molecule that recruits a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[13]
The phthalimide moiety of the linker is a key structural component of ligands for the Cereblon (CRBN) E3 ligase, such as thalidomide and pomalidomide.[3] Therefore, this compound is an ideal building block where the phthalimide end serves as the E3 ligase binder (or a precursor to it), and the carboxylic acid end is used to attach a ligand for the POI.
Logical Framework of a PROTAC
Caption: The tripartite structure of a PROTAC molecule.
Field-Proven Insight: The Case of ARV-110 (Bavdegalutamide)
A prominent example demonstrating the utility of this linker architecture is ARV-110, a clinical-stage oral PROTAC designed to degrade the Androgen Receptor (AR) for the treatment of metastatic castration-resistant prostate cancer.[] The structure of ARV-110 incorporates an AR antagonist connected via a rigid piperidine-piperazine containing linker to a phthalimide-based CRBN ligand.[] The core spacing is analogous to a five-carbon alkyl chain, highlighting the clinical validation of this linker length and composition.
Another example, BETd-260, a potent degrader of BET bromodomain proteins, was optimized by shortening a longer linker to a five-carbon alkyl chain, which significantly improved its degradation potency.[]
| PROTAC | Target(s) | E3 Ligase | Linker Motif | DC₅₀ (Degradation) | Dₘₐₓ (Degradation) | Cell Line |
| ARV-110 | Androgen Receptor | CRBN | Azaheterocycle-containing linker with C5-like spacing | ~1 nM | >95% | VCaP |
| BETd-260 | BRD2/3/4 | CRBN | 5-Carbon Alkyl Chain | Potent | ~100% | RS4;11 |
Data synthesized from published abstracts and reviews.[]
Detailed Experimental Protocol: PROTAC Synthesis
This protocol outlines the final amide coupling step to conjugate this compound (or a derivative) to a POI ligand containing a primary amine.
Workflow for Amide Coupling
Caption: Workflow for coupling the linker to a POI ligand.
Materials:
-
This compound (1.0 eq)
-
POI-ligand-amine (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution: Under an inert atmosphere, dissolve this compound and the amine-functionalized POI ligand in anhydrous DMF.
-
Activation & Coupling: To the stirred solution, add HATU followed by DIPEA.
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the formation of the product by LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC molecule.
-
Validation: Characterize the final product by ¹H NMR and high-resolution mass spectrometry (HRMS).
Application in Solid-Phase Synthesis
The carboxylic acid terminus of this compound makes it an excellent candidate for immobilization onto a solid support, serving as a starting point for Solid-Phase Peptide Synthesis (SPPS) or combinatorial library generation. The phthalimide-protected amine can be unmasked on-resin at the desired step.
Protocol for Immobilization on Rink Amide Resin
This protocol describes the coupling of the linker's carboxylic acid to the primary amine of a Rink Amide resin, a common support for generating C-terminal amides upon cleavage.
Materials:
-
Rink Amide Resin
-
This compound (5 eq relative to resin loading)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (5 eq)
-
HOBt (Hydroxybenzotriazole) (5 eq)
-
DIPEA (10 eq)
-
DMF, DCM (Peptide synthesis grade)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the Rink Amide resin in a synthesis vessel and swell in DMF for 1 hour. Drain the solvent.
-
Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to expose the free amine. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation Solution: In a separate vial, dissolve this compound, HBTU, and HOBt in a minimal amount of DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling to Resin: Add the activation solution to the swelled, deprotected resin. Agitate the mixture at room temperature for 2-6 hours.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (5x), DCM (3x), and Methanol (3x).
-
Capping (Optional but Recommended): To block any unreacted amine sites on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash the resin again as in the previous step.
-
Drying: Dry the resin under high vacuum. The loading efficiency can be determined by cleaving the linker from a small amount of resin and analyzing by UV-Vis spectroscopy.
Prospective Applications and Conclusion
While the predominant application of this compound is in PROTACs, its fundamental bifunctional architecture allows for its theoretical application in other areas of bioconjugation:
-
Antibody-Drug Conjugates (ADCs): The carboxylic acid could be activated and coupled to the ε-amino groups of lysine residues on a monoclonal antibody. The phthalimide-protected amine could then be deprotected to allow conjugation of a payload. However, this approach would lead to a heterogeneous product, and more site-specific conjugation methods are now preferred in ADC development.[5][14]
-
Peptide Modification: It can be incorporated into a peptide sequence during SPPS to introduce a latent primary amine on a side chain, which can be unmasked post-synthesis for cyclization or labeling.
References
-
PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy. PMC. [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
-
Gabriel Synthesis. Organic Chemistry Tutor. [Link]
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. [Link]
-
Bifunctional linkers. CD Biosynsis. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
-
Antibody–drug conjugates: Recent advances in linker chemistry. PMC. [Link]
-
Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. Journal of Natural Sciences. [Link]
-
Synthesis, In Vitro, and In Silico studies of imide derivatives of phthalic anhydride as potential antimicrobial agents. Computational Biology and Chemistry. [Link]
-
Phthalic Acid | C8H6O4 | CID 1017. PubChem. [Link]
-
Phthalimide | C8H5NO2 | CID 6809. PubChem. [Link]
-
Preparation of Phthalimide. BYJU'S. [Link]
-
Phthalimide. Wikipedia. [Link]
-
Pentanoic Acid | C5H10O2 | CID 7991. PubChem. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]
-
Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. YouTube. [Link]
-
How to Synthesize a Peptide. AAPPTec. [Link]
-
Strategic and Chemical Advances in Antibody–Drug Conjugates. PMC. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. Strategic and Chemical Advances in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentanoic Acid | C5H10O2 | CID 7991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Novel Conjugation and Payload-Linker Technologies for Next Generation ADCs [wuxixdc.com]
- 8. chemscene.com [chemscene.com]
- 9. byjus.com [byjus.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amide Bond Formation with 5-Phthalimidopentanoic Acid and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Amide Bond Formation in Bioconjugation and Medicinal Chemistry
The formation of a stable amide bond is a cornerstone of modern chemical synthesis, particularly within the realms of drug development, peptide synthesis, and bioconjugation. This application note provides a detailed guide to the coupling of 5-phthalimidopentanoic acid with primary amines, a key transformation for introducing a protected amine functionality via a flexible linker. The phthalimide group serves as a robust protecting group for the primary amine, preventing unwanted side reactions during synthesis.[1][2] Its subsequent removal reveals the primary amine for further functionalization, making this compound a valuable building block in the construction of complex molecules such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.
This document, authored for the experienced researcher, delves into the mechanistic underpinnings of common coupling strategies, provides detailed, field-tested protocols, and offers a comprehensive troubleshooting guide to navigate the potential challenges of this pivotal reaction.
Mechanistic Principles: A Tale of Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable under ambient conditions due to the formation of a stable ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents. This section will focus on two of the most prevalent and effective classes of coupling reagents: carbodiimides and uronium/aminium salts.
Carbodiimide-Mediated Amide Bond Formation (e.g., EDC)
Water-soluble carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their convenience and the ease of removal of the urea byproduct. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[4][5] This intermediate is susceptible to nucleophilic attack by the primary amine to form the desired amide bond.
However, the O-acylisourea intermediate is unstable and can undergo intramolecular rearrangement to a stable N-acylurea, which is a common byproduct that can complicate purification.[4] To mitigate this and increase the efficiency of the reaction, an additive such as N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included.[5] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts cleanly with the primary amine to yield the amide.[5][6]
Caption: Carbodiimide (EDC)/NHS-mediated activation pathway.
Uronium/Aminium Salt-Mediated Amide Bond Formation (e.g., HATU)
Uronium and aminium salt-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are renowned for their high efficiency, rapid reaction times, and low rates of racemization, particularly in peptide synthesis.[7][8] The mechanism involves the reaction of the carboxylic acid with HATU in the presence of a non-nucleophilic base, typically diisopropylethylamine (DIPEA), to form a highly reactive O-acyl(tetramethyl)isouronium salt.[8] This intermediate rapidly reacts with the displaced HOAt (1-hydroxy-7-azabenzotriazole) to generate an OAt-active ester, which is then readily attacked by the primary amine to furnish the amide product.[7][8]
Caption: HATU-mediated amide bond formation mechanism.
Experimental Protocols
The following protocols provide a starting point for the successful coupling of this compound with a primary amine. Optimization may be required depending on the specific properties of the primary amine (e.g., sterics, electronics, solubility).
Protocol 1: EDC/NHS Mediated Coupling
This protocol is well-suited for a wide range of primary amines and offers a cost-effective and reliable method for amide bond formation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Primary Amine | Varies | Varies |
| EDC (EDAC) | ≥98% | Sigma-Aldrich |
| N-Hydroxysuccinimide (NHS) | ≥98% | Sigma-Aldrich |
| Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated aq. NaHCO₃ | ||
| 1 M aq. HCl | ||
| Brine | ||
| Anhydrous Na₂SO₄ or MgSO₄ | ||
| Silica Gel | 230-400 mesh |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (or DCM, depending on substrate solubility) to a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Add NHS (1.1 eq) and EDC (1.2 eq) to the stirred solution.
-
Activation: Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS ester.
-
Amine Addition: In a separate vial, dissolve the primary amine (1.0-1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Base Addition: Add DIPEA (1.5-2.0 eq) to the reaction mixture. The base is crucial for scavenging the HCl produced during the reaction and for maintaining a favorable pH for the coupling.[9]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and NHS), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Protocol 2: HATU Mediated Coupling
This protocol is particularly advantageous for sterically hindered or electron-deficient amines where other methods may fail.[10][11]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Primary Amine | Varies | Varies |
| HATU | ≥98% | Sigma-Aldrich |
| Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | ||
| Saturated aq. NaHCO₃ | ||
| 1 M aq. HCl | ||
| Brine | ||
| Anhydrous Na₂SO₄ or MgSO₄ | ||
| Silica Gel | 230-400 mesh |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF to a concentration of approximately 0.1-0.5 M.
-
Pre-activation: Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the stirred solution. Stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[7][8]
-
Amine Addition: Add the primary amine (1.0-1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. HATU-mediated couplings are often rapid, with completion typically observed within 1-4 hours.[7]
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive coupling reagent | Use fresh, high-purity coupling reagents. Store EDC and HATU under desiccated conditions. |
| Insufficient activation time | Ensure adequate pre-activation time, especially for HATU (10-15 minutes). | |
| Low nucleophilicity of the amine | For electron-deficient or sterically hindered amines, consider using a more potent coupling reagent like HATU. Increasing the reaction temperature or using a stronger, non-nucleophilic base may also be beneficial. | |
| Hydrolysis of activated species | Use anhydrous solvents and maintain an inert atmosphere to prevent moisture contamination. | |
| Presence of N-Acylurea Byproduct (EDC Protocol) | Rearrangement of the O-acylisourea intermediate | Ensure the addition of NHS to form the more stable NHS ester. Add the amine promptly after the activation step. |
| Incomplete Reaction | Insufficient equivalents of coupling reagent or base | Use a slight excess of the coupling reagent (1.1-1.2 eq) and base (2.0-3.0 eq). |
| Steric hindrance | Consider switching to a less sterically demanding coupling reagent or increasing the reaction temperature and time. | |
| Difficulty in Purification | Water-soluble byproducts | For EDC reactions, the urea byproduct is water-soluble and can be removed with aqueous workup. For HATU, byproducts are also generally water-soluble. |
| Co-elution of product and impurities | Optimize the column chromatography conditions (e.g., try a different solvent system or a shallower gradient). |
Subsequent Deprotection of the Phthalimide Group
Once the amide bond is successfully formed, the phthalimide protecting group can be removed to reveal the primary amine for further conjugation or modification. The most common method for phthalimide deprotection is hydrazinolysis.
General Protocol for Hydrazinolysis:
-
Dissolve the phthalimide-protected compound in a suitable solvent (e.g., ethanol or a mixture of THF and water).
-
Add hydrazine hydrate (excess, typically 10-20 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the phthalhydrazide byproduct often precipitates and can be removed by filtration.
-
The filtrate containing the desired primary amine can then be worked up and purified as necessary.
It is important to note that other deprotection methods exist, such as acidic or basic hydrolysis, which may be suitable depending on the stability of the rest of the molecule.[12][13]
Conclusion
The formation of an amide bond between this compound and a primary amine is a versatile and powerful tool in the synthesis of complex molecules for research and drug development. By understanding the underlying mechanisms of different coupling reagents and following robust experimental protocols, researchers can efficiently and reliably achieve this key transformation. The choice between EDC/NHS and HATU will depend on the specific characteristics of the primary amine, with HATU being the preferred reagent for more challenging substrates. Careful execution of the reaction and purification steps, guided by the troubleshooting information provided, will lead to high yields of the desired amide product, ready for subsequent deprotection and further functionalization.
References
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–435. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
Hardick, O. (n.d.). Coupling Protocols. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? [Online forum post]. Reddit. [Link]
-
Ocean NanoTech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
Reddit. (2023, May 9). HATU/PyBOP coupling procedure question [Online forum post]. Reddit. [Link]
-
Quora. (2020, June 26). What is the reaction of phthalic acid with amide? [Online forum post]. Quora. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Cambis. (2025, September 9). Gabriel Phthalimide Synthesis [Video]. YouTube. [Link]
-
ResearchGate. (2014, August 11). Can anyone help me with a Gabriel synthesis for making primary amine? [Online forum post]. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phthalimides [organic-chemistry.org]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
5-Phthalimidopentanoic acid as a linker for antibody-drug conjugates (ADCs)
Application Note & Protocols
Topic: 5-Phthalimidopentanoic Acid as a Versatile Linker Precursor for Antibody-Drug Conjugate (ADC) Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of the Linker in ADC Design
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics engineered to deliver highly potent cytotoxic agents directly to cancer cells.[1][2] This targeted delivery paradigm aims to maximize efficacy while minimizing the systemic toxicity associated with traditional chemotherapy.[1][3] The architecture of an ADC is tripartite, consisting of a monoclonal antibody (mAb) for target recognition, a cytotoxic payload, and a chemical linker that covalently connects them.[4][5]
The linker is arguably the most critical design component, dictating the ADC's stability in circulation, its drug-release mechanism, and its overall therapeutic index.[6][7] An ideal linker must remain stable in the bloodstream to prevent premature payload release, which could lead to off-target toxicity.[] Upon internalization of the ADC into the target cell, the linker must then efficiently release the cytotoxic payload in its active form.[1][9]
Linkers are broadly categorized as cleavable or non-cleavable.[][11] Non-cleavable linkers release the drug only after complete lysosomal degradation of the antibody, offering high plasma stability.[6][12] Cleavable linkers are designed to be selectively cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH, a reducing environment, or the presence of specific enzymes like cathepsins.[13][14][15]
This guide focuses on the application of This compound , a versatile building block for constructing linkers that are conjugated to antibodies via surface-exposed lysine residues. The phthalimide group serves as a robust protecting group for a primary amine, which, after deprotection, provides a reactive handle for subsequent payload attachment.
This compound: A Strategic Building Block
This compound provides a foundational structure for creating custom ADCs. Its key features include:
-
Carboxylic Acid Group: This functional group can be readily activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to react with the ε-amino groups of lysine residues on the antibody surface.[] This forms a stable amide bond, tethering the linker to the mAb.
-
Phthalimide-Protected Amine: The phthalimide group is a stable protecting group for a primary amine, withstanding a wide range of chemical conditions.[17] Its removal unmasks a primary amine, which can then be used as a nucleophilic handle to attach a payload functionalized with an appropriate electrophile (e.g., an NHS ester).
-
Aliphatic Spacer: The five-carbon (pentanoic) chain provides spatial separation between the antibody and the payload. This can be crucial for mitigating steric hindrance, preserving the antibody's binding affinity, and potentially improving the payload's access to its intracellular target.
The overall strategy involves a sequential, three-stage process: (1) conjugation of the activated linker to the antibody, (2) deprotection of the linker's amine terminus, and (3) conjugation of the payload.
// Node definitions Antibody [label="Monoclonal Antibody\n(Targeting Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linker [label="Linker\n(Stability & Release)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Payload [label="Cytotoxic Payload\n(Warhead)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Antibody -> Linker [color="#5F6368"]; Linker -> Payload [color="#5F6368"];
// Invisible nodes for alignment {rank=same; Antibody; Linker; Payload;} }
Figure 1: The tripartite structure of an Antibody-Drug Conjugate (ADC).
Experimental Workflows and Protocols
This section provides detailed protocols for the synthesis of an ADC using this compound as the linker precursor. The workflow is designed to be modular, allowing for adaptation based on the specific antibody and payload used.
Workflow Overview
The entire process, from linker activation to the final purified ADC, is a multi-step synthesis that requires careful execution and analytical characterization at each stage to ensure success.
// Nodes for each step start [label="Start: mAb, Linker Precursor, Payload", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Protocol 1:\nActivate Linker\n(NHS Ester Synthesis)", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Protocol 2:\nConjugate Linker to mAb\n(Lysine Targeting)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Protocol 3:\nDeprotect Linker Amine\n(Phthalimide Removal)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step4 [label="Protocol 4:\nConjugate Payload to\nAb-Linker", fillcolor="#34A853", fontcolor="#FFFFFF"]; step5 [label="Protocol 5:\nPurify & Characterize ADC\n(SEC & HIC)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="Final ADC", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Workflow path start -> step1 -> step2 -> step3 -> step4 -> step5 -> end; }
Figure 2: High-level experimental workflow for ADC synthesis.
Protocol 1: Activation of this compound
Objective: To synthesize the N-hydroxysuccinimide (NHS) ester of this compound, making it reactive towards the primary amines of antibody lysine residues.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 eq) or EDC (1.1 eq) to the solution portion-wise while stirring. A white precipitate (dicyclohexylurea, DCU) will form if using DCC.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If using DCC, filter off the DCU precipitate and wash it with a small amount of DMF or EtOAc.
-
Transfer the filtrate to a separatory funnel. Dilute with EtOAc and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude NHS ester.
-
Purify the product by recrystallization (e.g., from EtOAc/hexanes) or flash column chromatography to obtain the pure 5-phthalimidopentanoate-NHS ester.
-
Confirm the structure and purity via ¹H NMR and Mass Spectrometry. Store the activated linker under desiccated conditions at -20°C.
Protocol 2: Conjugation of Activated Linker to Antibody
Objective: To covalently attach the activated linker to the monoclonal antibody via lysine residues.
Materials:
-
Monoclonal antibody (mAb) at a known concentration (e.g., 5-10 mg/mL)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or Borate buffer, pH 8.0-8.5
-
5-phthalimidopentanoate-NHS ester (from Protocol 1)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange and purification.
Procedure:
-
Antibody Preparation: Exchange the mAb into the Conjugation Buffer using a desalting column or tangential flow filtration (TFF). Adjust the final concentration to 5-10 mg/mL.
-
Linker Preparation: Prepare a stock solution of the 5-phthalimidopentanoate-NHS ester (e.g., 10-20 mM) in anhydrous DMSO immediately before use.
-
Conjugation Reaction:
-
While gently stirring the antibody solution, add a calculated molar excess of the linker-NHS ester stock solution. A typical starting point is a 5- to 15-fold molar excess of linker over antibody.
-
Rationale: A slightly alkaline pH (8.0-8.5) ensures that the lysine ε-amino groups are deprotonated and nucleophilic, facilitating the reaction with the NHS ester.[]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This step neutralizes any unreacted NHS ester.
-
Purification: Remove the excess linker, quenched linker, and DMSO by SEC. Equilibrate and elute the column with a suitable buffer (e.g., PBS, pH 7.4). The antibody-linker conjugate will elute in the void volume.
-
Pool the protein-containing fractions and determine the concentration using a UV-Vis spectrophotometer at 280 nm.
Protocol 3: Phthalimide Deprotection on the Antibody-Linker Conjugate
Objective: To remove the phthalimide protecting group to expose the terminal primary amine on the conjugated linker. This is a critical step that must be performed under conditions that do not denature the antibody.
Method Comparison:
| Method | Reagents | Conditions | Pros | Cons for Antibodies |
| Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O) | Room temp, 2-4 h | Effective, widely used in organic synthesis.[17][18] | Can be harsh, potentially leading to antibody aggregation or denaturation. Requires careful optimization. |
| Reductive Method | Sodium borohydride (NaBH₄), followed by acid | Room temp, two steps | Exceptionally mild, near-neutral conditions.[19][20] | Requires two sequential steps and careful pH control. Less common in bioconjugation literature. |
Recommended Protocol (Hydrazinolysis - Optimized for Antibodies): Causality Note: While hydrazine can be harsh, its use in bioconjugation is established. The key is to use a low concentration and a neutral pH buffer system to minimize antibody damage.
Materials:
-
Antibody-linker conjugate (from Protocol 2) in PBS, pH 7.4
-
Hydrazine hydrate solution (e.g., 1 M stock in water)
-
Reaction Buffer: 100 mM sodium phosphate, 100 mM NaCl, 2 mM EDTA, pH 7.4
-
SEC column for purification.
Procedure:
-
Buffer Exchange: Exchange the antibody-linker conjugate into the Reaction Buffer.
-
Deprotection Reaction: Add hydrazine hydrate solution to the conjugate to a final concentration of 25-50 mM.
-
Incubate at room temperature (20-25°C) for 2-3 hours with gentle mixing.
-
Purification: Immediately purify the resulting antibody-linker-amine conjugate by SEC to remove hydrazine and the phthalhydrazide byproduct. Elute with a buffer suitable for the next conjugation step (e.g., PBS, pH 7.4-8.0).
-
Pool fractions and determine the protein concentration. The product is now ready for payload conjugation.
Protocol 4: Conjugation of Payload to the Deprotected Antibody-Linker
Objective: To attach the cytotoxic payload to the newly exposed primary amine on the antibody-linker conjugate. This protocol assumes the use of a payload pre-activated with an NHS ester.
Materials:
-
Antibody-linker-amine conjugate (from Protocol 3)
-
Payload-NHS ester
-
Anhydrous DMSO
-
Conjugation Buffer (PBS, pH 7.4-8.0)
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
Procedure:
-
Payload Preparation: Prepare a stock solution of the Payload-NHS ester in anhydrous DMSO.
-
Conjugation Reaction:
-
To the gently stirring solution of the antibody-linker-amine conjugate, add a 3- to 10-fold molar excess of the payload-NHS ester.
-
Incubate at room temperature for 1-2 hours.
-
-
Quenching: Quench unreacted payload by adding Quenching Buffer to a final concentration of 50-100 mM and incubating for 30 minutes.
Protocol 5: Purification and Characterization of the Final ADC
Objective: To purify the final ADC, removing unconjugated payload and reaction byproducts, and to characterize its critical quality attributes, including the Drug-to-Antibody Ratio (DAR).
Purification Workflow:
// Node definitions Crude [label="Crude ADC Mixture\n(Post-Quenching)", fillcolor="#FBBC05", fontcolor="#202124"]; SEC [label="Size Exclusion Chromatography\n(SEC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIC [label="Hydrophobic Interaction\nChromatography (HIC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Result nodes SEC_Out [label="Aggregates Removed\nUnconjugated Payload Removed", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; HIC_Out [label="Separation by DAR\n(DAR 0, 2, 4, etc.)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="Purified ADC Fractions", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Crude -> SEC [color="#5F6368"]; SEC -> SEC_Out [style=dashed, arrowhead=none, color="#5F6368"]; SEC -> HIC [label=" Pooled ADC Fractions", fontsize=10, color="#5F6368"]; HIC -> HIC_Out [style=dashed, arrowhead=none, color="#5F6368"]; HIC -> Final [color="#5F6368"]; }
Figure 3: Purification workflow for isolating high-purity ADC species.
A. Size Exclusion Chromatography (SEC):
-
Objective: To perform an initial cleanup, removing small molecules (unconjugated payload, quenched reagents) and potential high-molecular-weight aggregates.[21]
-
Procedure: Load the crude ADC mixture onto an SEC column equilibrated with the desired final formulation buffer (e.g., PBS or histidine-based buffer). Collect the main peak corresponding to the monomeric ADC.
B. Hydrophobic Interaction Chromatography (HIC):
-
Objective: To separate ADC species with different numbers of conjugated drugs (DAR species).[3][21] The conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody, allowing for separation on an HIC column.
-
Procedure:
-
Adjust the salt concentration of the SEC-purified ADC sample by adding a high-salt buffer (e.g., ammonium sulfate).
-
Load the sample onto an HIC column (e.g., Butyl or Phenyl).
-
Elute the ADC species using a decreasing salt gradient. Unconjugated antibody (DAR 0) will elute first, followed by DAR 2, DAR 4, etc., species in order of increasing hydrophobicity.
-
Collect fractions corresponding to the desired DAR species.
-
C. Characterization:
-
Average DAR Calculation (UV-Vis Spectroscopy):
-
Measure the absorbance of the purified ADC at 280 nm and at the payload's characteristic absorbance wavelength (e.g., λ_max).
-
Calculate the protein concentration and payload concentration using their respective extinction coefficients.
-
The average DAR is the molar ratio of the payload to the antibody.
-
-
Purity and Identity (SDS-PAGE):
-
Run the ADC under reducing and non-reducing conditions. Successful conjugation will show an increase in the molecular weight of the heavy and/or light chains (reducing) and the intact antibody (non-reducing).
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS) of the intact or deglycosylated ADC can confirm the mass of different DAR species and provide a precise distribution profile.
-
References
-
Biotech Informers. (2023, February 27). Cleavable Vs. Non-Cleavable Linkers in ADCs. Retrieved from [Link]
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3400-3425. Retrieved from [Link]
-
Glen Research. (n.d.). Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. Retrieved from [Link]
-
Supporting Information. (n.d.). General procedure for the deprotection of the phthalimide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). An exceptionally mild deprotection of phthalimides. Retrieved from [Link]
-
Hou, Y., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). International Journal of Molecular Sciences, 17(2), 194. Retrieved from [Link]
-
Strop, P. (2016). Processes for Constructing Homogeneous Antibody Drug Conjugates. Bioconjugate Chemistry, 27(5), 1267-1276. Retrieved from [Link]
-
Hou, Y., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). ResearchGate. Retrieved from [Link]
-
Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. Retrieved from [Link]
-
An, H., et al. (2021). Synthesis of precision antibody conjugates using proximity-induced chemistry. Theranostics, 11(18), 9107-9118. Retrieved from [Link]
-
Anami, Y., et al. (2018). Linker Design for Antibody–Drug Conjugates. ResearchGate. Retrieved from [Link]
-
Staben, L. R., et al. (2016). Current ADC Linker Chemistry. Pharmaceutical Research, 33(9), 2066-2089. Retrieved from [Link]
-
D'Souza, C., et al. (2021). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 14(7), 652. Retrieved from [Link]
-
Agarwal, P., & Bertozzi, C. R. (2015). Methods for site-specific drug conjugation to antibodies. Bioconjugate Chemistry, 26(2), 176-192. Retrieved from [Link]
-
Hossain, M. S., et al. (2024). Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates. Journal of Biomedical Science, 31(1), 58. Retrieved from [Link]
-
Scigine. (2020, September 10). Method to Conjugate Antibody and DNA | Bioconjugation. Retrieved from [Link]
-
Hou, Y., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). MDPI. Retrieved from [Link]
-
Hou, Y., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). PubMed. Retrieved from [Link]
-
Hryhoriiv, P., et al. (2024). Click chemistry in the synthesis of antibody-drug conjugates. Bioorganic Chemistry, 142, 106982. Retrieved from [Link]
-
Kim, J., et al. (2022). Site-Selective Antibody-Drug Conjugation by a Proximity-Driven S to N Acyl Transfer Reaction on a Therapeutic Antibody. Journal of Medicinal Chemistry, 65(8), 6043-6052. Retrieved from [Link]
-
Bookstaver, M. L., et al. (2022). Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry. Pharmaceutics, 14(11), 2496. Retrieved from [Link]
Sources
- 1. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 11. biotechinformers.com [biotechinformers.com]
- 12. biochempeg.com [biochempeg.com]
- 13. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 14. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. rsc.org [rsc.org]
- 19. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 20. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Covalent Conjugation of 5-Phthalimidopentanoic Acid to Amino-Modified Nanoparticles
<
Introduction
The functionalization of nanoparticles is a cornerstone of modern nanotechnology, enabling their application in diverse fields such as targeted drug delivery, diagnostics, and advanced materials. This application note provides a detailed protocol for the covalent conjugation of 5-phthalimidopentanoic acid to amino-modified nanoparticles. This process is critical for researchers and drug development professionals seeking to introduce a protected amino group onto a nanoparticle surface, which can later be deprotected to reveal a primary amine for further functionalization. The phthalimide group serves as a robust protecting group for the amine, preventing unwanted side reactions during the initial conjugation step.
The conjugation is achieved through the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1][2] This method facilitates the formation of a stable amide bond between the carboxylic acid of this compound and the primary amino groups present on the nanoparticle surface.[1][3] Subsequent deprotection of the phthalimide group, often achieved through hydrazinolysis or other mild methods, yields a primary amine-functionalized nanoparticle ready for further modification.[4][5][6]
This guide offers a comprehensive, step-by-step protocol, explains the underlying chemical principles, and details the necessary characterization techniques to validate the successful conjugation and functionalization of the nanoparticles.
Core Principles: The Chemistry of Conjugation
The covalent attachment of this compound to amino-modified nanoparticles relies on a two-step carbodiimide-mediated coupling reaction.[1][7]
Step 1: Activation of the Carboxylic Acid. EDC reacts with the carboxylic acid group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[1][2] To enhance the efficiency and stability of this intermediate, NHS is introduced. NHS reacts with the O-acylisourea to form a more stable, amine-reactive NHS ester.[1][2] This activation step is most effective in a slightly acidic environment (pH 4.5-6.0).[1]
Step 2: Amine Coupling. The NHS ester readily reacts with the primary amino groups on the surface of the nanoparticles. This reaction, which forms a stable amide bond, is most efficient at a physiological to slightly basic pH (7.2-8.5).[1] The nanoparticle is thus functionalized with the phthalimide-protected amino acid.
Visualization of the Conjugation Workflow
The following diagram illustrates the key steps in the conjugation process, from activation to the final functionalized nanoparticle.
Caption: Workflow for EDC/NHS mediated conjugation.
Materials and Methods
Reagents and Buffers
| Reagent/Buffer | Purpose | Recommended Supplier |
| Amino-Modified Nanoparticles | Substrate for conjugation | Varies by nanoparticle type (e.g., silica, iron oxide) |
| This compound | Molecule to be conjugated | Sigma-Aldrich, TCI |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxylic acid activating agent | Thermo Fisher Scientific, Sigma-Aldrich |
| NHS (N-hydroxysuccinimide) | Stabilizes the activated intermediate | Thermo Fisher Scientific, Sigma-Aldrich |
| MES Buffer (0.1 M, pH 6.0) | Activation Buffer | Varies |
| PBS (Phosphate-Buffered Saline, 0.1 M, pH 7.4) | Coupling and Washing Buffer | Varies |
| Hydrazine Monohydrate or Ethanolamine | Deprotection Agent (Optional) | Sigma-Aldrich |
| Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5) | To stop the reaction | Varies |
| Deionized (DI) Water | Solvent and for buffer preparation | In-house or commercial |
Equipment
-
Magnetic stirrer and stir bars
-
pH meter
-
Centrifuge capable of pelleting nanoparticles
-
Sonicator (probe or bath)
-
Lyophilizer (optional, for long-term storage)
-
Characterization instruments: FTIR Spectrometer, Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
Experimental Protocol
Part 1: Activation of this compound
-
Dissolve this compound: Weigh an appropriate amount of this compound and dissolve it in MES buffer (0.1 M, pH 6.0) to a final concentration of 10 mg/mL.
-
Add EDC and NHS: To the solution from step 1, add EDC and NHS. A molar ratio of 1:1.5:1.5 (Carboxylic Acid:EDC:NHS) is a good starting point.[1] Gently mix the solution until all solids are dissolved.
-
Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
Part 2: Conjugation to Amino-Modified Nanoparticles
-
Prepare Nanoparticle Suspension: Disperse the amino-modified nanoparticles in PBS (0.1 M, pH 7.4) to a concentration of 1-5 mg/mL. If the nanoparticles are stored in a different buffer, wash them twice with PBS by centrifugation and resuspension.
-
Combine Activated Acid and Nanoparticles: Add the activated this compound solution (from Part 1) to the nanoparticle suspension.
-
Incubate: Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle stirring or overnight at 4°C.
-
Quench the Reaction: Add a quenching solution, such as Tris-HCl, to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.
-
Wash the Nanoparticles: Pellet the functionalized nanoparticles by centrifugation. Discard the supernatant and resuspend the nanoparticles in fresh PBS. Repeat this washing step at least three times to remove unreacted reagents and byproducts.
-
Final Resuspension: After the final wash, resuspend the purified phthalimide-functionalized nanoparticles in an appropriate buffer for storage or further use. For long-term storage, lyophilization can be considered.
Part 3: (Optional) Deprotection of the Phthalimide Group
-
Resuspend Nanoparticles: Resuspend the phthalimide-functionalized nanoparticles in a suitable solvent (e.g., ethanol or DMF).
-
Add Deprotection Agent: Add an excess of hydrazine monohydrate or ethanolamine.[4]
-
Incubate: Heat the reaction mixture (e.g., 80°C) for several hours or stir at room temperature overnight. The optimal conditions may vary depending on the nanoparticle stability.
-
Wash: Wash the now primary amine-functionalized nanoparticles extensively with the reaction solvent and then with PBS to remove the deprotection agent and byproducts.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful conjugation.
Visualization of the Characterization Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Amine Modification - CD Bioparticles [cd-bioparticles.com]
- 4. researchgate.net [researchgate.net]
- 5. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Synthesis of Fluorescently Labeled Peptides Using 5-Phthalimidopentanoic Acid: An Application Note and Protocol
Introduction: Illuminating Biological Processes with Fluorescent Peptides
Fluorescently labeled peptides are indispensable tools in modern biological research and drug development.[1][2] By attaching a fluorescent dye, or fluorophore, to a specific peptide sequence, researchers can visualize, track, and quantify the peptide's localization, interactions, and behavior within complex biological systems.[3] These powerful molecular probes are instrumental in a wide array of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based assays for studying protein-protein interactions and enzyme activity.[2][4][5]
The synthesis of these crucial reagents demands a robust and versatile strategy that allows for the precise placement of the fluorescent label without compromising the peptide's biological activity. A common and effective approach involves the incorporation of a linker molecule into the peptide sequence during solid-phase peptide synthesis (SPPS). This linker provides a specific site for the subsequent attachment of a fluorophore.
This application note details a comprehensive protocol for the synthesis of fluorescently labeled peptides utilizing 5-Phthalimidopentanoic acid as a key building block. This bifunctional linker contains a carboxylic acid for incorporation into the peptide backbone and a phthalimide-protected primary amine. The phthalimide group serves as a stable protecting group throughout the peptide synthesis and can be selectively removed under mild conditions to reveal a primary amine, which then acts as a handle for conjugation with an amine-reactive fluorescent dye. This method offers a reliable and efficient means of producing high-purity fluorescently labeled peptides for a multitude of research applications.
The Role of this compound: A Versatile Linker for Peptide Modification
This compound is an ideal candidate for introducing a site-specific primary amine into a peptide sequence for several key reasons:
-
Orthogonality: The phthalimide protecting group is stable to the standard conditions used in fluorenylmethyloxycarbonyl (Fmoc)-based SPPS, including repeated treatments with piperidine for Fmoc deprotection and the acidic conditions of final cleavage from the resin.[6][7] This ensures that the protected amine remains intact until it is intentionally deprotected.
-
Mild Deprotection: The phthalimide group can be removed under exceptionally mild and near-neutral conditions using sodium borohydride followed by a weak acid quench.[6][8][9][10] This gentle deprotection strategy avoids the harsh reagents often required for other amine protecting groups, thereby preserving the integrity of sensitive amino acid residues within the peptide sequence.[9]
-
Versatile Conjugation: The resulting primary amine provides a nucleophilic target for a wide variety of commercially available amine-reactive fluorophores, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanates.[11][12][13][][15] This allows for the straightforward incorporation of a diverse palette of fluorescent labels with varying spectral properties.
Experimental Workflow: A Step-by-Step Guide
The overall workflow for the synthesis of a fluorescently labeled peptide using this compound can be divided into four main stages:
-
Solid-Phase Peptide Synthesis and Linker Incorporation: The peptide is assembled on a solid support using standard Fmoc chemistry, with this compound being coupled at the desired position.
-
On-Resin Phthalimide Deprotection: The phthalimide protecting group is selectively removed to expose a primary amine.
-
On-Resin Fluorophore Conjugation: An amine-reactive fluorescent dye is coupled to the newly revealed primary amine.
-
Cleavage, Purification, and Characterization: The labeled peptide is cleaved from the resin, purified by High-Performance Liquid Chromatography (HPLC), and its identity is confirmed by mass spectrometry.
Detailed Protocols
Protocol 1: Solid-Phase Peptide Synthesis and Incorporation of this compound
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin using Fmoc chemistry. The procedure can be adapted for automated peptide synthesizers.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq. relative to resin loading), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), continue shaking or repeat the coupling.
-
Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Fmoc deprotection and amino acid coupling for each amino acid in the peptide sequence.
-
Incorporation of this compound:
-
Perform the Fmoc deprotection on the N-terminal amino acid of the growing peptide chain as described in step 2.
-
In a separate vial, dissolve this compound (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated linker solution to the resin.
-
Shake for 2-4 hours at room temperature. Monitor the reaction with a Kaiser test.
-
Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).
-
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-amino acid | 3 |
| This compound | 3 |
| DIC | 3 |
| OxymaPure®/HOBt | 3 |
| Piperidine (in DMF) | 20% (v/v) |
Protocol 2: On-Resin Phthalimide Deprotection
This protocol utilizes a mild, two-stage reduction and cyclization to remove the phthalimide protecting group.[6][8][9]
Materials:
-
Peptide-resin with incorporated this compound
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Deionized water
-
Glacial acetic acid
-
DMF
-
DCM
Procedure:
-
Resin Preparation: Wash the peptide-resin with DMF (3 times) and then with a 6:1 (v/v) mixture of 2-propanol and water.
-
Reduction:
-
Prepare a solution of sodium borohydride (10 eq. relative to the phthalimide linker) in a 6:1 (v/v) mixture of 2-propanol and water.
-
Add the NaBH₄ solution to the resin.
-
Shake the mixture at room temperature for 12-24 hours. The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry to observe the mass change corresponding to the reduction of the phthalimide.
-
-
Quenching and Cyclization:
-
Drain the reaction solution.
-
Wash the resin with the 2-propanol/water mixture (3 times).
-
Carefully add a solution of 10% acetic acid in DMF to the resin to quench any excess NaBH₄.
-
Shake for 10 minutes.
-
Drain the acetic acid solution.
-
-
Final Washes: Wash the resin thoroughly with DMF (5 times) and DCM (3 times). The resin now has a free primary amine and is ready for fluorophore conjugation.
Protocol 3: On-Resin Fluorophore Conjugation
This protocol describes the conjugation of two common classes of amine-reactive fluorophores: NHS esters and isothiocyanates.
Materials:
-
Amine-functionalized peptide-resin
-
Amine-reactive fluorophore (e.g., Rhodamine B NHS ester or Fluorescein isothiocyanate (FITC))
-
DMF
-
DIPEA
-
DCM
Procedure for NHS Ester Conjugation (e.g., Rhodamine B NHS ester):
-
Resin Preparation: Wash the amine-functionalized peptide-resin with DMF (3 times).
-
Conjugation:
-
Dissolve the Rhodamine B NHS ester (1.5-2 eq. relative to the amine linker) in DMF.
-
Add DIPEA (3 eq.) to the dye solution.
-
Add the dye solution to the resin.
-
Shake the mixture at room temperature for 4-12 hours, protected from light.
-
Monitor the reaction completion by taking a small aliquot of resin, washing it thoroughly, and performing a Kaiser test. A negative result indicates complete conjugation.
-
-
Washing: Drain the dye solution and wash the resin with DMF until the filtrate is colorless. Then, wash with DCM (3 times).
Procedure for Isothiocyanate Conjugation (e.g., FITC):
-
Resin Preparation: Wash the amine-functionalized peptide-resin with DMF (3 times).
-
Conjugation:
-
Dissolve FITC (1.5-2 eq.) in DMF.
-
Add DIPEA (3 eq.) to the dye solution.
-
Add the dye solution to the resin.
-
Shake the mixture at room temperature for 4-12 hours, protected from light.
-
Monitor the reaction completion with a Kaiser test.
-
-
Washing: Drain the dye solution and wash the resin with DMF until the filtrate is colorless, followed by washing with DCM (3 times).
| Fluorophore Type | Reagent Example | Equivalents | Base |
| NHS Ester | Rhodamine B NHS ester | 1.5-2 | DIPEA |
| Isothiocyanate | FITC | 1.5-2 | DIPEA |
Protocol 4: Cleavage, Purification, and Characterization
This final stage releases the fluorescently labeled peptide from the solid support and purifies it for use.
Materials:
-
Fluorescently labeled peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Cleavage and Deprotection:
-
Dry the labeled peptide-resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin.
-
Shake at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Collection:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide by reverse-phase HPLC using a suitable gradient of water and acetonitrile, both containing 0.1% TFA.[16]
-
Monitor the elution profile at the absorbance wavelength of the peptide bond (220 nm) and the absorbance maximum of the fluorophore (e.g., ~494 nm for FITC, ~550 nm for Rhodamine B).[17][18]
-
Collect the fractions containing the purified fluorescently labeled peptide.
-
-
Characterization:
Conclusion and Further Considerations
The use of this compound provides a robust and flexible strategy for the synthesis of fluorescently labeled peptides. The mild deprotection conditions for the phthalimide group are a significant advantage, particularly for peptides containing sensitive residues. By following the detailed protocols provided in this application note, researchers can reliably produce high-quality fluorescent peptide probes for a wide range of biological investigations.
Key considerations for successful synthesis include:
-
Monitoring of Reactions: Careful monitoring of coupling and deprotection steps using methods like the Kaiser test is crucial to ensure high yields and purity.
-
Fluorophore Choice: The selection of the fluorophore should be based on the specific application, considering its spectral properties, photostability, and potential effects on peptide solubility and function.[4]
-
Purification: Efficient HPLC purification is critical to remove unlabeled peptides and excess fluorophore, which can interfere with downstream applications.
This methodology can be readily adapted for the incorporation of other modifications and for use in automated peptide synthesis platforms, further expanding its utility in the creation of sophisticated molecular tools for scientific discovery.
References
-
Jullian, M., Hernandez, A., Maurras, A., Puget, K., Amblard, M., Martinez, J., & Subra, G. (2009). On-Resin Peptide Labeling with FITC. Tetrahedron Letters, 50(3), 260-263. [Link]
-
Langenhan, J. M., Petersson, E. J., & Dervan, P. B. (2007). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Bioconjugate Chemistry, 18(5), 1739-1744. [Link]
-
Peptideweb.com. (n.d.). FITC labeling. Retrieved from [Link]
-
Larsen, J. B., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. [Link]
-
LifeTein. (2025). Rhodamine B Fluorescent Labeling. LifeTein Peptide Blog. [Link]
-
Brodbelt, J. S., & Reid, G. E. (2011). Characterization of Green Fluorescent Proteins by 193 nm Ultraviolet Photodissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(11), 1934-1944. [Link]
-
Singh, P., et al. (2015). An efficient method for FITC labelling of proteins using tandem affinity purification. Analytical Biochemistry, 484, 75-77. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). NaBH4 Phtalimide Deprotection of Amines. Tetrahedron Letters, 25(20), 2093-2096. [Link]
-
Science.gov. (n.d.). peptide labeled fluorescein-5-isothiocyanate: Topics by Science.gov. Retrieved from [Link]
-
Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
-
Li, L., et al. (2011). Parallel Detection of Intrinsic Fluorescence from Peptides and Proteins for Quantification During Mass Spectrometric Analysis. Analytical Chemistry, 83(6), 2215-2221. [Link]
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
-
ResearchGate. (2023). Can FITC-labeled peptides be purified other than HPLC? Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Fluorescent Peptides & Dye Labeled Peptides. Retrieved from [Link]
-
Palla, A., et al. (2023). Single-Molecule Peptide Identification Using Fluorescence Blinking Fingerprints. Journal of the American Chemical Society, 145(2), 1045-1055. [Link]
-
Organic Chemistry Portal. (n.d.). An exceptionally mild deprotection of phthalimides. Retrieved from [Link]
-
Sahoo, H. (2015). Labeling a Protein With Fluorophores Using NHS Ester Derivitization. Methods in Molecular Biology, 1266, 65-72. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Nowick, J. S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-512. [Link]
-
Albericio, F., & Carpino, L. A. (1997). New Trends in Peptide Coupling Reagents. Methods in Enzymology, 289, 104-126. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Characterization of Green Fluorescent Proteins by 193 nm Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 5. Parallel Detection of Intrinsic Fluorescence from Peptides and Proteins for Quantification During Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phthalimides [organic-chemistry.org]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 11. lifetein.com [lifetein.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
- 16. peptide.com [peptide.com]
- 17. peptideweb.com [peptideweb.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Applications of 5-Phthalimidopentanoic Acid Derivatives in Advanced Drug Delivery Systems
Introduction: The Strategic Role of Linkers in Precision Medicine
In the landscape of modern therapeutics, the targeted delivery of potent pharmaceutical agents to diseased tissues remains a paramount objective. This approach aims to maximize therapeutic efficacy while minimizing off-target toxicities, a cornerstone of precision medicine. At the heart of many targeted therapies, such as antibody-drug conjugates (ADCs) and nanoparticle-based delivery systems, lies the chemical linker—a critical component that bridges the therapeutic payload to its delivery vehicle. The choice of linker is pivotal, dictating the stability, drug release mechanism, and overall performance of the conjugate.[1][2]
5-Phthalimidopentanoic acid and its derivatives have emerged as versatile and valuable tools in the design of sophisticated drug delivery systems. This aliphatic chain provides a desirable spacer length, influencing the pharmacokinetic properties of the conjugate.[3] The terminal carboxylic acid offers a reactive handle for conjugation to drugs or targeting moieties, while the phthalimide-protected amine provides a stable linkage that can be selectively cleaved to enable drug release or further functionalization. The phthalimide group is a robust protecting group for primary amines, stable under a wide range of conditions, making it ideal for multi-step synthetic processes.[4]
This technical guide provides a comprehensive overview of the applications of this compound derivatives in drug delivery. We will delve into the synthesis of these linkers, detailed protocols for drug conjugation, formulation of nanoparticle-based delivery systems, and methods for their characterization, offering researchers and drug development professionals a practical resource for harnessing the potential of these versatile molecules.
PART 1: Synthesis and Activation of this compound Derivatives
The journey of incorporating a this compound linker begins with its synthesis and subsequent activation to facilitate conjugation with a therapeutic agent.
Protocol 1: Synthesis of this compound
This protocol outlines a general method for the synthesis of this compound from 5-aminopentanoic acid and phthalic anhydride.
Materials:
-
5-Aminopentanoic acid
-
Phthalic anhydride
-
Pyridine (or another suitable base)
-
Toluene (or another suitable solvent)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 5-aminopentanoic acid (1 equivalent) and phthalic anhydride (1.1 equivalents) in toluene.
-
Add a catalytic amount of pyridine to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute HCl to remove any remaining pyridine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Activation of the Carboxylic Acid Group using EDC/NHS Chemistry
To conjugate this compound to a drug containing a primary amine, the carboxylic acid group must first be activated. A common and efficient method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[5][6]
Materials:
-
This compound
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Amine-containing drug (e.g., Doxorubicin)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as a base)
Procedure:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.5 equivalents) to the solution and stir for 15-30 minutes at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to form the NHS-ester. The formation of the active ester can be monitored by TLC or LC-MS.[6]
-
In a separate flask, dissolve the amine-containing drug (1 equivalent) and a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) in anhydrous DMF.
-
Slowly add the solution of the activated this compound-NHS ester to the drug solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the progress of the conjugation reaction by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified using an appropriate chromatographic technique (e.g., column chromatography on silica gel).
Causality Behind Experimental Choices:
-
EDC and NHS: EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions. NHS is added to react with the intermediate to form a more stable NHS-ester, which can then efficiently react with primary amines to form a stable amide bond.[5][6]
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated carboxyl group and the EDC reagent.
-
Base: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and to deprotonate the amine group of the drug, increasing its nucleophilicity.
PART 2: Drug Conjugation and Nanoparticle Formulation
Once the this compound linker is activated, it can be conjugated to a therapeutic agent. For illustrative purposes, we will consider the conjugation of the widely used anticancer drug, Doxorubicin (DOX), which possesses a primary amine group.[7][8]
Protocol 3: Conjugation of Activated this compound to Doxorubicin
This protocol describes the conjugation of the pre-activated this compound-NHS ester to Doxorubicin.
Materials:
-
Activated this compound-NHS ester (from Protocol 2)
-
Doxorubicin hydrochloride
-
Anhydrous DMF
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., a gradient of methanol in dichloromethane)
Procedure:
-
Dissolve Doxorubicin hydrochloride (1 equivalent) in anhydrous DMF.
-
Add TEA (2-3 equivalents) to the solution to neutralize the hydrochloride and deprotonate the primary amine. Stir for 10-15 minutes.
-
Slowly add a solution of the activated this compound-NHS ester (1.2 equivalents in anhydrous DMF) to the Doxorubicin solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, protected from light.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the DMF under high vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to isolate the 5-Phthalimidopentanoyl-Doxorubicin conjugate.
Workflow for Drug Conjugation and Deprotection
Caption: Workflow for the activation of this compound, conjugation to an amine-containing drug, and subsequent deprotection.
Protocol 4: Formulation of Drug-Conjugate Loaded PLGA Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for formulating nanoparticles for controlled drug delivery.[9]
Materials:
-
5-Phthalimidopentanoyl-Doxorubicin conjugate
-
PLGA (Poly(lactic-co-glycolic acid))
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Probe sonicator or homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure (Oil-in-Water Single Emulsion Method):
-
Dissolve a known amount of the 5-Phthalimidopentanoyl-Doxorubicin conjugate and PLGA in DCM to form the oil phase.
-
Prepare an aqueous solution of PVA (e.g., 1-5% w/v) to serve as the aqueous phase (stabilizer).
-
Add the oil phase to the aqueous phase under continuous stirring.
-
Emulsify the mixture using a probe sonicator or high-speed homogenizer. The sonication time and power should be optimized to achieve the desired particle size.
-
Stir the resulting oil-in-water emulsion at room temperature for several hours to allow for the evaporation of the DCM.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet with deionized water several times to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle formulation in a suitable buffer (e.g., PBS) or lyophilize for long-term storage.
PART 3: Characterization and Analysis of Drug Delivery Systems
Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated drug delivery system.
Table 1: Key Characterization Parameters for Drug-Loaded Nanoparticles
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the average size and size distribution of the nanoparticles, which influences their in vivo fate. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the nanoparticles, which affects their stability and interaction with biological membranes. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | Visualizes the shape and surface characteristics of the nanoparticles. |
| Drug Loading Content (DLC) and Encapsulation Efficiency (EE) | UV-Vis Spectroscopy or HPLC | Quantifies the amount of drug encapsulated within the nanoparticles. |
| In Vitro Drug Release | Dialysis Method or Sample and Separate Method | Evaluates the rate and mechanism of drug release from the nanoparticles under physiological conditions.[10] |
Protocol 5: Determination of Drug Loading and Encapsulation Efficiency
Procedure:
-
Lyophilize a known amount of the nanoparticle formulation.
-
Dissolve a precisely weighed amount of the lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO or DCM) to disrupt the nanoparticles and release the encapsulated drug.
-
Quantify the amount of drug in the solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve of the free drug.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used in formulation) x 100
-
Protocol 6: In Vitro Drug Release Study
Procedure (Dialysis Method):
-
Disperse a known amount of the drug-loaded nanoparticle formulation in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Transfer the dispersion into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.
-
Place the dialysis bag in a larger volume of the release medium, maintained at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis or HPLC).
-
Plot the cumulative percentage of drug released as a function of time.
Analysis of Release Kinetics: The drug release data can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the mechanism of drug release.[11][12]
PART 4: Deprotection of the Phthalimide Group for Amine Unmasking
In some applications, it is desirable to deprotect the phthalimide group after conjugation to reveal a primary amine. This free amine can then be used for further functionalization, such as conjugation to a targeting ligand. The most common method for phthalimide deprotection is hydrazinolysis.[4][13]
Protocol 7: Phthalimide Deprotection using Hydrazine Hydrate
Materials:
-
Phthalimide-protected drug-linker conjugate
-
Hydrazine hydrate
-
Ethanol or Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the phthalimide-protected conjugate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 - 2 equivalents) to the solution.[4]
-
Stir the reaction mixture at room temperature or reflux, monitoring the reaction by TLC until the starting material is consumed. A white precipitate of phthalhydrazide will typically form.[4]
-
Cool the reaction mixture to room temperature and add dilute HCl to dissolve the precipitate and protonate the newly formed primary amine.[13]
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
The filtrate containing the deprotected conjugate with the free amine can be further purified or used directly in the next synthetic step.
Self-Validating System: The completion of the deprotection can be confirmed by the disappearance of the starting material on TLC and by analytical techniques such as NMR spectroscopy (disappearance of the characteristic phthalimide protons) and mass spectrometry (a shift in the molecular weight corresponding to the removal of the phthalimide group).
Mechanism of Phthalimide Deprotection by Hydrazinolysis
Caption: Mechanism of phthalimide deprotection via hydrazinolysis.
Conclusion and Future Perspectives
This compound and its derivatives represent a valuable class of linkers for the development of advanced drug delivery systems. Their straightforward synthesis, tunable properties, and the ability to selectively unmask a primary amine offer significant advantages in the design of complex drug conjugates. The protocols and application notes provided herein offer a foundational framework for researchers to explore the utility of these linkers in their own drug delivery platforms.
Future research in this area may focus on the development of novel phthalimide-based linkers with integrated functionalities, such as environmentally sensitive cleavage sites or the incorporation of imaging agents for theranostic applications. As the field of targeted drug delivery continues to evolve, the strategic use of versatile linkers like this compound derivatives will undoubtedly play a crucial role in the creation of next-generation therapeutics with enhanced efficacy and safety profiles.
References
- BenchChem. (2025). Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Aliphatic Linkers in Pharmaceutical Development.
- (n.d.).
- Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021).
- ResearchGate. (2022). Deprotection aaa aaa aaa aaa aaa.
- Production of (R)-2-Bromo-5-phthalimidopentanoic Acid via a Diazotisation Process from (R)-Ornithine. (n.d.).
- Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjug
- ResearchGate. (n.d.).
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. (n.d.).
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- Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery. (n.d.).
- Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems. (2025). MDPI.
- Synthesis of 5-(6-hydroxy-7H-purine-8-ylthio)- 2-(N-hydroxyformamido)pentanoic acid. (n.d.).
- Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.).
- Recent doxorubicin-conjugates in cancer drug delivery: Exploring conjugation strategies for enhanced efficacy and reduced toxicity. (2025). PubMed.
- Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. (2024). PubMed.
- AxisPharm. (2024).
- Targeted delivery of doxorubicin through conjugation with EGF receptor–binding peptide overcomes drug resistance in human colon cancer cells. (n.d.).
- Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. (n.d.).
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (n.d.).
- [(WR)8WKβA]-Doxorubicin Conjugate: A Delivery System to Overcome Multi-Drug Resistance against Doxorubicin. (2022).
- Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems. (2025). MDPI.
- How to Improve the Coupling Efficiency of 5-FAM to HSA Nanoparticles Using EDC/NHS?. (2025).
- Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. (n.d.). MDPI.
- Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles. (n.d.).
- 5-Aminovaleric acid | C5H11NO2 | CID 138. (n.d.).
- Fine-tuning the sequential drug release of nano-formulated mutual prodrugs dictates the combination effects. (n.d.).
- Different EDC/NHS activation mechanisms between PAA and PMAA brushes and the following amid
- Peptideweb.com. (n.d.). Synthesis protocols.
- Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amid
- EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. (n.d.). RSC Advances (RSC Publishing).
- Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems. (n.d.).
- ResearchGate. (n.d.). Results of the drug release behavior fitted by different kinetic....
- ResearchGate. (n.d.).
- Design of 5-fluorouracil (5-FU) loaded, folate conjugated peptide linked nanoparticles, a potential new drug carrier for selective targeting of tumor cells. (n.d.). RSC Publishing.
- Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. (n.d.). PubMed Central.
- ResearchGate. (n.d.). Drug release kinetics. Each curve represents 5 grafts (p < 0.05). (a)....
- Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment. (2023).
- Drug release kinetics and biological properties of a novel local drug carrier system. (n.d.).
- One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.).
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Application Notes and Protocols for the EDC/NHS Coupling of 5-Phthalimidopentanoic Acid
This guide provides a comprehensive overview and detailed protocols for the successful coupling of 5-Phthalimidopentanoic acid to primary amine-containing molecules using the carbodiimide crosslinker EDC in conjunction with N-hydroxysuccinimide (NHS). This reaction is fundamental in bioconjugation, drug delivery, and surface functionalization, enabling the formation of stable amide bonds. These application notes are designed for researchers, scientists, and drug development professionals seeking to implement this chemistry with a high degree of success and reproducibility.
Scientific Principles and Rationale
The coupling of a carboxylic acid, such as this compound, to a primary amine is not a spontaneous reaction and requires the activation of the carboxyl group. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid.[2][3]
To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) is introduced.[1] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[1][2] This semi-stable intermediate is less prone to hydrolysis than the O-acylisourea intermediate and reacts efficiently with primary amines to form a stable amide bond, releasing NHS as a byproduct.[1]
The overall reaction proceeds in two distinct steps, each with its own optimal pH range. This two-step nature is crucial for maximizing coupling efficiency and minimizing undesirable side reactions.[4][5][6]
Reaction Mechanism Workflow
Caption: EDC/NHS coupling reaction mechanism.
Critical Experimental Parameters
Successful EDC/NHS coupling is highly dependent on careful control of several experimental parameters. The following table summarizes the key considerations and provides recommended starting points for the coupling of this compound.
| Parameter | Recommended Range/Value | Rationale and Expert Insights |
| pH (Activation Step) | 4.5 - 6.0 | This acidic pH range is optimal for the EDC-mediated activation of the carboxyl group on this compound.[5][6][7] A commonly used buffer is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[6][8] |
| pH (Coupling Step) | 7.2 - 8.5 | A slightly alkaline pH is necessary to deprotonate the primary amine of the target molecule, enhancing its nucleophilicity for efficient attack on the NHS ester.[4][5][8] Suitable buffers include phosphate-buffered saline (PBS) or HEPES.[6][8] |
| Molar Ratios (Carboxylic Acid:EDC:NHS) | 1 : (1.5-10) : (1.5-5) | A molar excess of EDC and NHS is generally recommended to drive the reaction towards the formation of the NHS ester.[6][9] The optimal ratio can vary depending on the specific substrates and should be empirically determined. |
| Solvent | Anhydrous DMF or DMSO (for organic synthesis) Aqueous Buffers (for bioconjugation) | For coupling to other small molecules, anhydrous polar aprotic solvents like DMF or DMSO are preferred to minimize hydrolysis.[10][11] For bioconjugation, aqueous buffers are necessary, making strict pH control critical.[8] |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction is typically performed at room temperature.[12] For sensitive biomolecules or to slow down hydrolysis of the NHS ester, the reaction can be carried out at 4°C, though this may require longer reaction times.[3] |
| Reaction Time (Activation) | 15 - 30 minutes | A short incubation time is usually sufficient for the activation of the carboxylic acid with EDC and NHS.[9] |
| Reaction Time (Coupling) | 2 hours to overnight | The coupling of the NHS ester to the primary amine can take longer. The reaction progress should be monitored if possible. |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the activation of this compound and its subsequent coupling to an amine-containing molecule.
Protocol 1: Activation of this compound in an Organic Solvent
This protocol is suitable for creating a stock solution of the activated NHS ester for subsequent coupling reactions with amine-containing molecules soluble in organic solvents.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve this compound in anhydrous DMF to a desired concentration (e.g., 0.1 M).
-
Reagent Addition: To the stirred solution, add NHS (1.5 equivalents) followed by EDC (1.5 equivalents). It is crucial to use freshly opened or properly stored EDC as it is moisture-sensitive.[13]
-
Activation: Allow the reaction to stir at room temperature for 15-30 minutes. The formation of the NHS ester can be monitored by techniques such as TLC or LC-MS if desired.
-
Use of Activated Ester: The resulting solution containing the this compound-NHS ester is now ready for the coupling reaction. It is recommended to use this solution immediately.
Protocol 2: Two-Step Aqueous Coupling to a Primary Amine (e.g., a Protein)
This protocol is designed for the conjugation of this compound to a primary amine-containing biomolecule in an aqueous environment.
Materials:
-
This compound
-
EDC
-
NHS (or water-soluble Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[2]
-
Coupling Buffer: 1X PBS, pH 7.2-7.4[2]
-
Amine-containing molecule (e.g., protein) in Coupling Buffer
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
-
Desalting column for purification
Experimental Workflow:
Caption: Workflow for two-step aqueous coupling.
Procedure:
-
Activation: a. Prepare a fresh solution of this compound in Activation Buffer. b. Add the desired molar excess of EDC and NHS (or Sulfo-NHS for improved water solubility) to the solution.[2] c. Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
Coupling: a. Immediately add the activated this compound solution to your amine-containing molecule dissolved in Coupling Buffer. b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: a. Terminate the reaction by adding a quenching solution to a final concentration of 10-50 mM.[4] This will react with any remaining NHS esters. b. Incubate for an additional 15-30 minutes.
-
Purification: a. Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).[14]
Troubleshooting and Expert Recommendations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Hydrolysis of EDC or NHS ester - Incorrect pH - Inactive reagents - Competing nucleophiles in buffer | - Prepare EDC/NHS solutions fresh.[13] - Strictly control the pH for both activation and coupling steps.[5] - Use high-purity, anhydrous reagents when possible. - Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates during the coupling reaction.[6] |
| Precipitation of Reactants | - Poor solubility of this compound or the amine-containing molecule. - Protein aggregation near its isoelectric point (pI). | - For organic reactions, try a different anhydrous solvent (e.g., DMSO). - For aqueous reactions, ensure the reaction pH is at least 1-2 units away from the pI of the protein.[5] Consider using Sulfo-NHS to increase water solubility. |
| Inconsistent Results | - Poor pH control - Inconsistent reagent preparation | - Always verify the pH of the final reaction mixture.[5] - Prepare stock solutions of reagents carefully and use them consistently. |
Characterization of the Conjugate
After purification, it is essential to characterize the final conjugate to confirm successful coupling. Common analytical techniques include:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the increase in molecular weight corresponding to the addition of the this compound moiety.
-
NMR Spectroscopy: For small molecule conjugations, ¹H and ¹³C NMR can confirm the formation of the amide bond.
-
UV-Vis Spectroscopy: The phthalimide group has a characteristic UV absorbance that can be used for quantification if the extinction coefficient is known.
-
Chromatography (HPLC, FPLC): To assess the purity of the conjugate and separate it from unreacted starting materials.
References
-
ResearchGate. (2014, July 21). EDC/NHS activation of a surface? Retrieved from [Link]
-
Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013, February 1). International Journal of Molecular Sciences. Retrieved from [Link]
-
Reddit. (2025, June 12). Anyone have a method of purifying NHS esters? : r/Chempros. Retrieved from [Link]
-
Stack Exchange. (2023, June 8). What are the best conditions for coupling small molecules with EDC? Retrieved from [Link]
-
ResearchGate. (2020, February 12). Is it essential to maintain low pH while activating carboxylic groups using EDC/NHS? Retrieved from [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
ResearchGate. (2013, October 14). Has anyone performed the activation step in EDC/NHS reaction at physiological pH (7.4) and room temperature? Retrieved from [Link]
-
RSC Publishing. (n.d.). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amide Activation in Ground and Excited States. PMC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 7). Purification of polar NHS esters. Retrieved from [Link]
-
PubMed. (2008, January 9). Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
-
ResearchGate. (2017, December 19). Mol ratio of EDC/NHS is based on the mol of the carboxyl group or amine group? Retrieved from [Link]
-
ResearchGate. (2014, January 28). What are the suitable solvents for EDC/NHS coupling between graphene oxide and aromatic amine? Can I use distilled THF as the solvent? Retrieved from [Link]
-
Reddit. (2016, August 25). Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids? : r/chemistry. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. Retrieved from [Link]
-
ResearchGate. (2023, May 14). How to do EDC/NHS coupling in organic solvent? Retrieved from [Link]
-
YouTube. (2021, February 8). EDC Coupling Mechanism | Organic Chemistry. Retrieved from [Link]
-
Reddit. (2024, September 14). EDC/NHS coupling : r/Chempros. Retrieved from [Link]
-
ResearchGate. (2020, February 26). EDC-NHS coupling not working? Retrieved from [Link]
-
Journal of the American Chemical Society. (2014, July 22). Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. Retrieved from [Link]
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
Consensus. (2020, April 17). Amine-Reactive Activated Esters of meso-CarboxyBODIPY: Fluorogenic Assays and Labeling of Amines, Amino Acids, and Proteins. Retrieved from [Link]
-
Oliver Hardick. (n.d.). Coupling Protocols. Retrieved from [Link]
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Application Note & Protocols: Strategic Use of 5-Phthalimidopentanoic Acid for Efficient Cereblon-Based PROTAC Development
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 5-Phthalimidopentanoic acid in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). It provides in-depth scientific context, detailed experimental protocols, and critical insights into the design and validation of potent protein degraders.
Introduction: The PROTAC Revolution and the Role of Cereblon
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, fundamentally shifting the paradigm from protein inhibition to induced protein degradation.[1][2][3] Unlike traditional small-molecule inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically by hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2][4]
These heterobifunctional molecules are comprised of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][5][6] This tripartite architecture facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the poly-ubiquitination of the POI and its subsequent degradation by the proteasome.[7][8]
Among the hundreds of E3 ligases in the human genome, Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ligase complex, has become a cornerstone of PROTAC development.[8][9] Its recruitment is typically achieved using ligands derived from immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogues.[2][8]
The PROTAC Mechanism of Action
The efficacy of a PROTAC is contingent on its ability to induce a productive ternary complex. This event-driven pharmacology allows for the degradation of previously "undruggable" targets, such as scaffolding proteins and transcription factors, and offers a powerful strategy to overcome inhibitor resistance.[2][3]
Caption: The catalytic cycle of a CRBN-based PROTAC.
This compound: A Streamlined Synthetic Building Block
This compound is a derivative of thalidomide that has been engineered for synthetic efficiency. It incorporates the essential phthalimide "warhead" required for binding to Cereblon and terminates in a five-carbon chain with a carboxylic acid handle.
Chemical Structure:
-
Phthalimide Group: The core moiety responsible for high-affinity binding to the CRBN substrate receptor.
-
Pentanoic Acid Linker: Provides a flexible five-carbon spacer and a terminal carboxylic acid functional group, which is ideal for straightforward amide bond formation with an amine-functionalized POI ligand.
The primary advantage of using this reagent is the simplification of the synthetic workflow. Instead of performing a multi-step synthesis to functionalize thalidomide or pomalidomide, researchers can directly couple this commercially available building block to their POI ligand, significantly accelerating the discovery and optimization process.
Protocol: Synthesis and Characterization of a Model BRD4-Degrader PROTAC
This protocol describes the synthesis of a model PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer target. The synthesis involves a standard amide coupling reaction between this compound and an amine-functionalized JQ1 derivative (JQ1-NH2), a known BRD4 inhibitor.
Caption: Synthetic workflow for a BRD4-targeting PROTAC.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| This compound | Various | CRBN Ligand + Linker |
| JQ1-Amine Derivative | Custom/Various | POI Ligand |
| HATU | Various | Amide Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | Various | Non-nucleophilic Base |
| Anhydrous Dimethylformamide (DMF) | Various | Reaction Solvent |
| Dichloromethane (DCM) | Various | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | Lab Prepared | Aqueous Wash |
| Brine | Lab Prepared | Aqueous Wash |
| Anhydrous Sodium Sulfate | Various | Drying Agent |
| Acetonitrile (ACN) with 0.1% TFA | Various | HPLC Mobile Phase A |
| Water with 0.1% TFA | Various | HPLC Mobile Phase B |
Step-by-Step Synthesis Protocol
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the amine-functionalized JQ1 derivative (1.1 eq) in anhydrous DMF.
-
Addition of Coupling Reagents: To the stirred solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq).
-
Reaction: Seal the flask under an inert atmosphere (e.g., Nitrogen or Argon) and stir the reaction mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Final Product: Collect the fractions containing the pure product, combine, and lyophilize to obtain the final PROTAC as a solid powder.
Characterization
-
LC-MS Analysis: Confirm the mass and purity of the final compound. The expected mass should correspond to the sum of the reactants minus the mass of water.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure of the synthesized PROTAC. The resulting spectra should show characteristic peaks for both the JQ1 and phthalimide moieties, as well as the linker.
Protocol: Biological Evaluation of the Synthesized PROTAC
This section outlines the essential cell-based assays required to validate the activity of the newly synthesized PROTAC.
Caption: Workflow for the biological evaluation of a PROTAC.
Western Blotting for BRD4 Degradation
-
Cell Seeding: Seed MV4-11 cells in a 6-well plate at a density that allows for logarithmic growth during the experiment.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 18 hours). Include a vehicle control (DMSO) and a control with the parent inhibitor (JQ1).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-Actin). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize BRD4 levels to the loading control and calculate the percentage of remaining protein relative to the vehicle control.
Data Presentation: Degradation Profile
The results are used to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).
| Compound | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| JQ1-CRBN PROTAC | BRD4 | MV4-11 | 15 | >95% |
| JQ1 (Inhibitor) | BRD4 | MV4-11 | No Degradation | 0% |
Cell Viability Assay
-
Cell Seeding: Seed MV4-11 cells in a 96-well opaque plate.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC and the parent JQ1 inhibitor for 72 hours.
-
Assay: Use a luminescent cell viability assay (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Plot the dose-response curves and calculate the IC₅₀ (concentration for 50% inhibition of cell growth). A potent degrader is expected to have a significantly lower IC₅₀ than its corresponding inhibitor.
Key Considerations and Troubleshooting
-
The Hook Effect: At very high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-CRBN) instead of the productive ternary complex, leading to reduced degradation.[10][11] This results in a characteristic bell-shaped dose-response curve and is a critical factor to consider during dose selection for in vivo studies.
-
Linker Optimization: The length and composition of the linker are crucial for PROTAC efficacy. If the initial PROTAC shows poor activity, synthesizing analogues with different linker lengths (e.g., using PEG-based or alkyl chain-based acids instead of pentanoic acid) is a standard optimization strategy.
-
Solubility: Due to their high molecular weight, PROTACs often face solubility challenges.[2] Careful selection of formulation vehicles is necessary for robust in vitro and in vivo experiments.
-
Negative Controls: A crucial experiment is to synthesize an epimer of the PROTAC using the inactive stereoisomer of the phthalimide moiety, which should not bind CRBN and thus not induce degradation. This confirms that the observed degradation is CRBN-dependent.
Conclusion
This compound represents a highly valuable and efficient chemical tool for the development of CRBN-recruiting PROTACs. Its pre-functionalized design streamlines the synthetic process, enabling rapid generation of PROTAC libraries for structure-activity relationship studies. By following robust synthetic and biological evaluation protocols, researchers can effectively leverage this building block to discover and optimize novel protein degraders for a wide range of therapeutic targets.
References
-
Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. National Institutes of Health (NIH). Available at: [Link]
-
Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. Available at: [Link]
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. National Institutes of Health (NIH). Available at: [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. National Institutes of Health (NIH). Available at: [Link]
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3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O'PROTAC. Royal Society of Chemistry. Available at: [Link]
-
3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC. ResearchGate. Available at: [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. Available at: [Link]
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Click chemistry in the development of PROTACs. National Institutes of Health (NIH). Available at: [Link]
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3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC. National Institutes of Health (NIH). Available at: [Link]
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Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers. Available at: [Link]
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An overview of PROTACs: a promising drug discovery paradigm. National Institutes of Health (NIH). Available at: [Link]
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PROTACs– a game-changing technology. National Institutes of Health (NIH). Available at: [Link]
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Click chemistry in the development of PROTACs. ResearchGate. Available at: [Link]
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PROTAC Technology: Opportunities and Challenges. National Institutes of Health (NIH). Available at: [Link]
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Critical assessment of targeted protein degradation as a research tool and pharmacological modality. National Institutes of Health (NIH). Available at: [Link]
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Navigating the Synthetic Landscape: Protecting Group Strategies for 5-Phthalimidopentanoic Acid
Abstract
5-Phthalimidopentanoic acid is a valuable bifunctional building block in organic synthesis, particularly in the preparation of peptidomimetics, pharmaceutical intermediates, and other complex molecular architectures. Its structure, featuring both a carboxylic acid and a phthalimide-protected primary amine, necessitates a carefully considered protecting group strategy to achieve selective transformations at either functional group during multi-step syntheses. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the orthogonal protection and deprotection of this compound. We will explore field-proven protocols for the selective protection of the carboxylic acid moiety, discuss various methods for the deprotection of the phthalimide group, and present a logical framework for designing multi-step synthetic routes.
Introduction: The Strategic Importance of Protecting Groups
In the intricate chess game of multi-step organic synthesis, protecting groups are the strategic maneuvers that shield reactive functional groups from unwanted side reactions.[1][2] For a molecule like this compound, which possesses two distinct reactive centers, the ability to selectively mask and unmask these groups is paramount for successful and efficient synthesis. The phthalimide group itself serves as a robust protecting group for the primary amine of what would otherwise be 5-aminopentanoic acid, preventing over-alkylation and other undesired reactions.[3][4]
The core challenge and, indeed, the focus of this guide, lies in the subsequent steps where either the carboxylic acid needs to react while the amine remains protected, or the amine needs to be liberated for further functionalization. The choice of protecting groups and their cleavage conditions must be "orthogonal," meaning that one can be removed selectively in the presence of the other, ensuring precise control over the synthetic outcome.[5][6] This document will provide the tactical knowledge to execute these transformations with high fidelity.
Protecting the Carboxylic Acid: Enabling Amide Couplings and Other Transformations
When the synthetic route demands modification of the amine, which first requires deprotection of the phthalimide, the carboxylic acid must be masked to prevent its interference. The most common and effective strategy is the conversion of the carboxylic acid to an ester. The choice of ester is critical and depends on the stability of other functional groups in the molecule and the desired deprotection conditions.
Methyl and Ethyl Esters: The Workhorses of Carboxylic Acid Protection
Simple alkyl esters, such as methyl and ethyl esters, are frequently employed due to their ease of formation and relatively straightforward removal.[7][8]
Protocol 1: Fischer Esterification for Methyl Ester Formation
The Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters using an excess of the corresponding alcohol in the presence of an acid catalyst.[9][10]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Dissolve this compound in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%). Alternatively, for a more anhydrous system, thionyl chloride can be used.[11]
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 5-phthalimidopentanoate.
Benzyl Esters: Orthogonality through Hydrogenolysis
Benzyl esters offer a significant advantage in terms of orthogonality, as they can be cleaved under neutral conditions by catalytic hydrogenolysis, a method that is typically compatible with many other protecting groups, including the phthalimide.[7][8]
Protocol 2: Benzyl Ester Formation via Alkylation
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate or Cesium carbonate
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in DMF.
-
Add potassium carbonate (or cesium carbonate for improved reactivity) to the solution.
-
Add benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight or until TLC indicates completion.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain benzyl 5-phthalimidopentanoate.
Tert-Butyl Esters: Acid-Labile Protection
For substrates that are sensitive to basic hydrolysis or hydrogenolysis, tert-butyl esters provide an excellent acid-labile alternative.[8][12]
Protocol 3: Tert-Butyl Ester Formation using EDC and DMAP
The Steglich esterification provides a mild method for the formation of tert-butyl esters.[11]
Materials:
-
This compound
-
tert-Butanol
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound, tert-butanol, and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the solution in an ice bath and add EDC portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tert-butyl ester.
Table 1: Comparison of Carboxylic Acid Protecting Groups for this compound
| Protecting Group | Protection Method | Deprotection Conditions | Orthogonality with Phthalimide Deprotection |
| Methyl/Ethyl Ester | Fischer Esterification | Basic Hydrolysis (e.g., NaOH, H₂O/MeOH) | Moderate; some phthalimide hydrolysis possible under harsh basic conditions. |
| Benzyl Ester | Alkylation (BnBr, base) | Catalytic Hydrogenolysis (H₂, Pd/C) | Excellent; hydrogenolysis is orthogonal to most phthalimide deprotection methods. |
| Tert-Butyl Ester | Steglich Esterification | Acidic conditions (e.g., TFA in DCM) | Good; orthogonal to hydrazinolysis and reductive cleavage of phthalimide. |
Deprotecting the Phthalimide: Unveiling the Primary Amine
The phthalimide group is a robust protecting group for primary amines, widely used in Gabriel synthesis.[4][13] Its removal is a critical step to liberate the amine for subsequent reactions. Several methods exist, each with its own advantages and limitations depending on the substrate's sensitivity.[3]
Hydrazinolysis (Ing-Manske Procedure): The Classic Approach
The most common method for cleaving the phthalimide group is through treatment with hydrazine.[14][15] This reaction is typically efficient and proceeds under relatively mild, neutral conditions.[13]
Protocol 4: Phthalimide Deprotection using Hydrazine Hydrate
Materials:
-
Phthalimide-protected substrate (e.g., methyl 5-phthalimidopentanoate)
-
Hydrazine hydrate
-
Ethanol or Methanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (aqueous solution)
-
Organic solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the N-substituted phthalimide in ethanol or methanol.
-
Add hydrazine hydrate (typically 1.2-1.5 equivalents) to the solution.[14]
-
Reflux the mixture. A white precipitate of phthalhydrazide will form. Monitor the reaction by TLC.[14]
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl. This aids in the complete precipitation of phthalhydrazide.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Neutralize the filtrate with an aqueous sodium hydroxide solution.
-
Extract the liberated primary amine with a suitable organic solvent like dichloromethane.
-
Dry the organic extract, filter, and concentrate to yield the crude primary amine, which can be further purified if necessary.
Reductive Deprotection with Sodium Borohydride: A Milder Alternative
For substrates sensitive to hydrazinolysis, a milder, two-stage, one-flask reductive cleavage using sodium borohydride offers an excellent alternative.[16][17] This method avoids the harsh conditions of traditional hydrolysis and the potential side reactions of hydrazine.[16]
Protocol 5: Mild Phthalimide Deprotection with Sodium Borohydride
Materials:
-
Phthalimide-protected substrate
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Acetic acid
-
Water
-
Dichloromethane
Procedure:
-
Dissolve the phthalimide derivative in a 6:1 mixture of 2-propanol and water.
-
Add sodium borohydride in portions at room temperature and stir for 24 hours.[17]
-
Add acetic acid to the reaction mixture and heat at 80°C for 2 hours to facilitate the cyclization and release of the amine.[17]
-
Cool the mixture and remove the 2-propanol under reduced pressure.
-
Dilute the residue with water and wash with dichloromethane to remove the phthalide byproduct.
-
Make the aqueous layer basic (pH > 10) with a saturated sodium bicarbonate solution.
-
Extract the primary amine with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the amine.[14]
Hydrolysis: For Robust Substrates
Acidic or basic hydrolysis can also be employed for phthalimide deprotection, but these methods often require harsh conditions such as prolonged heating with strong acids or bases, which may not be compatible with sensitive functional groups.[3][15]
Table 2: Comparison of Phthalimide Deprotection Methods
| Deprotection Method | Reagents | Conditions | Advantages | Disadvantages |
| Hydrazinolysis | Hydrazine hydrate | Reflux in alcohol | Widely applicable, relatively mild.[14] | Hydrazine is toxic; phthalhydrazide precipitate can be difficult to handle on a large scale.[18] |
| Reductive Cleavage | NaBH₄, then Acetic Acid | Room temp, then 80°C | Very mild, near-neutral conditions; good for sensitive substrates.[16][17] | Longer reaction times. |
| Acidic Hydrolysis | Strong acid (e.g., HCl) | Prolonged reflux | Harsh conditions, may cleave other acid-labile groups.[13] | |
| Basic Hydrolysis | Strong base (e.g., NaOH) | Prolonged reflux | Harsh conditions, may cause side reactions like hydrolysis of esters.[15] |
Orthogonal Strategies in Multi-Step Synthesis
The true power of protecting group chemistry is realized in multi-step syntheses where orthogonal strategies are employed to selectively unmask functional groups.[5]
Workflow Example: Selective Amide Formation at the Carboxylic Acid Terminus
This workflow illustrates the protection of the carboxylic acid to enable a subsequent reaction at the amine after deprotection.
Caption: Workflow for selective functionalization of the amine.
In this strategy, the carboxylic acid is first protected as a benzyl ester. The phthalimide is then removed using hydrazine, and the resulting free amine can undergo a desired reaction, such as acylation. Finally, the benzyl ester is cleaved by hydrogenolysis to yield the final product with a modified amine and a free carboxylic acid.
Workflow Example: Selective Functionalization of the Amine
This workflow demonstrates the direct functionalization of the carboxylic acid while the amine remains protected.
Caption: Workflow for selective functionalization of the carboxylic acid.
Here, the carboxylic acid of this compound is directly coupled with an amine or alcohol. Subsequently, the phthalimide group can be removed under mild reductive conditions to afford the final product with a newly formed amide or ester and a free primary amine.
Conclusion
The successful implementation of this compound in multi-step synthesis hinges on a well-devised protecting group strategy. By understanding the principles of orthogonal protection and the specific protocols for the introduction and removal of various protecting groups, researchers can navigate complex synthetic pathways with precision and efficiency. The choice between different ester protecting groups for the carboxylic acid and the selection of the appropriate phthalimide deprotection method should be guided by the overall synthetic plan and the chemical sensitivities of the substrate. This guide provides the foundational knowledge and practical protocols to empower scientists in the rational design and execution of their synthetic endeavors involving this versatile building block.
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Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). An exceptionally mild deprotection of phthalimides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Retrieved from [Link]
-
Rhodium.ws. (n.d.). NaBH4 Phthalimide Deprotection of Amines. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
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ACS Publications. (2023). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
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University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
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ACS Publications. (2022). Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 5-Aminopentanoic acid (HMDB0003355). Retrieved from [Link]
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-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
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-
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PROTECTING GROUPs.pptx. (n.d.). Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. Retrieved from [Link]
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Bioconjugation of proteins with 5-Phthalimidopentanoic acid linkers
AUTHORITATIVE GUIDE TO PROTEIN BIOCONJUGATION WITH 5-PHTHALIMIDOPENTANOIC ACID LINKERS
A Senior Application Scientist's Handbook for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and protocols for the bioconjugation of proteins using this compound-based linkers. It is designed to equip researchers with the foundational knowledge and practical steps necessary to successfully implement this versatile bioconjugation strategy in their work.
Introduction: The Strategic Role of Linkers in Bioconjugation
Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, is a cornerstone of modern biotechnology and medicine.[1] It enables the creation of sophisticated constructs like antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and surface-immobilized enzymes for biocatalysis.[1][2] The linker, a chemical entity that connects the biomolecule to a payload, is a critical component that dictates the stability, release characteristics, and overall function of the final conjugate.[3][4]
This compound serves as a valuable bifunctional linker. One end of the molecule, the carboxylic acid, can be activated to react with nucleophilic residues on a protein, most commonly the primary amines of lysine side chains and the N-terminus.[5][6] The other end features a phthalimide group, which acts as a protected primary amine. This protecting group can be selectively removed to reveal a reactive amine, allowing for subsequent conjugation to a second molecule of interest. This two-step approach provides a high degree of control over the bioconjugation process.
Chemical Principles: A Two-Stage Conjugation Strategy
The bioconjugation process using this compound linkers can be conceptually divided into two key stages: initial protein acylation and subsequent deprotection to reveal a reactive handle for further modification.
Stage 1: Protein Acylation via Amine-Reactive Chemistry
The carboxylic acid of this compound is typically activated as an N-hydroxysuccinimide (NHS) ester.[5][7] This transformation is a standard procedure in bioconjugation chemistry that renders the carboxyl group highly susceptible to nucleophilic attack by the primary amines on the protein surface.[2] The reaction proceeds efficiently under mild, slightly basic conditions (pH 7.2-8.5) to form a stable amide bond.[7][8] It is crucial to perform this reaction in amine-free buffers, such as phosphate-buffered saline (PBS), to prevent competition for the NHS ester.[9]
Caption: Initial acylation of protein primary amines.
Stage 2: Deprotection of the Phthalimide Group
The phthalimide group serves as a robust protecting group for a primary amine. Its removal is typically achieved through hydrazinolysis, most commonly by treatment with hydrazine hydrate in a suitable solvent like methanol or ethanol.[10][11][12] This reaction cleaves the phthalimide ring, releasing the desired primary amine on the linker and forming a stable phthalhydrazide byproduct.[10] Milder deprotection methods using reagents like ethylenediamine have also been reported and can be advantageous when working with sensitive biomolecules.[13] The newly exposed amine can then be used for a variety of downstream applications, such as conjugation to a second payload via amine-reactive chemistry.
Caption: Deprotection to reveal a reactive primary amine.
Applications in Research and Drug Development
The unique two-step nature of conjugation with this compound linkers makes them highly versatile for a range of applications:
-
Antibody-Drug Conjugates (ADCs): In the context of ADCs, this linker can be used to first attach to the antibody.[1][3] After purification of the antibody-linker conjugate, the phthalimide is deprotected to reveal an amine, which can then be coupled to a cytotoxic drug. This sequential approach can offer better control over the final drug-to-antibody ratio (DAR).
-
Sequential and Orthogonal Labeling: The protected amine allows for a sequential labeling strategy. A protein can be first modified with the phthalimidopentanoic acid linker. Following purification, the deprotected amine can be reacted with a different labeling reagent, enabling the introduction of multiple, distinct functionalities onto a single protein.
-
Surface Immobilization: Proteins can be covalently attached to solid supports functionalized with amine-reactive groups. The deprotected amine on the protein-linker conjugate provides a site for this attachment, which is useful in the development of biosensors and immobilized enzyme reactors.
Detailed Protocols
The following protocols provide a step-by-step guide for the bioconjugation of a model protein with a this compound linker.
Materials and Reagents
-
Protein of interest (e.g., IgG antibody) at a concentration of at least 2 mg/mL.
-
This compound N-succinimidyl ester.
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous.
-
Phosphate-buffered saline (PBS), pH 7.4 (amine-free).[9]
-
Borate buffer (0.1 M, pH 8.5).[14]
-
Hydrazine hydrate.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Dialysis tubing or desalting columns.[15]
-
Standard laboratory equipment (vortexer, centrifuge, spectrophotometer).
Experimental Workflow
Sources
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quicksearch.lib.iastate.edu [quicksearch.lib.iastate.edu]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. broadpharm.com [broadpharm.com]
- 10. reddit.com [reddit.com]
- 11. Phthalimides [organic-chemistry.org]
- 12. echemi.com [echemi.com]
- 13. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 15. Protein Purification Methods [comis.med.uvm.edu]
Troubleshooting & Optimization
Technical Support Center: Improving Low Yield in 5-Phthalimidopentanoic Acid Coupling Reactions
Welcome to our dedicated technical support center for optimizing 5-phthalimidopentanoic acid coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low product yields. Below, you will find a curated collection of frequently asked questions (FAQs) and in-depth troubleshooting guides. These resources are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in amide coupling reactions can be frustrating and time-consuming. This section provides a systematic approach to identifying the root cause of the problem and implementing effective solutions.
Question 1: My reaction with this compound is resulting in a low or no yield of the desired amide product. What are the most likely causes?
Several factors can contribute to poor outcomes in amide coupling reactions. The primary culprits often involve issues with starting materials, reagent choice, reaction conditions, or the workup procedure.[1]
Potential Causes:
-
Poor Quality of Starting Materials: The purity of this compound, the amine, and the coupling reagents is paramount. Contaminants can interfere with the reaction.
-
Suboptimal Coupling Reagent: The choice of coupling reagent is critical and depends on the specific substrates being used.[2] A reagent that is not potent enough may fail to activate the carboxylic acid efficiently.
-
Inadequate Solvent Selection: The solvent plays a crucial role in solvating the reactants and facilitating the reaction.[3] An inappropriate solvent can lead to poor solubility and reduced reaction rates.[4]
-
Presence of Moisture: Amide coupling reactions are sensitive to water, which can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material.[1]
-
Incorrect Stoichiometry or Order of Addition: The molar ratios of the reactants and the order in which they are added can significantly impact the reaction's success.[4][5]
-
Side Reactions: Several side reactions can compete with the desired amide bond formation, consuming starting materials and generating impurities.[2][6]
-
Steric Hindrance: Bulky groups on either the this compound or the amine can physically impede the reaction.[1][7]
Question 2: I suspect an issue with my coupling reagent. How do I choose the right one and what are the common pitfalls?
The selection of the coupling reagent is a critical decision that can make or break your synthesis.
Choosing the Right Coupling Reagent:
A variety of coupling reagents are available, each with its own advantages and disadvantages. For this compound couplings, common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIC (N,N'-Diisopropylcarbodiimide), as well as uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[2]
-
Carbodiimides (EDC, DIC): These are widely used due to their effectiveness and relatively low cost.[8] EDC is water-soluble, which simplifies the removal of its urea byproduct during aqueous workup.[8][9] DIC is often preferred in solid-phase synthesis as its urea byproduct is more soluble in organic solvents.[9]
-
Uronium/Aminium Salts (HATU, HBTU): These reagents are generally more reactive than carbodiimides and are particularly effective for coupling sterically hindered substrates.[2][7] They are known for faster reaction times and reduced risk of racemization.[2]
Common Pitfalls and Solutions:
-
Side Reactions with Carbodiimides: A common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the amine.[2][6] This can be minimized by using solvents with low dielectric constants like dichloromethane (DCM) or by adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[2][6]
-
Racemization: Activation of the carboxylic acid can sometimes lead to racemization at the adjacent chiral center, although this is not a concern for this compound itself. The use of additives like HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) can suppress this side reaction.[2][9]
-
Reagent Decomposition: Coupling reagents can degrade over time, especially if not stored properly.[4] Always use fresh, high-quality reagents.
Question 3: My yield is still low even after changing the coupling reagent. What other reaction parameters should I optimize?
Beyond the coupling reagent, several other factors can be fine-tuned to improve your yield.
Troubleshooting and Optimization Strategies:
| Parameter | Common Issue | Recommended Solution |
| Solvent | Poor solubility of reactants or intermediates.[4] | Use polar aprotic solvents like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) which are generally effective for amide couplings.[2][3] Ensure the solvent is anhydrous to prevent hydrolysis of the activated intermediate.[1] |
| Base | Insufficiently basic or nucleophilic base interfering with the reaction. | Use a non-nucleophilic, sterically hindered base like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine to neutralize the acid formed during the reaction without competing with the amine nucleophile.[2] |
| Temperature | Reaction may be too slow at room temperature. | While many coupling reactions proceed well at room temperature, some may benefit from gentle heating (e.g., 40-50 °C).[7] However, be aware that higher temperatures can sometimes promote side reactions.[2] |
| Reaction Time | Incomplete reaction due to insufficient time. | Monitor the reaction progress using techniques like TLC (Thin-Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the optimal reaction time. |
| Order of Addition | Premature decomposition of activated species or side reactions. | A common and effective procedure is to pre-activate the carboxylic acid with the coupling reagent and any additives for a short period (e.g., 15-30 minutes) before adding the amine.[1][10] |
Question 4: I'm observing multiple spots on my TLC, and purification is difficult. What are the likely byproducts and how can I minimize them?
The formation of byproducts is a common challenge in amide coupling reactions.
Common Byproducts and Minimization Strategies:
-
N-acylurea: As mentioned earlier, this is a common byproduct when using carbodiimides.[2][6] The use of HOBt or a switch to a uronium-based reagent can mitigate this.
-
Symmetrical Anhydride: The activated O-acylisourea can react with another molecule of the carboxylic acid to form a symmetrical anhydride. While this anhydride can still react with the amine, it represents an inefficient use of the starting material.[6]
-
Epimerization: For chiral carboxylic acids, loss of stereochemical integrity can be a problem. This is less of a concern for this compound but is a critical consideration in peptide synthesis.[2]
-
Guanidinium Byproduct: With uronium reagents like HATU, the amine can sometimes react with the coupling reagent itself to form a guanidinium byproduct.[7]
Purification Strategies:
-
Aqueous Workup: A standard aqueous workup can remove water-soluble byproducts and excess reagents. For reactions using EDC, its urea byproduct is water-soluble and easily removed.[9]
-
Chromatography: Flash column chromatography is often necessary to separate the desired product from closely related impurities.[10]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of this compound coupling reactions.
Q1: What is the purpose of the phthalimido protecting group on the pentanoic acid?
The phthalimido group serves as a protecting group for the primary amine functionality. In many synthetic routes, it is desirable to have a latent amino group that can be deprotected at a later stage. The phthalimide group is stable to a wide range of reaction conditions and can be removed when needed.[11][12]
Q2: Are there any specific challenges associated with the phthalimido group during the coupling reaction?
The phthalimido group is generally robust and does not interfere with the amide coupling reaction. However, it is important to be aware of the conditions required for its eventual removal, as some deprotection methods may not be compatible with other functional groups in the molecule.[11][13]
Q3: Can I use microwave irradiation to improve the yield and reaction time?
Microwave-assisted synthesis can indeed be a valuable tool for accelerating amide coupling reactions and improving yields, particularly for difficult couplings.[14] The high temperatures and pressures achieved in a microwave reactor can significantly enhance reaction rates. However, careful optimization of the reaction conditions is necessary to avoid decomposition of the reactants or products.
Q4: What are some "greener" solvent alternatives to DMF and DCM?
In recent years, there has been a push towards more environmentally friendly solvents in chemical synthesis.[15][16] For amide coupling reactions, solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been explored as potential replacements for DMF and DCM.[17] Water has also been investigated as a solvent for certain amide bond-forming reactions.[15][16][18]
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling
-
To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add EDC (1.2 eq).[19]
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the HOBt-ester.[19]
-
Add the amine (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for HATU Coupling
-
Dissolve the this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.[1]
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields.
General Amide Coupling Reaction Mechanism
Caption: A simplified overview of the amide coupling mechanism.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 12. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. biomatik.com [biomatik.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for Solid-Phase Peptide Synthesis (SPPS)
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during peptide synthesis. Authored from the perspective of a Senior Application Scientist, this resource provides in-depth technical guidance in a user-friendly question-and-answer format.
Section 1: General Issues & Low Yield
Low yield of the final peptide product is one of the most common challenges in SPPS. This can be due to a variety of factors throughout the synthesis process, from incomplete deprotection and coupling to issues with the resin and linker.
Question: My final peptide yield is significantly lower than expected. What are the primary causes and how can I troubleshoot this?
Answer:
Low peptide yield in SPPS can often be attributed to several key factors: incomplete deprotection of the N-terminal protecting group (commonly Fmoc), inefficient coupling of amino acids, and peptide aggregation on the resin.[1] The choice of resin and linker can also play a crucial role, with issues like suboptimal resin loading or linker instability leading to reduced yield.[1]
Here is a systematic approach to troubleshooting low peptide yield:
-
Verify Deprotection Efficiency: Incomplete removal of the Fmoc group is a frequent cause of truncated sequences.[1] You can monitor deprotection efficiency using a colorimetric test like the Kaiser test or by UV-Vis spectrophotometry to quantify the release of the dibenzylfulvene-piperidine adduct.[2]
-
Assess Coupling Efficiency: Incomplete coupling reactions lead to deletion sequences.[1] This is particularly common with sterically hindered amino acids. A positive Kaiser test after the coupling step indicates the presence of unreacted primary amines, signaling an incomplete reaction.
-
Investigate Peptide Aggregation: Aggregation of the growing peptide chain on the resin can block reactive sites, hindering both deprotection and coupling.[1][3] This is a major issue in the synthesis of long or hydrophobic peptides.[1][3]
-
Evaluate Resin and Linker Stability: Ensure the chosen resin and linker are stable under your synthesis conditions.[1] Suboptimal resin loading can also be a contributing factor.[1]
Section 2: Peptide Purity Issues
Achieving high purity is critical for the successful application of synthetic peptides. Impurities can arise from a multitude of sources, including side reactions, incomplete reactions, and issues during cleavage and purification.
Question: My crude peptide shows poor purity on HPLC analysis. What are the common impurities and how can I minimize their formation?
Answer:
Poor purity in crude peptide samples is a common issue stemming from side reactions and incomplete steps during synthesis. The most common impurities are truncated and deletion sequences. Truncated sequences arise from incomplete coupling, while deletion sequences are the result of incomplete deprotection.[4] Other significant impurities can result from side reactions involving specific amino acid residues.
To improve peptide purity, consider the following:
-
Optimize Coupling and Deprotection: Ensure complete reactions at each step. For difficult couplings, consider double coupling or using a more potent coupling reagent.[5] For stubborn deprotection, extending the reaction time or using a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective.[2][6]
-
Address Sequence-Specific Challenges: Certain amino acid sequences are inherently "difficult" and prone to aggregation or side reactions.[7][8]
-
Careful Cleavage and Deprotection: The final cleavage and removal of side-chain protecting groups is a critical step where side reactions can occur. The choice of scavengers in the cleavage cocktail is crucial to prevent modification of sensitive residues like Trp, Met, Tyr, and Cys.
Workflow for Troubleshooting Poor Peptide Purity
Caption: Troubleshooting workflow for low peptide purity.
Section 3: Incomplete Deprotection and Coupling
Incomplete reactions are a primary source of impurities in SPPS. Diagnosing and addressing these issues is crucial for obtaining a high-quality final product.
Question: I suspect incomplete Fmoc deprotection. How can I confirm this and what are the solutions?
Answer:
Incomplete Fmoc deprotection is a common problem that leads to the formation of deletion sequences. The initial diagnosis involves a combination of visual inspection and colorimetric tests.[2]
-
Visual Inspection: Aggregation or clumping of the resin can be an indicator of issues with deprotection and subsequent coupling steps. The resin should ideally appear as a free-flowing slurry.[2]
-
Kaiser Test: This is a highly sensitive test for the presence of primary amines. A positive result (deep blue color) after the deprotection step indicates successful Fmoc removal. A negative or faint yellow result suggests that the Fmoc group is still attached.[2]
-
UV-Vis Spectrophotometry: Monitoring the release of the dibenzylfulvene-piperidine adduct in the effluent from the deprotection reaction can quantify the extent of Fmoc removal.[2] This adduct has a characteristic absorbance around 301 nm.[2]
Common Causes and Solutions for Incomplete Fmoc Deprotection:
| Cause | Solution |
| Degraded Deprotection Reagent | Use fresh, high-quality piperidine.[2] |
| Incorrect Reagent Concentration | Ensure the deprotection solution is prepared correctly (typically 20% piperidine in DMF).[2] |
| Insufficient Deprotection Time | For "difficult" sequences, longer reaction times may be necessary.[2] |
| Low Reaction Temperature | Ensure the synthesis is performed at a consistent ambient temperature.[2] |
| Peptide Aggregation | Use strategies to disrupt aggregation, such as using chaotropic salts or performing the synthesis at an elevated temperature.[6] |
| Steric Hindrance | For sterically hindered amino acids, extended deprotection times or a stronger base like DBU may be required.[2][6] |
Question: How do I address difficult or incomplete coupling reactions?
Answer:
Incomplete coupling reactions result in truncated peptide sequences. This is often encountered with sterically hindered amino acids (e.g., Val, Ile, Thr) or in sequences prone to aggregation.[9][10]
Strategies to Overcome Difficult Couplings:
-
Double Coupling: Repeating the coupling step with fresh reagents is a straightforward approach to drive the reaction to completion.[5]
-
Use of Potent Coupling Reagents: For challenging couplings, switching to a more reactive coupling reagent can be beneficial. Aminium/uronium salts like HATU, HBTU, and HCTU are known for their high coupling efficiency.[11][12][13]
-
Elevated Temperature: Performing the coupling reaction at a higher temperature can help overcome steric hindrance and disrupt secondary structures that lead to aggregation.[6][14] Microwave-assisted SPPS is a particularly effective method for this.[9][14][15]
-
Solvent Choice: The choice of solvent can impact coupling efficiency. In some cases, using a solvent mixture such as DMF/DCM or adding a chaotropic agent can improve results.[16]
-
In Situ Neutralization: This technique can improve coupling yields, particularly when aggregation is an issue.[17]
Section 4: Sequence-Specific Challenges & Side Reactions
Certain amino acid residues and sequences are more susceptible to side reactions and aggregation, posing significant challenges to successful peptide synthesis.
Question: My peptide contains an Asp-Gly sequence and I'm seeing byproducts. What is happening and how can I prevent it?
Answer:
The Asp-Gly sequence is particularly prone to a side reaction called aspartimide formation .[18][19] This occurs when the backbone amide nitrogen of the residue following aspartic acid attacks the side-chain carbonyl, forming a five-membered ring intermediate (the aspartimide).[18][20] This is catalyzed by the base (piperidine) used for Fmoc deprotection.[18][20] The aspartimide can then be opened by a nucleophile (like piperidine or water) to form a mixture of α- and β-aspartyl peptides, and can also lead to racemization.[18][20]
Strategies to Minimize Aspartimide Formation:
-
Use of Additives in the Deprotection Solution: Adding an acidic additive like HOBt (Hydroxybenzotriazole) to the piperidine deprotection solution can help suppress aspartimide formation.[6][21]
-
Modified Aspartic Acid Derivatives: Using Aspartic acid with a bulkier side-chain protecting group can sterically hinder the formation of the aspartimide ring.[20]
-
Backbone Protection: Incorporating a backbone-protecting group, such as a Dmb (2,4-dimethoxybenzyl) group on the nitrogen of the residue following Asp, can prevent the initial cyclization reaction.[20]
Mechanism of Aspartimide Formation
Caption: Pathway of base-catalyzed aspartimide formation.
Question: I am synthesizing a hydrophobic peptide and experiencing very low yield and purity. What strategies can I employ?
Answer:
The synthesis of hydrophobic peptides is notoriously difficult due to their strong tendency to aggregate on the solid support.[3][22] This aggregation is driven by intermolecular hydrogen bonding, leading to poor solvation of the growing peptide chain and hindering the accessibility of reagents.[3]
Strategies for Synthesizing Hydrophobic Peptides:
-
Elevated Temperatures: Performing the synthesis at higher temperatures can disrupt the hydrogen bonds causing aggregation.[14] Microwave peptide synthesizers are particularly effective for this.[14][15]
-
Special Solvents and Chaotropic Agents: Using solvent mixtures (e.g., DMSO/DMF, NMP) or adding chaotropic salts (e.g., LiCl) can help to solubilize the peptide and break up aggregates.[6][16]
-
Backbone Protection: The introduction of backbone-protecting groups, such as Hmb (2-hydroxy-4-methoxybenzyl), can disrupt the secondary structures that lead to aggregation.[23]
-
Pseudoproline Dipeptides: These are dipeptide building blocks that introduce a "kink" in the peptide backbone, disrupting aggregation. The original amino acid structure is restored during the final cleavage.[6][8]
-
Low-Substitution Resins: Using a resin with a lower loading capacity can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[6]
-
Hydrophilic Tags: In some cases, a temporary hydrophilic tag can be added to the peptide sequence to improve solubility during synthesis and purification. This tag is then removed in a subsequent step.[22]
Section 5: Cleavage and Final Deprotection
The final step of SPPS involves cleaving the peptide from the resin and removing all side-chain protecting groups. This is a critical stage where significant product loss and side reactions can occur if not performed correctly.
Question: What are the key considerations for choosing a cleavage cocktail?
Answer:
The choice of cleavage cocktail, typically a strong acid like trifluoroacetic acid (TFA), is dictated by the protecting groups used in the synthesis.[24] During cleavage, highly reactive cationic species are generated from the protecting groups, which can modify nucleophilic amino acid residues. To prevent this, scavengers are added to the cleavage cocktail to "trap" these reactive species.
Common Scavengers and Their Targets:
| Scavenger | Target Residue(s) | Purpose |
| Water | Trp | Reduces oxidation |
| Triisopropylsilane (TIS) | Trp, Cys | Reduces trityl group reattachment and other modifications |
| 1,2-Ethanedithiol (EDT) | Cys, Met | Reduces oxidation and side reactions with Cys[25] |
| Thioanisole | Met, Arg | Prevents sulfonation |
| Phenol | Tyr | Protects the aromatic ring |
A commonly used "universal" cleavage cocktail is Reagent K : TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). However, for many modern syntheses using protecting groups like Trp(Boc) and Arg(Pbf), a simpler cocktail such as TFA/TIS/water (95:2.5:2.5) is often sufficient.
Question: I am not getting any precipitate after adding cold ether to my cleavage mixture. What should I do?
Answer:
Failure to precipitate the peptide from the cleavage mixture with cold ether is a common and frustrating problem. Here are some troubleshooting steps:
-
Concentrate the TFA: Before adding ether, carefully reduce the volume of the TFA under a gentle stream of nitrogen.[26] This increases the concentration of the peptide.
-
Use a Larger Volume of Ether: Ensure you are using a sufficient excess of cold ether (at least 10-fold volume).[26]
-
Check Reagent Quality: Old or wet TFA and ether can sometimes cause issues.[26]
-
Consider Peptide Solubility: Highly hydrophobic or very short, polar peptides may have some solubility in ether.
-
Re-cleave the Resin: If you suspect the initial cleavage was incomplete, you can recover the resin and subject it to a second cleavage reaction.[26]
-
Analyze the Supernatant: Before discarding the ether, take a small aliquot, dry it down, and analyze it by mass spectrometry to see if your peptide is present.
Section 6: Analytical Methods
Accurate analysis of the crude and purified peptide is essential to assess the success of the synthesis and to ensure the quality of the final product.
Question: What are the standard analytical methods for assessing peptide purity and identity?
Answer:
The two primary methods for analyzing synthetic peptides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4][27]
-
High-Performance Liquid Chromatography (HPLC): This is the main technique for determining peptide purity.[4][28] Reverse-phase HPLC (RP-HPLC) is the most common mode used.[28] It separates the target peptide from impurities based on hydrophobicity.[28] The purity is typically reported as the percentage of the total peak area corresponding to the main product peak, detected by UV absorbance at 210-230 nm.[29]
-
Mass Spectrometry (MS): This technique is used to confirm the identity of the synthesized peptide by determining its molecular weight.[4] It is also invaluable for identifying impurities, such as deletion sequences, truncated sequences, and products of side reactions.[29]
For comprehensive characterization, HPLC and MS are often used in combination (LC-MS).[30]
References
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- ASPARTIMIDE FORM
- Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich.
- Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. PubMed.
- Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. Benchchem.
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository.
- Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs.
- Peptide Purification and Product Analysis. AltaBioscience.
- Preventing aspartimide form
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis. Benchchem.
- troubleshooting low yield in solid-phase synthesis of hydrophobic peptides. Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- HPLC Analysis Methods for Peptide Characterization | Labor
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Side reactions in solid-phase peptide synthesis and their applic
- Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis | PDF. Slideshare.
- A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. Benchchem.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- SPPS Tips For Success Handout. Mesa Labs.
- Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Technical Support Center: Troubleshooting Side Reactions in Peptide Synthesis. Benchchem.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Str
- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
- (PDF) Side reactions in the SPPS of Cys-containing peptides. Academia.edu.
- Peptide Design: Principles & Methods. Thermo Fisher Scientific - US.
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
- SPPS Reagents Explained: A Complete Guide | CEM Corpor
- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innov
- Peptide Characterization by RP-HPLC for Regul
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
- How to Optimize Peptide Synthesis?.
- Synthesizing Hydrophobic Peptides. AAPPTEC.
- Solid Phase Synthesis-- What are the major problems in the lab?. Reddit.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Challenging SPPS: Difficult Sequences And Side Reactions. Gyros Protein Technologies.
- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Overview of Solid Phase Peptide Synthesis (SPPS).
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Gyros Protein Technologies.
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- 29. almacgroup.com [almacgroup.com]
- 30. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing Reaction Conditions for 5-Phthalimidopentanoic Acid Activation
Welcome to the technical support center for the activation of 5-phthalimidopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
Introduction
This compound is a valuable building block in organic synthesis, often utilized as a linker in the development of probes, bioconjugates, and therapeutic agents. The critical step in its application is the efficient activation of its carboxylic acid moiety to facilitate coupling with nucleophiles such as amines or alcohols. This guide will focus on the common methods for this activation, primarily involving the formation of active esters or the use of coupling agents, and will address the practical issues that can arise during these procedures.
Troubleshooting Guide
This section addresses specific problems you might encounter during the activation and subsequent coupling of this compound.
Question 1: I am observing low to no yield of my desired amide/ester product. What are the likely causes and how can I fix this?
Answer:
Low or no product yield is a common issue that can stem from several factors throughout the reaction process. A systematic approach to troubleshooting is essential.
-
Inefficient Carboxylic Acid Activation: The primary reason for low yield is often incomplete activation of the this compound.
-
Reagent Quality: Coupling reagents, especially carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are moisture-sensitive.[1] Ensure that your coupling reagents are fresh and have been stored under anhydrous conditions. It is best practice to use freshly opened bottles or to handle reagents in a glovebox.
-
Insufficient Reagent Stoichiometry: While a 1:1 stoichiometry is theoretically sufficient, it is common practice to use a slight excess (1.1-1.5 equivalents) of the coupling agent and any additives (like NHS or HOBt) to drive the reaction to completion.[2][3]
-
Reaction Time and Temperature: Activation of the carboxylic acid is typically rapid, but subsequent coupling with a nucleophile may be slower, especially with sterically hindered substrates.[4] If you suspect incomplete reaction, consider extending the reaction time or performing the reaction at a slightly elevated temperature (e.g., room temperature to 40°C), while monitoring for potential side reactions.
-
-
Side Reactions: Several side reactions can consume your starting material or activated intermediate.
-
N-acylurea Formation: With carbodiimide reagents, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[5][6] This is particularly problematic in polar aprotic solvents like DMF.[7] Using a less polar solvent like dichloromethane (DCM) can minimize this side reaction.[5] The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can trap the O-acylisourea intermediate to form a more stable active ester, thus preventing the rearrangement.[6][8]
-
Hydrolysis: The activated carboxylic acid species is susceptible to hydrolysis, especially in the presence of trace amounts of water. Ensure all glassware is oven-dried and use anhydrous solvents.
-
-
Poor Nucleophile Reactivity: The amine or alcohol you are coupling may be sterically hindered or electronically deactivated, leading to a sluggish reaction. In such cases, using a more potent activating agent like HATU or HBTU may be necessary.[9][10] These reagents form highly reactive activated esters.
-
Work-up and Purification Issues: Your desired product might be lost during the work-up or purification steps.
-
Aqueous Work-up: If your product has some water solubility, it could be lost in the aqueous layer during extraction. Consider back-extracting the aqueous layer with your organic solvent.
-
Chromatography: Ensure you are using an appropriate solvent system for column chromatography to achieve good separation of your product from unreacted starting materials and byproducts.
-
Question 2: My reaction is messy, with multiple spots on the TLC plate. How can I identify the byproducts and improve the reaction's cleanliness?
Answer:
A complex reaction mixture indicates the formation of one or more side products. Identifying these can provide clues to optimize your reaction conditions.
-
Common Byproducts and Their Identification:
-
N,N'-dicyclohexylurea (DCU): If you are using DCC, this byproduct is often a major contaminant. DCU is notoriously insoluble in many organic solvents and often precipitates out of the reaction mixture.[6][9] It can typically be removed by filtration.
-
N-acylurea: As mentioned previously, this is a common byproduct with carbodiimide couplings.[5][6] It will have a different Rf value on TLC compared to your starting material and product.
-
Symmetrical Anhydride: The O-acylisourea intermediate can react with another molecule of this compound to form a symmetrical anhydride.[6] This anhydride can then react with your nucleophile to form the desired product, but it can also be a persistent impurity.
-
-
Strategies for a Cleaner Reaction:
-
Use of Additives: The inclusion of NHS or HOBt is highly recommended when using carbodiimides. These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to side reactions.[6][8]
-
Choice of Coupling Reagent: Consider using a different class of coupling reagent. Phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HBTU) are often more efficient and lead to cleaner reactions than carbodiimides, albeit at a higher cost.[10][11]
-
Order of Addition: For some coupling reagents, particularly uronium/aminium salts, the order of addition is critical. Pre-activating the carboxylic acid with the coupling reagent and a base for a few minutes before adding the amine can prevent side reactions like guanidinium formation on the amine.[12]
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome.[4] While DMF is a common solvent for coupling reactions due to its excellent solvating properties, it can promote side reactions.[7] If you are observing significant byproduct formation, consider switching to a less polar solvent like DCM or THF.
-
Question 3: I am trying to form the N-hydroxysuccinimide (NHS) ester of this compound, but the reaction is not going to completion. What can I do?
Answer:
The formation of an NHS ester is a common strategy for creating a stable, isolable activated species that can be used in a subsequent coupling step.[13] If you are having trouble with this reaction, consider the following:
-
Reaction Conditions:
-
Reagent Equivalents: Use a slight excess of both the coupling agent (e.g., DCC or EDC) and NHS (typically 1.1-1.2 equivalents of each).
-
Solvent: Anhydrous solvents such as DCM, THF, or ethyl acetate are commonly used.[14]
-
Temperature: The reaction is typically run at 0°C to room temperature.[14] Starting the reaction at 0°C and allowing it to warm to room temperature overnight is a common procedure.
-
Base: If you are using the hydrochloride salt of EDC, a non-nucleophilic base like diisopropylethylamine (DIEA) or triethylamine (TEA) may be required to neutralize the acid.[8]
-
-
Troubleshooting Steps:
-
Alternative Coupling Reagents: If DCC or EDC are proving ineffective, you could try a different coupling agent. However, for NHS ester formation, carbodiimides are the most common choice.
-
Alternative Procedures: An alternative to carbodiimide-mediated coupling is the use of thionyl chloride or oxalyl chloride to first form the acid chloride, which can then be reacted with NHS in the presence of a base.[15] This method is effective but requires careful handling of the reactive acid chloride intermediate.
-
Purity of Starting Material: Ensure that your this compound is pure and dry. Any impurities could interfere with the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best coupling agent to use for activating this compound?
A1: The "best" coupling agent depends on several factors, including the nature of the nucleophile, the desired reaction scale, cost considerations, and the desired purity of the final product.
| Coupling Agent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC | Cost-effective, widely available.[1] | Can lead to side reactions (N-acylurea formation), racemization in chiral substrates, and insoluble byproducts (DCU).[5][11] |
| Phosphonium Salts | PyBOP, BOP | High coupling efficiency, low racemization risk.[1] Can be used in excess to drive slow reactions.[10] | More expensive than carbodiimides, can be moisture-sensitive.[1] |
| Aminium/Uronium Salts | HATU, HBTU | Very high coupling efficiency, low side product formation, suitable for difficult couplings.[1][10] | Most expensive option, can cause guanidinylation of the amine if not used correctly.[10][12] |
For routine couplings, EDC in combination with NHS or HOBt is often a good starting point due to its water-soluble byproduct, which simplifies purification.[6] For more challenging couplings, such as with sterically hindered amines or for large-scale synthesis where high purity is critical, HATU or PyBOP may be a better choice.
Q2: What is the role of additives like N-hydroxysuccinimide (NHS) and 1-hydroxybenzotriazole (HOBt)?
A2: Additives like NHS and HOBt play a crucial role in carbodiimide-mediated coupling reactions.[8] When a carbodiimide reacts with a carboxylic acid, it forms a highly reactive O-acylisourea intermediate.[5][16] This intermediate can either react with the desired nucleophile, rearrange to an unreactive N-acylurea, or react with another carboxylic acid molecule to form a symmetric anhydride.[5][6] NHS and HOBt act as "trapping agents" by rapidly reacting with the O-acylisourea to form a more stable, yet still reactive, active ester.[6] This has two main benefits:
-
Minimizes Side Reactions: It prevents the formation of the N-acylurea byproduct.[6]
-
Reduces Racemization: In the case of chiral carboxylic acids (not directly applicable to this compound but important in peptide synthesis), the use of these additives significantly suppresses racemization.[8][11]
Q3: How should I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. You should spot the reaction mixture alongside your starting materials (this compound and the nucleophile). A successful reaction will show the disappearance of the limiting starting material and the appearance of a new spot corresponding to your product. It is advisable to use a stain, such as potassium permanganate or ninhydrin (if you have a free amine), to visualize the spots.
Q4: What are the best practices for setting up the reaction to ensure success?
A4:
-
Dry Glassware and Solvents: Always use oven-dried or flame-dried glassware and anhydrous solvents to minimize hydrolysis of the activated species.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially when using highly sensitive reagents or for prolonged reaction times.[1]
-
Proper Stoichiometry: Use a slight excess of the coupling agent and any additives (typically 1.1-1.5 equivalents) to ensure complete activation of the carboxylic acid.
-
Controlled Temperature: Start the reaction at a lower temperature (e.g., 0°C) and allow it to warm to room temperature. This can help to control any initial exotherm and minimize side reactions.
-
Appropriate Solvent: Choose a solvent that dissolves all reactants and is compatible with your chosen coupling agent. DCM and DMF are common choices, but be mindful of the potential for side reactions in DMF.[4][7]
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Activation and Amide Coupling
This protocol describes a general method for the activation of this compound using EDC and NHS, followed by coupling with a primary or secondary amine.
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and N-hydroxysuccinimide (NHS) (1.2 eq).
-
Dissolve the solids in an anhydrous solvent (e.g., DCM or DMF, 0.1-0.5 M).
-
Cool the solution to 0°C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution.
-
Stir the reaction mixture at 0°C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Add the amine (1.0-1.2 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as DIEA (1.5-2.0 eq).
-
Stir the reaction at room temperature until TLC analysis indicates the consumption of the limiting starting material (typically 2-24 hours).
-
Work-up:
-
If using DCM, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
If using DMF, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
General Workflow for Carboxylic Acid Activation and Coupling
Sources
- 1. jpt.com [jpt.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. reddit.com [reddit.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. peptide.com [peptide.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. hepatochem.com [hepatochem.com]
- 12. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 13. 5-Azidopentanoic acid N-hydroxysuccinimide ester, 478801-48-8 | BroadPharm [broadpharm.com]
- 14. NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Preventing Hydrolysis of 5-Phthalimidopentanoic Acid Active Esters
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Phthalimidopentanoic acid active esters. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you mitigate hydrolysis and achieve optimal results in your experiments. As Senior Application Scientists, we've compiled our field-proven insights to not only guide your protocols but also to explain the chemical principles behind them.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis-Related Issues
This section addresses specific problems you may encounter during your experiments with this compound active esters, such as N-hydroxysuccinimide (NHS) esters.
Q1: My conjugation yield is significantly lower than expected. How do I know if hydrolysis of the this compound active ester is the culprit?
Low conjugation yield is a common problem, and hydrolysis of the active ester is a primary suspect.[1] Here’s how to troubleshoot:
Initial Checks:
-
Re-evaluate your reaction buffer. The pH is the most critical factor. The optimal range for NHS ester reactions is typically pH 8.3-8.5.[2] Below this range, the amine nucleophile is protonated and less reactive. Above this range, the rate of hydrolysis increases dramatically, reducing the active ester's half-life.[2]
-
Confirm your buffer composition. Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they compete with your target molecule.[3] Opt for non-nucleophilic buffers like phosphate, bicarbonate, or borate.[4]
-
Assess the quality of your solvent. If your this compound active ester is not water-soluble, you'll need to dissolve it in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the reaction. Ensure the solvent is truly anhydrous, as any water will cause premature hydrolysis.[5] Degraded DMF can also be an issue; a "fishy" smell indicates the presence of dimethylamine, which will react with your NHS ester.[2]
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low conjugation yield.
Q2: How can I quantitatively or qualitatively assess if my stock of this compound active ester has hydrolyzed?
You can perform a simple qualitative test to check the activity of your NHS ester. The principle behind this test is that the hydrolysis of the ester releases N-hydroxysuccinimide (NHS), which has a characteristic absorbance at 260 nm.[1][6] By intentionally hydrolyzing the ester with a base and measuring the increase in absorbance, you can confirm its reactivity.[1]
Experimental Protocol: NHS Ester Activity Test
-
Prepare Solutions:
-
Weigh 1-2 mg of the this compound NHS ester into a microcentrifuge tube.[6]
-
Prepare a suitable buffer (e.g., phosphate buffer, pH 7-8). Do not use buffers containing primary amines.[6]
-
If the ester is not water-soluble, dissolve it in a minimal amount of anhydrous DMSO or DMF first.[6]
-
Prepare a control tube containing the same buffer and organic solvent (if used) but without the NHS ester.[6]
-
-
Initial Absorbance Measurement:
-
Dissolve the ester in 2 mL of the buffer (or add the DMSO/DMF stock to the buffer).
-
Zero the spectrophotometer at 260 nm using the control solution.
-
Measure and record the initial absorbance (A_initial) of the ester solution. If the absorbance is too high, dilute the solution.[1]
-
-
Induce Hydrolysis:
-
To 1 mL of the ester solution, add 100 µL of 0.5 M NaOH.[1]
-
Vortex the solution for 30 seconds.
-
-
Final Absorbance Measurement:
-
Measure the absorbance of the hydrolyzed solution at 260 nm (A_final).
-
-
Interpretation:
-
A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has been hydrolyzed by the base.
-
If there is little to no change in absorbance, your stock of the active ester has likely already hydrolyzed.
-
Q3: I'm performing a reaction in an aqueous buffer. How quickly does the this compound NHS ester hydrolyze?
The rate of hydrolysis is highly dependent on the pH and temperature of your aqueous buffer. As the pH increases, the half-life of the NHS ester decreases significantly.[7]
| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |
| 7.0 | 0 | 4-5 hours | [4] |
| 8.0 | Room Temperature | ~1 hour | [8] |
| 8.6 | 4 | ~10 minutes | [4][9] |
| 9.0 | Room Temperature | Minutes |
This table illustrates the critical balance required for successful conjugation. While a higher pH deprotonates the target amine for efficient reaction, it also accelerates the competing hydrolysis reaction.[7] Therefore, for most applications, a pH of 8.3-8.5 is the recommended compromise.[2]
Q4: Can I prepare a stock solution of this compound active ester and store it for later use?
It is strongly recommended to prepare solutions of this compound active esters immediately before use.[3] Storing these esters in solution, especially in aqueous buffers, is not advised due to their susceptibility to hydrolysis.[1]
If you must prepare a stock solution, dissolve the ester in an anhydrous solvent like DMF or DMSO.[5] Aliquot the solution into single-use volumes and store them at -20°C or -80°C in a desiccated environment.[8][5] Before opening a frozen aliquot, it is crucial to allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture inside, which would lead to hydrolysis.[8][5]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound active esters?
Solid active esters are more stable than their solutions but are still sensitive to moisture.[3] They should be stored at -20°C in a desiccator. Before opening the container, always allow it to warm to room temperature to prevent water condensation.[8]
Q2: My target molecule is sensitive to high pH. Can I perform the conjugation at a lower pH?
While the optimal pH for NHS ester conjugation is 8.3-8.5, reactions can be performed at a lower pH, such as 7.2.[4] However, be aware that the reaction will proceed more slowly because a smaller fraction of the primary amines on your target molecule will be deprotonated and thus nucleophilic.[7] To compensate for the slower reaction rate, you may need to increase the reaction time or the concentration of the reactants. Lowering the temperature to 4°C can also help to minimize hydrolysis over a longer reaction period.[7]
Q3: How do I quench the reaction and remove unreacted this compound active ester?
To stop the reaction, you can add a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine.[4] This will react with any remaining active ester. A final concentration of 20-50 mM of the quenching agent is typically sufficient.[10] After quenching, you can purify your conjugate using standard methods like size-exclusion chromatography (e.g., a desalting column) or dialysis to remove the unreacted ester, the hydrolyzed byproduct (this compound), and the N-hydroxysuccinimide leaving group.[2]
Q4: Are there alternatives to NHS esters for labeling with this compound that are less susceptible to hydrolysis?
Yes, several other amine-reactive chemistries exist. For instance, isothiocyanates react with primary amines to form stable thiourea linkages and are typically reacted at a slightly higher pH of 9.0-9.5.[11] Another alternative is the use of carbodiimides like EDC to couple the carboxylic acid directly to the amine, though this can have its own set of challenges with side reactions.[11] The choice of coupling chemistry will depend on the specific requirements of your experiment, including the stability of your target molecule and the desired properties of the final conjugate.[11]
Reaction Mechanism: Aminolysis vs. Hydrolysis
Caption: Competing reaction pathways for active esters.
References
-
Various Authors. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? ResearchGate. Retrieved from [Link]
- Siwawannapong, K., Wu, Z., Ngo, Q. T., & Lindsey, J. S. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. RSC Advances.
- Poirier, M., & Gagnon, J. (2014).
- Poirier, M. G., & Gagnon, J. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir : the ACS journal of surfaces and colloids, 30(41), 12277–12286.
-
Stabilizer-chem. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
- Cline, G. W., & Hanna, S. B. (1988). Kinetics and Mechanisms of the Aminolysis of N-Hydroxysuccinimide Esters in Aqueous Buffers. Journal of the American Chemical Society, 110(13), 4453–4457.
-
Various Authors. (n.d.). Stability of NHS esters of mPEG5k under accelerated conditions. Effects... ResearchGate. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
- Guttman, M., et al. (2019). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry, 30(10), 2112–2120.
-
Science.gov. (n.d.). n-hydroxysuccinimide ester functionalized: Topics by Science.gov. Retrieved from [Link]
- Xia, Y., et al. (2014). Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters. Journal of the American Society for Mass Spectrometry, 25(10), 1746–1754.
- Vale, P., & Sampayo, M. A. (2002). Temperature and Base Requirements for the Alkaline Hydrolysis of Okadaite's Esters. Toxicon, 40(7), 979–986.
- Various Authors. (2021). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. SAR and QSAR in Environmental Research, 32(1), 1-22.
-
Various Authors. (2017). How to prevent hydrolysis in a drug. Quora. Retrieved from [Link]
-
Stabilizer-chem. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis. Retrieved from [Link]
-
Various Authors. (2021). Isolable activated esters: Other than N-Hydroxysuccinimidyl ester and Pentafluorophenyl ester? Chemistry Stack Exchange. Retrieved from [Link]
- Higuchi, T., & Lachman, L. (1955). Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I.
-
MicroSolv Technology Corporation. (2025). Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer. Retrieved from [Link]
- Various Authors. (2012). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods.
- Various Authors. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
-
Various Authors. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. Retrieved from [Link]
- Various Authors. (2025). The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. Russian Journal of General Chemistry, 75(8), 1324-1327.
- Various Authors. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(54), 31631-31639.
- Various Authors. (2019). Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester. Organic Process Research & Development, 23(4), 589-595.
- Klaus, E. E., & Tewksbury, E. J. (1970). Thermal Characteristics of Some Organic Esters. ASLE Transactions, 13(1), 11-20.
-
G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]
-
Fagron. (2023). Active Ingredient Summary Table Thermal Stability. Retrieved from [Link]
Sources
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- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Hub: Overcoming Purification Challenges of Peptides Containing 5-Phthalimidopentanoic Acid
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting protocols for researchers, scientists, and drug development professionals facing challenges in the purification of peptides modified with 5-Phthalimidopentanoic acid.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental properties of this compound and why it complicates standard peptide purification workflows.
Q1: What is this compound and why is it used in peptide synthesis?
This compound, which we will refer to as PhP , is a bifunctional molecule commonly used in peptide chemistry. It consists of a five-carbon aliphatic chain with a terminal carboxylic acid and a phthalimido group. The carboxylic acid allows it to be coupled to the N-terminus of a peptide or the side-chain of an amino acid (like Lysine) using standard amide bond formation chemistry.
Its primary applications include:
-
Linkers in PROTACs: The phthalimido group is a key component of immunomodulatory drugs (IMiDs) that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1] PhP serves as a common building block for creating linkers in Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[1][2]
-
Protecting Group: The phthalimido group can be used as a protecting group for primary amines.[3]
-
Fluorescent Probes: Derivatives of phthalimide are used to create environment-sensitive fluorescent probes that can be incorporated into peptides to study protein-protein interactions.[4]
Q2: What are the primary purification challenges introduced by incorporating PhP into a peptide sequence?
The introduction of the PhP moiety presents three main purification challenges:
-
Increased Hydrophobicity: The phthalimido group is a large, planar, and aromatic structure, which significantly increases the overall hydrophobicity of the peptide. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates molecules based on hydrophobicity, this leads to very strong retention on the stationary phase.[5] This often requires high concentrations of organic solvent for elution, which can exacerbate solubility and aggregation issues.
-
Poor Solubility: The increased hydrophobicity can dramatically decrease the peptide's solubility in the aqueous mobile phases typically used at the start of an RP-HPLC gradient. This can lead to sample precipitation before or during injection, causing column clogging and poor recovery.[6]
-
Problematic Peak Shapes: PhP-containing peptides are prone to exhibiting poor peak shapes, most commonly peak tailing. This occurs when a single compound interacts with the column in multiple ways, leading to a non-symmetrical elution profile.[7] Poor peak shape complicates fraction collection and reduces the accuracy of purity assessment.[8]
Q3: How exactly does the phthalimido group affect the peptide's chromatographic behavior?
The phthalimido group influences chromatography in two ways:
-
Hydrophobic Interactions: As the primary mechanism in RP-HPLC, the non-polar phthalimido group strongly adsorbs to the hydrophobic stationary phase (e.g., C18). This is the dominant factor causing long retention times.[5][9]
-
Secondary Interactions (π-π Stacking): The aromatic rings of the phthalimido group can engage in π-π stacking interactions with residual silanol groups on the silica-based column packing or even with other peptide molecules, leading to aggregation. These secondary interactions are a major cause of peak tailing because they represent a different retention mechanism from the primary hydrophobic interaction.[7][10]
Q4: Is the phthalimido group stable during standard TFA cleavage and purification?
Generally, yes. The phthalimide imide bonds are robust and stable to the standard acidic conditions of Trifluoroacetic acid (TFA) cocktails used for cleaving peptides from solid-phase synthesis resins.[3] However, prolonged exposure to very harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis. During purification, the standard 0.1% TFA in the mobile phase does not pose a stability risk.
Section 2: Troubleshooting Guide - From Problem to Solution
This guide provides direct answers and actionable solutions to common problems encountered during the purification of PhP-peptides.
Issue 1: My PhP-peptide shows severe peak tailing in RP-HPLC. What's happening and how do I fix it?
Answer:
Peak tailing is a classic sign of undesirable secondary interactions between your peptide and the stationary phase.[11] For PhP-peptides, this is often due to the phthalimido group interacting with active residual silanol groups on the silica backbone of the HPLC column.[12]
Here is a systematic approach to resolve peak tailing:
-
Use a High-Quality, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped are critical. End-capping neutralizes most of the acidic silanol groups, minimizing the sites available for secondary interactions.[12] If you are not using one, switch to a column specifically designed for peptide or high-performance separations.
-
Optimize the Mobile Phase Modifier: The standard 0.1% TFA serves as an ion-pairing agent that masks the charge on basic residues and sharpens peaks.[13] If tailing persists:
-
Increase TFA Concentration Slightly: Try increasing the TFA concentration to 0.15% or even 0.2%. This can sometimes improve the masking of silanol interactions.
-
Consider Formic Acid (FA): While providing less aggressive ion-pairing, 0.1% FA can sometimes offer different selectivity and may reduce tailing in specific cases. Note that peaks may become broader.
-
-
Increase Column Temperature: Raising the column temperature to 40-60 °C can significantly improve peak shape. This has two benefits: it reduces mobile phase viscosity, improving mass transfer, and it can disrupt the weak secondary interactions causing the tailing.
-
Change Organic Solvent: If you are using acetonitrile, consider switching to methanol or a mixture of acetonitrile/isopropanol. Different organic solvents can alter the selectivity and may reduce the secondary interactions causing the tailing.
Issue 2: My crude PhP-peptide won't dissolve in the HPLC mobile phase or precipitates upon injection. What is the correct solubilization strategy?
Answer:
This is a very common problem due to the peptide's high hydrophobicity. Injecting a cloudy or partially dissolved sample will lead to poor chromatography, low recovery, and potential column damage.
Follow this protocol for effective solubilization:
-
Avoid Purely Aqueous Solvents: Do not attempt to dissolve the crude peptide directly in water or Mobile Phase A (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA).
-
Use a Minimal Amount of Strong Organic Solvent: The preferred method is to dissolve the crude peptide in the smallest possible volume of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[14] Aim for a high concentration (e.g., 20-50 mg/mL).
-
Dilute Carefully (If Necessary): Once fully dissolved in DMSO/DMF, you can slowly dilute the sample with Mobile Phase A while vortexing. Be vigilant for any signs of precipitation. If the sample becomes cloudy, you have added too much aqueous phase. It is often better to inject the concentrated DMSO/DMF solution directly.
-
Injection Volume Considerations: When injecting a sample dissolved in a strong solvent like DMSO, keep the injection volume as small as possible relative to the column volume and flow rate to avoid peak distortion.
Issue 3: I can't separate my target PhP-peptide from a very similar impurity. How can I improve the resolution?
Answer:
Improving the resolution between two closely eluting peaks requires optimizing the chromatographic selectivity—the ability of the system to differentiate between the two molecules.
-
Shallow the Gradient: This is the most effective tool for improving resolution. If your target peptide elutes at 40% Acetonitrile with a 1%/minute gradient, try running a much shallower gradient around that point (e.g., from 35% to 45% Acetonitrile over 20 minutes, which is a 0.5%/minute gradient).
-
Change Column Chemistry: If a C18 column is not providing sufficient resolution, switch to a stationary phase with a different chemical nature.[14]
-
Phenyl-Hexyl Phase: The phenyl rings in this stationary phase can interact differently with the phthalimido group of your peptide, potentially altering the elution order and improving separation.
-
C8 or C4 Phase: For extremely hydrophobic peptides, a less retentive C8 or C4 column may provide better results by reducing the overall interaction strength.[9]
-
-
Adjust the Mobile Phase pH: Changing the pH can alter the charge state of acidic or basic residues in the peptide, which can have a significant impact on retention time and selectivity. If your peptide is stable, consider using a buffer system at a different pH (e.g., ammonium acetate at pH 5). Note: This should only be attempted after confirming peptide and PhP moiety stability at the new pH.
Section 3: Recommended Protocols & Workflows
This section provides a validated starting point for your method development and a logical workflow for troubleshooting.
Protocol 3.1: Recommended Starting RP-HPLC Method for PhP-Peptides
This protocol is a robust starting point for peptides up to 30 amino acids containing a single PhP modification.
| Parameter | Recommended Setting | Rationale & Comments |
| Column | High-purity, end-capped Silica C18, 3.5-5 µm, 100-130 Å | A high-quality C18 phase is the standard for peptide purification.[15] Ensure it is rated for low pH. |
| Dimensions | 4.6 x 150 mm or 4.6 x 250 mm | 150 mm for general purpose; 250 mm for higher resolution needs. |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade Water | Standard ion-pairing agent for peptides.[13] |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade Acetonitrile | Acetonitrile is the preferred organic modifier due to its low viscosity and UV transparency. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID) | Standard analytical flow rate. Adjust proportionally for different column diameters. |
| Column Temp. | 40 °C | Elevated temperature improves peak shape and reduces viscosity. Can be increased to 60 °C. |
| Detection | 220 nm and 280 nm | 220 nm for the peptide backbone; 280 nm if Trp or Tyr are present. |
| Injection Vol. | 5-50 µL | Keep as low as possible, especially if dissolved in a strong solvent like DMSO. |
| Gradient | Scouting Run: 5% to 95% B over 30 min Optimized Run: Shallow gradient (e.g., 0.5%/min) around the elution %B found in the scouting run. | A broad scouting run is essential to first identify the retention time. Follow up with a shallow gradient for purification. |
Workflow 3.2: Logical Troubleshooting Flowchart
This diagram outlines a systematic approach to diagnosing and solving purification issues with PhP-peptides.
Caption: A step-by-step decision workflow for purifying PhP-peptides.
References
-
Isidro-Llobet, A., Kenworthy, M. N., Mukherjee, S., Kopach, M. E., Wegner, K., Gallou, F., Smith, A. G., & Roschangar, F. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. [Link]
-
Organic Chemistry Portal. Phthalimides. [Link]
-
Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
-
Fong, J. Y., & Bong, Y. K. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology, 4(12), 937-959. [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. PubMed. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Imperial, S., & Farrera-Sinfreu, J. (2013). A New Environment-Sensitive Fluorescent Amino Acid for Fmoc-based Solid Phase Peptide Synthesis. PubMed. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7). [Link]
-
Shokri, M., & Saeedi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(32), 23097-23136. [Link]
-
ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PubMed Central. [Link]
-
ResearchGate. Synthetic routes into Phthalimide and Succinimide protection schemes... [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Trmcic, M., & McNamara, L. E. (2021). Peptide Conjugation via CuAAC 'Click' Chemistry. MDPI. [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. [Link]
-
Mares, A., et al. (2021). Are we ready to design oral PROTACs®?. PubMed Central. [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. [Link]
-
Lauer-Fields, J. L., et al. (2012). The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. PubMed Central. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
YouTube. (2023). What are the biggest challenges of optimizing peptide purification workflows?. [Link]
Sources
- 1. Are we ready to design oral PROTACs®? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalimides [organic-chemistry.org]
- 4. A new environment-sensitive fluorescent amino acid for Fmoc-based solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. renyi.hu [renyi.hu]
- 6. m.youtube.com [m.youtube.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. agilent.com [agilent.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chromtech.com [chromtech.com]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. bachem.com [bachem.com]
Technical Support Center: Byproduct Formation in Carbodiimide-Mediated Coupling of 5-Phthalimidopentanoic Acid
Welcome to the Technical Support Center for carbodiimide-mediated coupling reactions. This guide is specifically tailored to address the challenges encountered during the coupling of 5-phthalimidopentanoic acid, a common building block in chemical synthesis. Here, you will find expert guidance, troubleshooting strategies, and detailed protocols to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when coupling this compound using a carbodiimide like EDC or DCC?
A1: The most prevalent byproduct in carbodiimide-mediated couplings is the N-acylurea .[1][2] This inactive byproduct forms from the rearrangement of the highly reactive O-acylisourea intermediate.[1][2] Another potential byproduct is the symmetrical anhydride of this compound, which can form if a second molecule of the carboxylic acid reacts with the O-acylisourea intermediate. While this anhydride is also reactive, its formation can complicate reaction kinetics and purification.
Q2: I've observed a significant amount of N-acylurea in my reaction. What is the primary cause and how can I prevent it?
A2: N-acylurea formation is a known side reaction in carbodiimide chemistry, arising from an intramolecular O-to-N acyl migration within the O-acylisourea intermediate.[1][2] This rearrangement is a slower, competing reaction to the desired aminolysis.[1] To minimize its formation, it is highly recommended to use coupling additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[1] These additives rapidly react with the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement but still sufficiently reactive to form the desired amide.[1][2]
Q3: Can the phthalimide group in this compound react or open under standard coupling conditions?
A3: The phthalimide group is generally stable under standard carbodiimide coupling conditions. It serves as a robust protecting group for the primary amine.[3][4] Ring-opening of phthalimides typically requires harsher conditions, such as treatment with hydrazine or strong bases at elevated temperatures, which are not typical for these coupling reactions.[4][5] However, it is always good practice to monitor for any unexpected byproducts.
Q4: What is the role of DMAP in this reaction, and should I use it?
A4: 4-(Dimethylamino)pyridine (DMAP) can act as a potent acylation catalyst.[6] It reacts with the activated carboxylic acid intermediate to form a highly reactive acylpyridinium species, which can accelerate the coupling reaction.[6] However, for many standard amide couplings, particularly in peptide synthesis, DMAP can increase the risk of racemization if chiral centers are present.[6] For the coupling of this compound (which is achiral), a catalytic amount of DMAP can be beneficial, especially if coupling to a sterically hindered or electron-deficient amine.[6]
Troubleshooting Guide
This section provides solutions to more specific and challenging issues you may encounter during your experiments.
Problem 1: Low Yield of the Desired Amide Product
-
Symptom: Your reaction results in a low yield of the desired amide, with significant amounts of unreacted starting material.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Activation of Carboxylic Acid | Ensure your carbodiimide reagent (EDC or DCC) is fresh and has been stored under anhydrous conditions. EDC in particular is hygroscopic and can lose activity if exposed to moisture.[7] Consider increasing the equivalents of the coupling reagent to 1.2-1.5 equivalents relative to the carboxylic acid. |
| Poor Nucleophilicity of the Amine | If your amine is sterically hindered or electron-deficient, the reaction may be sluggish.[8] In such cases, increasing the reaction temperature (e.g., from 0 °C to room temperature, or from room temperature to 40-50 °C) can improve the reaction rate.[9] Adding a catalytic amount of DMAP may also be beneficial.[6] |
| Hydrolysis of Activated Intermediate | Ensure your solvent and reagents are anhydrous. Water can hydrolyze the O-acylisourea intermediate, leading to the regeneration of the starting carboxylic acid and reducing the overall yield.[7] |
| Suboptimal Solvent Choice | The choice of solvent can significantly impact reaction efficiency. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used. For sluggish reactions, a more polar solvent like DMF can be advantageous.[10] |
Problem 2: Difficulty in Removing Byproducts During Purification
-
Symptom: You are struggling to separate your desired amide product from the urea byproduct (e.g., DCU or EDU) and/or N-acylurea.
-
Potential Causes & Solutions:
| Byproduct | Purification Strategy |
| Dicyclohexylurea (DCU) | If you are using DCC, the resulting DCU is poorly soluble in many organic solvents.[2] Much of it can be removed by filtration of the reaction mixture. Remaining traces can often be removed by column chromatography. |
| Ethyl-(3-dimethylaminopropyl)urea (EDU) | When using EDC, the corresponding urea byproduct is water-soluble.[11] An aqueous workup, including washes with dilute acid (e.g., 1N HCl) and saturated sodium bicarbonate solution, is typically effective in removing EDU and any remaining EDC.[12][13] |
| N-Acylurea | This byproduct can have similar polarity to the desired product, making chromatographic separation challenging. The best strategy is prevention by using an additive like HOBt.[1][2] If it has already formed, careful optimization of your column chromatography conditions (e.g., using a shallow gradient) may be necessary. |
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the key reaction mechanisms.
Caption: Primary pathway for amide bond formation.
Caption: Formation of the N-acylurea byproduct.
Caption: Troubleshooting decision tree for low yield.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using EDC/HOBt
This protocol is designed to maximize the yield of the desired amide while minimizing byproduct formation.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup reagents (Ethyl acetate, 1N HCl, saturated NaHCO₃, brine, Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in portions over 5 minutes.
-
Add DIPEA (2.5 equiv) dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[13]
Protocol 2: Analytical Monitoring by HPLC
This protocol provides a general method for monitoring the progress of your coupling reaction and identifying the presence of byproducts.
Instrumentation & Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase & Gradient:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. Hold at high organic for 5 minutes, then re-equilibrate at starting conditions.
Procedure:
-
Prepare a stock solution of your crude reaction mixture by dissolving a small aliquot in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject a small volume (e.g., 5-10 µL) onto the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm) to detect the aromatic phthalimide group.
-
Identify peaks corresponding to your starting material, product, and potential byproducts by comparing retention times with pure standards or by analyzing the fractions using LC-MS.
References
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
-
ResearchGate. (n.d.). Phthalimide stability in the presence of excess amine nucleophile. [Link]
-
University of Victoria Libraries. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Procopio, D., Siciliano, C., & Di Gioia, M. L. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, 22(7), 1400–1408. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R. J., Hansen, S. V., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]
-
Reddit. (2022, April 28). EDC-HOBt Amide coupling workup help. [Link]
-
ResearchGate. (2016, April 6). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?[Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
ResearchGate. (n.d.). (Top) Generalised scheme of the amide coupling used to investigate...[Link]
-
National Center for Biotechnology Information. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?[Link]
-
ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. [Link]
-
OUCI. (n.d.). Reactive deep eutectic solvents for EDC-mediated amide synthesis. [Link]
-
Khan Academy. (2024, December 31). Gabriel phthalimide synthesis | Amines | Class 12 | Chemistry. [Link]
-
Doraghi, F., Morshedsolouk, M. H., Zahedi, N. A., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(33), 23891–23941. [Link]
-
ResearchGate. (n.d.). Scheme 3. Two-component synthesis of N-acylurea derivatives 12. [Link]
-
National Center for Biotechnology Information. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. [Link]
-
ACS Publications. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?[Link]
-
AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. [Link]
-
ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. [Link]
-
ResearchGate. (2024, December 4). (PDF) Monitoring action readiness of coupling reagent carbodiimide in aqueous solutions. [Link]
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. [Link]
-
RSC Publishing. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. [Link]
-
ResearchGate. (2021, November 27). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine?[Link]
-
ResearchGate. (n.d.). Activity analysis of the carbodiimide-mediated amine coupling reaction on self-assembled monolayers by cyclic voltammetry. [Link]
Sources
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- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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- 11. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
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Validation & Comparative
Purity Under the Microscope: A Comparative Guide to HPLC Analysis of 5-Phthalimidopentanoic Acid Conjugates
For researchers, scientists, and drug development professionals, ensuring the purity of novel therapeutics is a cornerstone of safe and effective innovation. In the burgeoning field of targeted protein degradation and bioconjugation, 5-Phthalimidopentanoic acid serves as a crucial linker, bridging targeting moieties with effector molecules. The integrity of these conjugates is paramount, as even minor impurities can significantly impact biological activity and introduce toxicity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound conjugates, offering a detailed protocol and a critical evaluation against alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis, prized for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity. For this compound conjugates, a robust HPLC method is essential for distinguishing the desired product from starting materials, synthetic intermediates, and degradation products.
The Standard-Bearer: Reversed-Phase HPLC with UV Detection
Reversed-Phase HPLC (RP-HPLC) is the most common and versatile method for the analysis of small to medium-sized organic molecules like this compound conjugates. The separation is based on the hydrophobic interactions between the analyte and the stationary phase, which is typically a silica support functionalized with C18 alkyl chains.
The choice of a C18 column is predicated on its strong hydrophobic retention, which is ideal for the nonpolar phthalimide group and the often-hydrophobic molecules conjugated to the pentanoic acid linker. A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic solvent (typically acetonitrile), allows for the separation of compounds with a wide range of polarities. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase helps to sharpen peaks by minimizing tailing and improving the ionization of the analytes for better retention.[1]
UV detection is well-suited for these conjugates due to the strong chromophore of the phthalimide group. The selection of an appropriate wavelength, typically around the absorbance maximum of the phthalimide ring system, ensures high sensitivity for both the conjugate and any related impurities containing this moiety.
Experimental Protocol: RP-HPLC-UV for Purity Assessment
This protocol outlines a general procedure for the purity analysis of a this compound conjugate. Method optimization will be required for specific conjugates.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound conjugate.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 0.5 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
Data Analysis:
-
The purity of the conjugate is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak purity can be further assessed using a Diode Array Detector (DAD) to analyze the UV spectrum across the peak.[2]
A Broader Perspective: Comparison with Alternative Techniques
While RP-HPLC-UV is a robust and widely accessible technique, other analytical methods can provide complementary and, in some cases, superior information for the purity assessment of this compound conjugates.
| Feature | Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on hydrophobicity. | Separation based on hydrophobicity with mass-based detection. | Separation based on charge-to-size ratio in an electric field.[3] |
| Resolution | Good to excellent. | Excellent, with smaller particles leading to sharper peaks and faster analysis.[4] | Very high, often exceeding HPLC. |
| Sensitivity | Moderate to high, dependent on the chromophore. | Very high, capable of detecting trace-level impurities.[5] | Can be lower than HPLC-UV, but can be enhanced.[6] |
| Information Provided | Retention time and UV absorbance for quantification. | Retention time, UV absorbance, and mass-to-charge ratio for definitive identification of impurities.[7][8] | Migration time for purity assessment based on a different separation mechanism. |
| Speed | Moderate, with typical run times of 20-30 minutes. | Fast, with run times often under 10 minutes. | Very fast, with separations often completed in minutes.[6] |
| Advantages | Robust, reliable, widely available, and cost-effective. | Provides molecular weight information, aiding in impurity identification.[9] Orthogonal to HPLC. | Orthogonal separation mechanism, low sample and reagent consumption.[3] |
| Disadvantages | Co-eluting impurities with similar UV spectra may not be detected. Does not provide molecular weight information. | Higher instrument cost and complexity. Potential for ion suppression. | Lower sensitivity for some analytes, reproducibility can be more challenging.[6] |
Visualizing the Workflow and Method Selection
The following diagrams illustrate the general workflow for HPLC purity validation and the logical considerations for selecting the most appropriate analytical method.
Caption: General workflow for HPLC purity validation.
Caption: Logical flow for analytical method selection.
Conclusion: A Multi-faceted Approach to Purity
For the critical task of assessing the purity of this compound conjugates, Reversed-Phase HPLC with UV detection stands as a reliable and robust primary method. Its accessibility and proven performance make it an indispensable tool in any drug development laboratory. However, a comprehensive purity profile is best achieved through a multi-faceted approach. The use of orthogonal techniques such as UPLC-MS and Capillary Electrophoresis provides a more complete picture, ensuring the identification and quantification of a wider range of potential impurities. By understanding the strengths and limitations of each method, researchers can confidently select the most appropriate analytical strategy to ensure the quality, safety, and efficacy of their novel therapeutic agents.
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Babu, S., Sudhakar, V., & Murthy, T. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. [Link]
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Deshpande, A., et al. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impact Factor. [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Characterization of 5-Phthalimidopentanoic Acid Derivatives
Welcome to this comprehensive guide on the mass spectrometric characterization of 5-phthalimidopentanoic acid (PPA) and its derivatives. These compounds are of significant interest in drug development and chemical biology, often serving as linkers in novel therapeutic modalities or as key synthetic intermediates. Accurate and detailed structural characterization is paramount, and mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose.
This guide provides an in-depth comparison of mass spectrometry-based methodologies, offering field-proven insights into experimental choices, self-validating protocols, and a comparative analysis with alternative techniques. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize these important molecules.
Foundational Principles: Ionization of PPA Derivatives
The journey of a molecule through a mass spectrometer begins with ionization. For PPA derivatives, the choice of ionization technique is critical and is dictated by the molecule's physicochemical properties, particularly the presence of the carboxylic acid and the phthalimide group.
Electrospray Ionization (ESI): The Workhorse Technique
ESI is the most common and effective ionization method for PPA derivatives. The carboxylic acid moiety is readily deprotonated in the negative ion mode, forming a stable [M-H]⁻ ion.[1][2] This process is highly efficient and typically results in a clean mass spectrum with a prominent molecular ion peak. In positive ion mode, while less common for the parent acid, derivatives can form protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ and ammonium [M+NH₄]⁺.[3] The choice between positive and negative mode depends on the specific derivative and the information sought.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is an alternative for less polar PPA derivatives that may not ionize efficiently by ESI. It's a gas-phase ionization technique that is less susceptible to matrix effects compared to ESI.
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is typically reserved for the analysis of large molecules like proteins. However, it can be employed for PPA derivatives in specific contexts, such as analyzing surface-bound derivatives or in imaging mass spectrometry.
Comparative Analysis of Ionization Techniques
| Technique | Principle | Advantages for PPA Derivatives | Disadvantages for PPA Derivatives |
| ESI | Soft ionization from solution | Excellent for polar, ionizable compounds like carboxylic acids. High sensitivity. | Can be susceptible to ion suppression and matrix effects. |
| APCI | Gas-phase chemical ionization | Suitable for less polar derivatives. Less prone to matrix effects. | Can sometimes induce fragmentation in the source. |
| MALDI | Laser-induced desorption from a matrix | High mass range, useful for specific applications like tissue imaging. | Sample preparation is critical; may not be suitable for routine analysis. |
High-Resolution Mass Spectrometry (HRMS): Unambiguous Formula Determination
High-resolution mass spectrometry is indispensable for confirming the elemental composition of a novel PPA derivative. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the confident assignment of a molecular formula, a critical step in structural elucidation.
Experimental Protocol: HRMS Analysis for Formula Confirmation
-
Sample Preparation: Prepare a dilute solution of the PPA derivative (1-10 µM) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization: Use ESI in either positive or negative ion mode, depending on the derivative.
-
Data Acquisition: Acquire data in full scan mode over a relevant m/z range.
-
Data Analysis: Process the data to obtain the accurate mass of the molecular ion. Use the instrument's software to generate a list of possible elemental compositions within a specified mass tolerance (e.g., ±5 ppm).
Tandem Mass Spectrometry (MS/MS): Deciphering the Molecular Structure
Tandem mass spectrometry (MS/MS) is a powerful technique used to fragment a selected precursor ion to generate a series of product ions.[4][5] The resulting fragmentation pattern serves as a molecular fingerprint, providing detailed structural information.[6][7] Collision-Induced Dissociation (CID) is the most common method for fragmentation.[8][9]
Experimental Workflow for MS/MS Analysis
The following diagram illustrates a typical workflow for the structural characterization of a PPA derivative using tandem mass spectrometry.
Caption: Key fragmentation pathways of PPA derivatives.
Quantitative Analysis by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for the quantitative analysis of small molecules in complex matrices. [10][11][12][13]Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode offer exceptional sensitivity and selectivity for this purpose. [12]
Experimental Protocol: LC-MS/MS Method for Quantification
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction to remove matrix components. Spike samples with a stable isotope-labeled internal standard.
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in MRM mode. Optimize at least two transitions for the analyte and one for the internal standard.
-
Calibration: Prepare a calibration curve by spiking known concentrations of the analyte into a representative blank matrix. [14]5. Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Performance Characteristics of a Typical LC-MS/MS Assay
| Parameter | Typical Value | Significance |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL [15][16] | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | The lowest concentration that can be accurately quantified. |
| Linearity (R²) | > 0.99 [15][16] | Indicates a strong correlation between concentration and response. |
| Accuracy | 85 - 115% | How close the measured value is to the true value. |
| Precision (%RSD) | < 15% | The degree of reproducibility of the measurement. |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, it is often used in conjunction with other analytical techniques for a comprehensive characterization.
| Technique | Strengths | Weaknesses | When to Use |
| Mass Spectrometry (MS) | High sensitivity and selectivity, provides molecular weight and structural information. | Can be destructive, may require derivatization for some compounds. | For identification, structural elucidation, and quantification at low levels. |
| Nuclear Magnetic Resonance (NMR) | Provides definitive structural information, non-destructive. | Lower sensitivity than MS, requires larger sample amounts. [17][18] | For unambiguous structure confirmation and stereochemical analysis. |
| HPLC-UV | Robust and widely available for quantitative analysis. | Lower sensitivity and selectivity than MS, limited structural information. | For routine quantification of known compounds at higher concentrations. |
In a direct comparison for short-chain fatty acid analysis, GC-MS showed superior sensitivity (LOD < 0.01 μg/mL) while NMR methods demonstrated better repeatability and were less affected by matrix effects. [17][19]
Conclusion
Mass spectrometry, particularly when coupled with liquid chromatography, offers an unparalleled combination of sensitivity, selectivity, and structural insight for the characterization of this compound and its derivatives. From high-resolution mass spectrometry for accurate formula determination to tandem mass spectrometry for detailed structural elucidation and quantitative analysis, MS-based techniques are indispensable tools in the modern drug development landscape. By understanding the principles behind the various MS techniques and applying robust, validated protocols, researchers can confidently and accurately characterize these important molecules, accelerating the pace of discovery.
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Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. (n.d.). ACS Publications. Retrieved from [Link]
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Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. (2024). PubMed. Retrieved from [Link]
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Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. (2024). ACS Publications. Retrieved from [Link]
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Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube. Retrieved from [Link]
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Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. (2023). ResearchGate. Retrieved from [Link]
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A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. (2023). ResearchGate. Retrieved from [Link]
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Electrospray Ionization ESI | Mass Spectrometry. (2022). YouTube. Retrieved from [Link]
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Accelerated synthesis of phthalimide derivatives: Intrinsic reactivity of diamines towards phthalic anhydride evaluated by paper spray ionization mass spectrometry. (2022). PubMed. Retrieved from [Link]
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Orthogonal Comparison of GC–MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. (2017). ACS Publications. Retrieved from [Link]
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Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. (2017). PubMed Central. Retrieved from [Link]
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Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). Springer Link. Retrieved from [Link]
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Orthogonal Comparison of GC-MS and 1 H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. (2017). ResearchGate. Retrieved from [Link]
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Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. (n.d.). wuxixb.com. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. (n.d.). PubMed Central. Retrieved from [Link]
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Collision-induced dissociation. (n.d.). Wikipedia. Retrieved from [Link]
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Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs using a high-resolution quadrupole time-of-flight mass spectrometer. (2021). PubMed. Retrieved from [Link]
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Tandem mass spectrometry instrumentation and application in pharmaceutical analysis. (n.d.). researchgate.net. Retrieved from [Link]
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Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (2018). YouTube. Retrieved from [Link]
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Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. (n.d.). National Institutes of Health. Retrieved from [Link]
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Metabolomics analysis by Targeted LC‐MS. (2018). The University of Alabama at Birmingham. Retrieved from [Link]
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A Senior Application Scientist's Guide to Confirming Conjugation with 5-Phthalimidopentanoic Acid via NMR Spectroscopy
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics, diagnostics, and research tools. The covalent attachment of a linker, such as 5-phthalimidopentanoic acid, to a biomolecule requires rigorous characterization to confirm that the desired reaction has occurred. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for providing detailed structural information. This guide provides an in-depth, experience-driven comparison of NMR spectroscopy with other common analytical methods for confirming conjugation with this compound, complete with experimental protocols and data interpretation.
The Central Role of Conjugation Confirmation
The conjugation of this compound to a primary amine on a biomolecule, such as a peptide or protein, results in the formation of a stable amide bond. This process is fundamental in various applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and fluorescently labeled probes. Inefficient or incomplete conjugation can lead to heterogeneous products with variable efficacy and safety profiles. Therefore, unambiguous confirmation of conjugation is not merely a quality control step but a cornerstone of reliable and reproducible research and development.
Why NMR Spectroscopy? A Structural Perspective
While techniques like mass spectrometry (MS) can confirm the mass of the resulting conjugate and High-Performance Liquid Chromatography (HPLC) can indicate the formation of a new product peak, ¹H NMR spectroscopy provides direct evidence of the newly formed covalent bond and allows for the characterization of the entire molecular structure in solution.[1][2] By analyzing the chemical shifts, coupling constants, and integration of proton signals, we can precisely map the changes that occur upon conjugation.
This is particularly valuable when working with a linker like this compound, which possesses distinct proton environments in both its phthalimide and pentanoic acid moieties. The changes in the chemical environment of the protons adjacent to the carboxylic acid group upon its conversion to an amide are a definitive indicator of successful conjugation.
Experimental Workflow: From Conjugation to Spectrum
Confirming conjugation via NMR spectroscopy involves a systematic workflow, from the initial reaction to the final spectral analysis.
Caption: Workflow for conjugation and confirmation by NMR.
Experimental Protocol: Amide Bond Formation
The following protocol outlines a general procedure for the conjugation of this compound to a primary amine-containing molecule, such as a peptide.
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add N-hydroxysuccinimide (NHS, 1.1 equivalents) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).[3]
-
Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-activated ester. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.
-
-
Conjugation to the Amine:
-
If DCC was used, filter off the DCU precipitate.
-
Add the solution of the activated this compound dropwise to a solution of the amine-containing biomolecule (1 equivalent) in a suitable buffer (e.g., PBS pH 7.4-8.0).
-
Allow the reaction to proceed at room temperature for 4-24 hours.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or preparative HPLC to remove unreacted starting materials and coupling reagents.
-
Experimental Protocol: NMR Sample Preparation
Proper sample preparation is paramount for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the purified conjugate is free of residual solvents and byproducts from the conjugation reaction. Lyophilization is often a suitable final step.
-
Solvent Selection: Choose a deuterated solvent in which the conjugate is soluble. For many bioconjugates, Dimethyl sulfoxide-d6 (DMSO-d6) or Deuterium oxide (D₂O) are common choices. The choice of solvent can influence the chemical shifts of labile protons.[4]
-
Concentration: Aim for a sample concentration that provides a good signal-to-noise ratio in a reasonable acquisition time. For ¹H NMR, a concentration of 1-5 mg/mL is typically sufficient.
-
Internal Standard: The addition of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS, though often the residual solvent peak is used for referencing) is crucial for accurate chemical shift referencing.[5]
Interpreting the ¹H NMR Spectrum: The Signature of Conjugation
The key to confirming conjugation lies in comparing the ¹H NMR spectra of the starting materials (this compound and the amine-containing molecule) with that of the purified conjugate.
Characteristic ¹H NMR Signals of this compound
The structure of this compound gives rise to a set of characteristic signals:
| Protons | Approximate Chemical Shift (ppm) in DMSO-d6 | Multiplicity | Integration |
| Phthalimide (aromatic) | 7.8-7.9 | multiplet | 4H |
| -CH₂- (adjacent to phthalimide) | 3.6-3.7 | triplet | 2H |
| -CH₂- (adjacent to COOH) | 2.2-2.3 | triplet | 2H |
| -(CH₂)₂- (central methylene groups) | 1.5-1.7 | multiplet | 4H |
| -COOH (carboxylic acid) | ~12 | broad singlet | 1H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Spectral Changes Upon Conjugation
The formation of an amide bond leads to distinct and predictable changes in the ¹H NMR spectrum:
-
Disappearance of the Carboxylic Acid Proton: The broad singlet corresponding to the acidic proton of the carboxylic acid group (around 12 ppm in DMSO-d6) will disappear. This is a primary and easily observable indicator of a reaction at the carboxyl group.[6]
-
Shift of the α-Methylene Protons: The triplet corresponding to the methylene protons adjacent to the carbonyl group (-CH₂-COOH) will experience a downfield shift upon formation of the amide bond (-CH₂-CONH-). This is due to the change in the electronic environment. The new chemical shift will typically be in the range of 2.1-2.4 ppm.
-
Appearance of an Amide Proton: A new signal corresponding to the amide proton (-CONH-) will appear, typically in the region of 7.5-8.5 ppm. The exact chemical shift and multiplicity of this proton will depend on the structure of the conjugated amine. This signal may be broad and its integration can be used to quantify the extent of conjugation.
-
Retention of Phthalimide and Aliphatic Chain Signals: The characteristic signals of the phthalimide aromatic protons and the other methylene groups of the pentanoic acid chain should remain, although minor shifts may be observed due to the overall change in the molecule's electronic structure.
By carefully analyzing these changes, a researcher can confidently confirm the successful formation of the amide bond and, therefore, the conjugation of this compound.
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled structural detail, other techniques are often used in conjunction for a comprehensive characterization of the conjugate.
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Detailed structural information, confirmation of covalent bond formation, and site of conjugation.[7] | Provides unambiguous structural evidence. Can be quantitative. | Lower sensitivity compared to MS. Requires higher sample concentrations. Can be complex for large biomolecules.[1] |
| Mass Spectrometry (MS) | Molecular weight of the conjugate, confirming the addition of the linker. | High sensitivity and accuracy. Can be coupled with liquid chromatography (LC-MS).[8] | Does not provide information on the site of conjugation. Cannot distinguish between isomers. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the conjugate, separation of conjugated from unconjugated species. | Excellent for assessing purity and quantifying reaction components.[9] | Provides limited structural information on its own. Retention time shifts indicate a reaction but do not confirm the structure. |
A Synergistic Approach
The most robust characterization of a this compound conjugate is achieved through a combination of these techniques. A typical workflow would involve:
-
HPLC to monitor the progress of the reaction and to purify the final conjugate.
-
Mass Spectrometry to confirm the expected molecular weight of the purified conjugate.
-
¹H NMR Spectroscopy to provide definitive structural confirmation of the amide bond formation and to ensure the integrity of the linker and the conjugated molecule.
This multi-faceted approach provides a self-validating system, ensuring the highest level of confidence in the identity and purity of the final product.
Conclusion
NMR spectroscopy, particularly ¹H NMR, is an indispensable tool for the unambiguous confirmation of conjugation with this compound. Its ability to provide detailed structural information at the atomic level offers a definitive advantage over other techniques. By understanding the principles of NMR, following robust experimental protocols, and carefully interpreting the spectral data, researchers can ensure the quality and reliability of their bioconjugates, paving the way for successful downstream applications in drug development and scientific research.
References
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Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds. Available at: [Link]
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- Matsuo, Y., Nakagawa, A., Seki, S., & Tanaka, T. (2021). Synthesis of an azahelicene-incorporated macrocyclic heteroarene via oxidation of an o-phenylene-pyrrole-thiophene icosamer. Beilstein Journal of Organic Chemistry, 17, 1827-1834.
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Nanalysis Corp. (2020). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. Available at: [Link]
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The Analytical Scientist. (2019). MS and NMR - the Perfect Couple?. Available at: [Link]
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American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Available at: [Link]
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Chemistry LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]
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ResearchGate. (n.d.). How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS?. Available at: [Link]
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A Head-to-Head Comparison for the Modern Laboratory: 5-Phthalimidopentanoic Acid vs. Succinimidyl Esters
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the precise and stable linkage of molecules is paramount. Among the arsenal of chemical tools available, those targeting primary amines are workhorses of the field due to the prevalence of lysine residues and N-termini on proteins. This guide provides an in-depth, head-to-head comparison of two key players in this space: 5-Phthalimidopentanoic acid, often employed as a linker precursor, and the widely utilized succinimidyl esters (NHS esters), a class of amine-reactive crosslinkers. We will delve into their reactivity, stability, and practical applications, supported by experimental insights to inform your selection process.
At a Glance: Key Differences
| Feature | This compound | Succinimidyl (NHS) Esters |
| Primary Function | Linker precursor requiring activation | Activated reagent for direct amine coupling |
| Reactivity | The carboxylic acid is unreactive towards amines until activated | Highly reactive with primary amines at physiological to slightly alkaline pH.[1][2][] |
| Resulting Bond | Amide bond (post-activation and coupling) | Stable amide bond.[1][4][5] |
| Reaction pH | Activation typically at acidic to neutral pH; subsequent coupling at pH 7.2-8.5 | Optimal for amine reaction at pH 7.2-8.5.[1][2] |
| Stability of Reagent | The carboxylic acid is highly stable | Prone to hydrolysis, especially at higher pH.[1][2] |
| Key Application | Building block for PROTACs and other complex linkers | Direct labeling of proteins, antibodies, and other biomolecules.[4][][5] |
Delving Deeper: A Mechanistic and Performance Showdown
Succinimidyl Esters: The Activated Workhorse
N-hydroxysuccinimide (NHS) esters are arguably the most prevalent class of amine-reactive crosslinkers.[1][4] Their popularity stems from their high reactivity towards primary amines, leading to the formation of exceptionally stable amide bonds.[1][4] The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide leaving group.[1]
However, the high reactivity of NHS esters is a double-edged sword. They are highly susceptible to hydrolysis, a competing reaction that regenerates the carboxylic acid and renders the reagent inactive.[1][2][6] The rate of this hydrolysis is significantly influenced by pH, increasing dramatically in more alkaline conditions.[1][2] For instance, the half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6.[1][2] This necessitates careful control of reaction conditions and prompt use of the reagent once dissolved.[5]
Advantages of NHS Esters:
-
High Reactivity: Efficiently reacts with primary amines at physiological to slightly alkaline pH.[1][6]
-
Stable Amide Bond: The resulting amide bond is extremely stable under physiological conditions.[1][4]
-
Well-Established Chemistry: The reaction is well-documented and widely understood.[1]
Disadvantages of NHS Esters:
-
Hydrolysis: Susceptible to hydrolysis, which competes with the desired amine reaction.[1][2][7][6]
-
Limited Stability in Solution: Aqueous stock solutions should be prepared immediately before use.[5]
This compound: The Versatile Linker Building Block
Unlike NHS esters, this compound is not an activated reagent for direct amine coupling. Instead, it serves as a stable, protected building block for constructing more complex molecular architectures, most notably in the field of Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[9]
The phthalimido group acts as a protecting group for a primary amine, which is revealed in a later synthetic step. The carboxylic acid end of this compound can be activated, often using carbodiimide chemistry (like EDC) in the presence of NHS or a similar activating agent, to form an NHS ester in situ. This activated form can then react with a primary or secondary amine on another molecule to form a stable amide bond. This multi-step approach allows for more controlled and sequential construction of complex bioconjugates.
Advantages of this compound:
-
Stability: The carboxylic acid is stable and not prone to hydrolysis under typical storage and handling conditions.
-
Versatility: Serves as a key building block for creating linkers with specific lengths and properties.
-
Controlled Reactions: The need for activation allows for more controlled, stepwise synthetic strategies.
Disadvantages of this compound:
-
Requires Activation: Not a direct coupling reagent; requires an additional activation step to react with amines.
-
Multi-Step Process: Its use in bioconjugation involves a more complex, multi-step synthetic procedure.
Experimental Design: A Tale of Two Strategies
The experimental workflows for utilizing these two molecules differ significantly, reflecting their distinct roles.
Workflow 1: Direct Protein Labeling with a Succinimidyl Ester
This workflow outlines a typical procedure for labeling a protein with a fluorescent dye functionalized with an NHS ester.
Caption: General workflow for direct protein labeling using an NHS ester.
Detailed Protocol: Antibody Labeling with a CF® Dye Succinimidyl Ester [5]
-
Prepare Antibody Solution:
-
Prepare Dye Stock Solution:
-
Allow the vial of the CF® Dye Succinimidyl Ester to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. This solution should be prepared immediately before use as the NHS ester is susceptible to hydrolysis.[5]
-
-
Labeling Reaction:
-
While stirring, add 15-25 µL of the 10 mM dye stock solution for every 1 mL of the antibody solution.
-
Continue to stir or rock the reaction mixture for 1 hour at room temperature, protected from light.[5]
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex® G-25) equilibrated with PBS.[10]
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein and the dye.
-
Workflow 2: Building a Linker with this compound
This workflow illustrates the initial steps of incorporating this compound into a larger molecule, a common process in PROTAC synthesis.
Caption: Workflow for activating and coupling this compound.
Conceptual Protocol: Activation and Coupling of this compound
-
Activation:
-
Dissolve this compound in an anhydrous organic solvent such as DMF.
-
Add 1.1 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1.1 equivalents of N-hydroxysuccinimide (NHS).
-
Stir the reaction at room temperature for 1-2 hours to form the NHS ester in situ.
-
-
Coupling:
-
To the activated ester solution, add a solution of the amine-containing molecule (e.g., a peptide or a small molecule E3 ligase ligand) in a suitable solvent.
-
Stir the reaction at room temperature overnight.
-
-
Workup and Purification:
-
Perform a standard aqueous workup to remove water-soluble byproducts.
-
Purify the resulting product by flash chromatography or preparative HPLC.
-
Reaction Mechanisms
The fundamental chemistry underpinning both approaches is the formation of an amide bond. However, the starting points and intermediates differ significantly.
Caption: Reaction mechanisms for NHS ester coupling and this compound activation/coupling.
Conclusion and Recommendations
The choice between this compound and a pre-activated succinimidyl ester is fundamentally a choice between a building block and a ready-to-use reagent.
Succinimidyl esters are the go-to choice for direct and efficient labeling of proteins and other biomolecules with primary amines. Their high reactivity allows for rapid conjugation, although this is tempered by their susceptibility to hydrolysis, which demands careful experimental planning and execution. They are ideal for applications such as:
-
Fluorescent labeling of antibodies for immunoassays.[5]
-
Biotinylation of proteins for affinity purification.
-
Immobilization of enzymes or antibodies onto surfaces.[6]
This compound , on the other hand, is a crucial component in the synthetic chemist's toolbox for building complex, multi-part molecules. Its stability and the requirement for activation provide a level of control that is essential for multi-step syntheses. It is the preferred choice when:
-
Constructing linkers for PROTACs and other targeted protein degraders.
-
Synthesizing complex antibody-drug conjugates (ADCs) where the linker chemistry is critical.
-
A protected amine is required at a specific point in a synthetic route.
Ultimately, a deep understanding of the chemical properties and reactivity of both this compound and succinimidyl esters will empower researchers to make the most informed and effective choices for their specific bioconjugation and drug development needs.
References
- Biotium. (2023, June 30). Protocol: Succinimidyl Ester Labeling of Protein Amines.
- Gauchet, C., Labadie, G. R., & Armistead, P. M. (2012).
- BenchChem. (2025). A Researcher's Guide to Amine-Reactive Crosslinkers: NHS Esters vs.
- BenchChem. (2025).
- BenchChem. (2025). A Head-to-Head Comparison of Amine-Reactive Crosslinkers for Researchers and Drug Development Professionals.
- Xiao, S. J., Brunner, S., & Wieland, M. (n.d.). Reactions of Surface Amines with Heterobifunctional Cross-Linkers Bearing Both Succinimidyl Ester and Maleimide for Grafting Biomolecules.
- (n.d.). General protein-protein cross-linking. PubMed.
- Vaidyanathan, G., & Zalutsky, M. R. (n.d.). Protein radiohalogenation: observations on the design of N-succinimidyl ester acylation agents.
- GeneCopoeia. (n.d.). CyDye® NHS Esters (Succinimidyl Esters).
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.
- Bich, C., Maedler, S., Chiesa, K., DeGiacomo, F., Bogliotti, N., & Zenobi, R. (2009, December 8). Reactivity and Applications of New Amine Reactive Cross-Linker for Mass Spectrometry Detection of Protein Complexes. CovalX.
- BOC Sciences. (n.d.). NHS Esters for Antibody Labeling.
- (n.d.).
- (n.d.). SM(PEG)n Crosslinkers.
- (n.d.). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications.
- (n.d.). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC.
- (n.d.).
- (n.d.). An Oxidative Bioconjugation Strategy Targeted to a Genetically Encoded 5-hydroxytryptophan. PMC - NIH.
- (2022, December 20). An overview of PROTACs: a promising drug discovery paradigm. PMC - NIH.
- (n.d.). PROTACs– a game-changing technology. PMC - NIH.
- (n.d.).
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A Senior Application Scientist's Guide to Linker Design: A Comparative Analysis of PEGylated vs. Non-PEGylated Phthalimide Linkers
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision point that profoundly influences the stability, efficacy, and overall therapeutic index of a bioconjugate. This guide provides an in-depth comparative analysis of two pivotal classes of linkers featuring the phthalimide moiety: those with and without Polyethylene Glycol (PEG) chains. We will move beyond a simple list of pros and cons to explore the underlying chemical principles, present supporting experimental data, and provide actionable protocols for their evaluation.
The Foundational Role of the Phthalimide Linker
The phthalimide group, a bicyclic aromatic imide, serves a dual purpose in advanced drug development, primarily in the realm of Proteolysis Targeting Chimeras (PROTACs). It is a key structural component of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, which are recognized by the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Consequently, phthalimide-containing fragments are frequently used as the CRBN-binding handle in PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[3]
The linker's role in a PROTAC is not merely to connect the target-binding and E3 ligase-binding moieties; its length, composition, and flexibility are critical for inducing a productive ternary complex (Target-PROTAC-E3 Ligase) and subsequent ubiquitination.[3] The intrinsic properties of the linker itself, however, dictate the overall physicochemical characteristics of the entire molecule.
The Imperative for PEGylation: Addressing Physicochemical Challenges
Many potent small-molecule drugs and the hydrocarbon chains often used in non-PEGylated linkers are inherently hydrophobic. This characteristic presents significant challenges:
-
Poor Aqueous Solubility: Limits formulation options and can lead to aggregation, reducing bioavailability.
-
Accelerated Plasma Clearance: Hydrophobic molecules are often rapidly cleared from circulation by the reticuloendothelial system.
-
Increased Immunogenicity: Aggregates and exposed hydrophobic regions can trigger an immune response.
PEGylation, the covalent attachment of PEG chains, is a clinically validated strategy to overcome these limitations.[][5] A PEG chain is a hydrophilic, flexible, and biocompatible polymer that imparts several favorable properties to the conjugate.[6]
Head-to-Head Comparison: PEGylated vs. Non-PEGylated Phthalimide Linkers
The decision to incorporate a PEG moiety into a phthalimide linker involves a trade-off between several key performance parameters. The following table summarizes these differences, supported by experimental observations.
| Feature | Non-PEGylated Phthalimide Linker | PEGylated Phthalimide Linker | Rationale & Causality |
| Solubility | Low to moderate in aqueous media. | High in aqueous media.[][6] | The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a hydration shell that significantly increases solubility. |
| Pharmacokinetics | Shorter circulation half-life, higher clearance. | Prolonged circulation half-life, reduced renal clearance.[][5] | PEGylation increases the hydrodynamic radius of the molecule, reducing the rate of kidney filtration and protecting it from enzymatic degradation.[5][7] |
| Immunogenicity | Higher potential for immunogenicity. | Reduced immunogenicity.[] | The flexible PEG chain can mask epitopes on the bioconjugate, preventing recognition by the immune system.[8] |
| Permeability & Uptake | Higher passive membrane permeability. | Generally lower passive membrane permeability.[9] | The hydrophilic PEG shell can hinder passive diffusion across the hydrophobic cell membrane. Cellular uptake may rely more on active transport mechanisms. |
| Payload Potency | Higher in vitro cytotoxicity. | Often reduced in vitro cytotoxicity.[5] | The steric hindrance from the PEG chain can interfere with the binding of the payload to its target, a phenomenon that is often overcome in vivo by prolonged exposure. |
| Aggregation | Prone to aggregation, especially with hydrophobic payloads. | High resistance to aggregation.[10] | The hydrophilic PEG chain prevents intermolecular hydrophobic interactions that lead to aggregation. |
Quantitative Data from Experimental Studies
A study on affibody-drug conjugates provides a clear quantitative comparison. Researchers compared a conjugate with a non-PEGylated linker (HM) to conjugates with 4 kDa (HP4KM) and 10 kDa (HP10KM) PEG linkers.[5]
| Conjugate | Linker Type | Half-Life Extension (vs. Non-PEG) | In Vitro Cytotoxicity Reduction (vs. Non-PEG) | In Vivo Tumor Therapy |
| HM | Non-PEGylated | 1.0x (19.6 min) | 1.0x | Least effective |
| HP4KM | 4 kDa PEG | 2.5x | 4.5x | More effective |
| HP10KM | 10 kDa PEG | 11.2x | 22.0x | Most effective |
Source: Adapted from data presented in "PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates".[5]
This data compellingly demonstrates that while PEGylation reduces immediate in vitro potency, the dramatic improvement in half-life leads to superior overall therapeutic efficacy in vivo.[5] The prolonged circulation allows for greater accumulation of the drug at the tumor site, compensating for the reduced intrinsic activity.[5]
Visualizing the Structural and Functional Differences
Diagrams can help clarify the structural concepts and experimental workflows involved in this comparative analysis.
Caption: Structural comparison of non-PEGylated and PEGylated linkers.
Caption: Experimental workflow for assessing linker stability in plasma.
Experimental Protocols for Comparative Evaluation
To ensure trustworthiness, protocols must be robust and self-validating. Here, we detail a standard methodology for assessing the stability of PEGylated vs. non-PEGylated linker-drug conjugates in plasma, a critical experiment for predicting in vivo behavior.
Protocol: In Vitro Plasma Stability Assay
Objective: To compare the rate of drug release and degradation of a PEGylated vs. a non-PEGylated phthalimide-linker conjugate in human plasma.
Materials:
-
Test Conjugates (PEGylated and Non-PEGylated versions, 1 mg/mL stock in DMSO)
-
Control Drug Payload (1 mg/mL stock in DMSO)
-
Human Plasma (pooled, heparinized)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% Formic Acid (Quenching Solution)
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
LC-MS/MS system
Methodology:
-
Preparation:
-
Pre-warm human plasma and PBS to 37°C.
-
Prepare a working solution of each test conjugate by diluting the DMSO stock with PBS to a final concentration of 100 µg/mL. Causality Note: This intermediate dilution minimizes the final DMSO concentration in the plasma to <1%, preventing solvent-induced protein precipitation.
-
-
Incubation:
-
In separate microcentrifuge tubes, add 10 µL of the 100 µg/mL working solution of each conjugate to 990 µL of pre-warmed human plasma to achieve a final concentration of 1 µg/mL.
-
Vortex gently to mix. This is your T=0 starting point for the time course.
-
Immediately withdraw a 50 µL aliquot from each tube and add it to a new tube containing 150 µL of ice-cold Quenching Solution (ACN with 0.1% Formic Acid). This is your T=0 sample .[11]
-
Place the master incubation tubes in the 37°C incubator.
-
-
Time-Point Sampling:
-
At subsequent time points (e.g., 1, 4, 8, 24, and 48 hours), remove the master tubes from the incubator, vortex gently, and withdraw a 50 µL aliquot.
-
Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold Quenching Solution in a freshly labeled tube. Causality Note: The combination of cold temperature and acidified organic solvent effectively stops enzymatic activity and precipitates plasma proteins, preserving the state of the conjugate at that specific time point.
-
-
Sample Processing:
-
Vortex all quenched samples vigorously for 30 seconds.
-
Incubate the samples on ice for 20 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the conjugate and any released drug, to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) or similar mass spectrometry method to specifically detect and quantify the intact conjugate and the released drug payload.[12][13]
-
Inject the processed samples onto the LC-MS/MS system. The peak area ratio of the intact conjugate to an internal standard (if used) is recorded for each time point.
-
-
Data Analysis:
-
Normalize the peak area of the intact conjugate at each time point to the T=0 sample (representing 100%).
-
Plot the percentage of remaining intact conjugate versus time on a semi-logarithmic scale.
-
Calculate the stability half-life (t½) for each conjugate using a first-order decay model.
-
Self-Validation: The inclusion of a T=0 sample is critical as it represents the initial, undegraded state of the conjugate and serves as the baseline for all subsequent measurements. Comparing the stability of the two linkers under identical conditions provides a direct and reliable measure of the impact of PEGylation.
Conclusion and Future Directions
The choice between a PEGylated and a non-PEGylated phthalimide linker is not a matter of one being universally superior, but rather a strategic decision based on the desired therapeutic outcome.
-
Non-PEGylated linkers may be advantageous for applications where high membrane permeability and rapid, potent in vitro activity are paramount, and where a shorter duration of action is acceptable or desired.
-
PEGylated linkers are the superior choice for systemic applications requiring long circulation times, reduced immunogenicity, and an improved therapeutic index, as demonstrated by enhanced in vivo efficacy despite lower in vitro potency.[][5][10]
The field continues to evolve, with emerging strategies focusing on linkers with precisely controlled PEG lengths (monodisperse PEGs) and novel architectures, such as branched or pendant PEGs, to further optimize the delicate balance between stability, solubility, and biological activity.[6][14] As our understanding of the intricate interplay between linker chemistry and biological systems deepens, so too will our ability to design smarter, safer, and more effective bioconjugates.
References
-
Title: PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates Source: MDPI URL: [Link]
-
Title: Phthalimides Source: Organic Chemistry Portal URL: [Link]
-
Title: Gabriel phthalimide synthesis | Amines | Class 12 | Chemistry | Khan Academy Source: YouTube URL: [Link]
-
Title: Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform Source: MDPI URL: [Link]
-
Title: Strategies for Non-Covalent Attachment of Antibodies to PEGylated Nanoparticles for Targeted Drug Delivery Source: PMC - PubMed Central URL: [Link]
-
Title: Current strategies for the design of PROTAC linkers: a critical review Source: PMC - NIH URL: [Link]
-
Title: Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins Source: PMC - NIH URL: [Link]
-
Title: Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions Source: PubMed Central URL: [Link]
-
Title: Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery Source: PMC - PubMed Central URL: [Link]
-
Title: PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates Source: PubMed URL: [Link]
-
Title: Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates Source: ScienceDirect URL: [Link]
-
Title: Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones Source: ACS Publications URL: [Link]
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Title: Pegylated Phthalocyanines: Synthesis and Spectroscopic Properties Source: PMC URL: [Link]
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Title: Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands Source: PMC - PubMed Central URL: [Link]
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Title: Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates Source: ACS Publications URL: [Link]
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Title: Method for Characterization of PEGylated Bioproducts in Biological Matrixes Source: ACS Publications URL: [Link]
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Title: Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase Source: PubMed URL: [Link]
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Title: Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates Source: ResearchGate URL: [Link]
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Title: Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay Source: PMC - PubMed Central URL: [Link]
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Title: PEGylation reagents (linkers, crosslinkers and labels) Source: Interchim URL: [Link]
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Title: Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency Source: Frontiers URL: [Link]
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Evaluating the In Vivo Stability of 5-Phthalimidopentanoic Acid Linkers: A Comparative Guide for Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. The linker, the architectural bridge connecting the target-binding warhead and the E3 ligase-recruiting moiety, is far more than a simple spacer. Its chemical nature profoundly influences a PROTAC's pharmacokinetic (PK) and pharmacodynamic (PD) properties. This guide provides an in-depth evaluation of the in vivo stability of 5-phthalimidopentanoic acid linkers, a common motif in PROTACs employing the phthalimide-based Cereblon (CRBN) E3 ligase ligand. We will objectively compare its performance with alternative linker technologies, supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC In Vivo Performance
The linker's composition, length, and rigidity are key factors that dictate a PROTAC's overall in vivo behavior, including its half-life, clearance rate, and oral bioavailability.[1] An unstable linker can lead to premature cleavage of the PROTAC in vivo, generating metabolites that may compete with the parent molecule for target or E3 ligase binding, thereby diminishing its efficacy.[2][3] Therefore, a comprehensive understanding of a linker's metabolic liabilities is paramount during the lead optimization phase of PROTAC development.
The this compound linker, an alkyl-based chain, is frequently employed due to its synthetic tractability and its ability to appropriately position the warhead and the phthalimide for effective ternary complex formation.[4] However, like all chemical entities introduced into a biological system, it is subject to metabolic transformation.
Comparative Analysis of Linker In Vivo Stability
While direct head-to-head in vivo stability data for a broad panel of PROTACs differing only in their linker composition is not always available in the public domain, we can draw valuable insights from existing literature and fundamental principles of drug metabolism. Here, we compare the anticipated in vivo stability of this compound linkers with two other prevalent classes: polyethylene glycol (PEG) linkers and rigid linkers.
| Linker Type | Structure | Anticipated In Vivo Stability Profile | Key Considerations |
| This compound (Alkyl-based) | A saturated hydrocarbon chain | Generally considered to have good metabolic stability. The primary metabolic pathways are likely to be oxidation at the terminal or sub-terminal positions of the alkyl chain.[] Shorter alkyl chains may exhibit enhanced stability due to steric hindrance at metabolic sites.[6] | While the alkyl chain itself is relatively robust, the amide bond connecting it to the phthalimide or the warhead can be susceptible to hydrolysis. The overall stability is context-dependent on the entire molecule's structure. |
| Polyethylene Glycol (PEG) | Repeating ethylene glycol units | Can be susceptible to metabolism, particularly through oxidation of the ether linkages.[7][8] However, their hydrophilicity can improve the solubility of the PROTAC. | The flexibility of PEG linkers can be advantageous for ternary complex formation but may also introduce an entropic penalty. Their hydrophilic nature can sometimes hinder cell permeability.[8] |
| Rigid Linkers (e.g., containing piperazine, piperidine, or triazole moieties) | Constrained cyclic or aromatic structures | Generally exhibit higher metabolic stability compared to flexible linkers.[7] The rigid structure can shield metabolically labile sites and may lead to improved pharmacokinetic profiles. | The rigidity can sometimes restrict the conformational flexibility required for optimal ternary complex formation. Synthetic complexity can be higher compared to simple alkyl or PEG linkers. |
Key Insight: The choice of linker is a delicate balance between achieving metabolic stability, maintaining sufficient flexibility for ternary complex formation, and optimizing physicochemical properties like solubility and permeability. While this compound linkers offer a solid foundation of metabolic stability, researchers must consider the potential for metabolism on the entire PROTAC molecule.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating in vivo stability.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for in vivo stability evaluation.
Experimental Protocols for In Vivo Stability Assessment
A robust evaluation of in vivo linker stability requires a multi-faceted approach, combining pharmacokinetic analysis with pharmacodynamic readouts.
Protocol 1: Pharmacokinetic Analysis of PROTACs in Rodent Plasma via LC-MS/MS
This protocol outlines a general procedure for quantifying the concentration of a PROTAC, such as one containing a this compound linker, in plasma samples from treated animals.
1. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (a structurally similar compound not expected to be present in the samples).[9]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[10]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
The gradient should be optimized to ensure good separation of the PROTAC from potential metabolites and matrix components.
-
-
Mass Spectrometry (MS/MS):
-
Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor-to-product ion transitions for both the PROTAC and the internal standard to ensure specificity and sensitivity.[9][11]
-
Develop a standard curve using known concentrations of the PROTAC spiked into blank plasma to enable accurate quantification.
-
3. Data Analysis:
-
Integrate the peak areas for the PROTAC and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (PROTAC/internal standard) against the nominal concentration of the standards.
-
Determine the concentration of the PROTAC in the unknown samples using the calibration curve.
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance (CL) using appropriate software.
Protocol 2: Western Blot Analysis of Target Protein Degradation in Tissues
This protocol provides a method to assess the pharmacodynamic effect of the PROTAC by measuring the levels of the target protein in tissues from treated animals.
1. Tissue Lysate Preparation:
-
Excise tissues of interest from euthanized animals and immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli buffer.[12]
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.[13]
3. Data Analysis:
-
Quantify the band intensities for the target protein and a loading control (e.g., GAPDH or β-actin) using image analysis software.
-
Normalize the target protein band intensity to the loading control for each sample.
-
Compare the normalized target protein levels in the PROTAC-treated groups to the vehicle control group to determine the extent of protein degradation.
Conclusion
The in vivo stability of the linker is a cornerstone of successful PROTAC design. The this compound linker, as a member of the alkyl linker class, generally offers a favorable stability profile. However, its performance must be empirically verified within the context of the entire PROTAC molecule. The comparative insights and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary framework to conduct rigorous in vivo stability evaluations. By systematically assessing the pharmacokinetic and pharmacodynamic properties of PROTACs with different linker architectures, the scientific community can continue to advance the development of this transformative therapeutic modality.
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Kim, J. H., et al. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Pharmaceuticals, 15(3), 374. Available at: [Link]
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Zhang, T., et al. (2023). Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter. Nature Communications, 14(1), 765. Available at: [Link]
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A Senior Application Scientist's Guide to Advanced Bifunctional Linkers for Bioconjugation
In the landscape of targeted therapeutics and advanced diagnostics, the covalent linkage of biomolecules is a foundational process. While traditional linkers like 5-phthalimidopentanoic acid have served as valuable tools, the increasing complexity and performance demands of modern bioconjugates, such as Antibody-Drug Conjugates (ADCs), necessitate a more sophisticated and versatile linker toolkit. The limitations of older methods, particularly the harsh conditions required for deprotection of the phthalimide group, can compromise the integrity of sensitive biomolecules.
This guide provides an in-depth comparison of modern, alternative bifunctional linkers, moving beyond the protected amine strategy of this compound. We will explore the chemical rationale, comparative performance, and practical application of linkers that offer greater control, stability, and functionality for today's bioconjugation challenges.
The Paradigm Shift: From Protected Amines to Direct Heterobifunctional Conjugation
The core advantage of modern alternatives lies in their use of two distinct reactive moieties, allowing for direct, sequential, and highly specific conjugation to different functional groups on a biomolecule, typically primary amines (e.g., lysine residues) and sulfhydryls (e.g., cysteine residues). This heterobifunctional approach minimizes undesirable side reactions like homodimerization, leading to more homogenous and well-defined conjugates.[1]
Non-Cleavable Thioether Linkers: The Gold Standard for Stability
For applications demanding the utmost stability in systemic circulation, non-cleavable linkers are the preferred choice.[][3] These linkers rely on the complete degradation of the antibody within the target cell's lysosome to release the conjugated payload.[4][5] This mechanism minimizes the risk of premature drug release and associated off-target toxicity.[5]
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is the archetypal linker in this class.[6] Its widespread adoption is exemplified by its use in the FDA-approved ADC, Kadcyla® (Trastuzumab emtansine), where it links the antibody to the cytotoxic agent DM1.[5][6][]
-
Mechanism of Action : SMCC features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (pH 7-9) and a maleimide group that specifically targets sulfhydryl groups (pH 6.5-7.5) to form highly stable amide and thioether bonds, respectively.[8][9] The cyclohexane ring in its structure enhances the stability of the maleimide group against hydrolysis.[10]
Cleavable Linkers: Engineering Controlled Payload Release
In contrast to their non-cleavable counterparts, cleavable linkers are designed to break under specific physiological conditions, offering precise control over payload release.[][4] This strategy can be advantageous for releasing membrane-permeable drugs that can exert a "bystander effect," killing adjacent antigen-negative tumor cells.[3][4]
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a prominent heterobifunctional reagent that creates a disulfide bond, which is susceptible to cleavage by intracellular reducing agents like glutathione.[4][11][12]
-
Mechanism of Action : Like SMCC, SPDP utilizes an NHS ester for reaction with amines.[13] However, its second reactive group is a pyridyldithio moiety, which reacts with sulfhydryls to form a cleavable disulfide linkage.[11][13] This reaction releases pyridine-2-thione, the concentration of which can be measured spectrophotometrically at 343 nm to quantify the conjugation reaction.[14]
Hydrazone linkers represent another major class of cleavable linkers. They are engineered to be stable at physiological pH (~7.4) but hydrolyze and cleave in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[4][] This pH-sensitive release mechanism is a powerful tool for targeted drug delivery.[16]
Polyethylene Glycol (PEG) Linkers: Enhancing Physicochemical Properties
Beyond reactivity, the linker's spacer arm profoundly impacts the bioconjugate's properties. Polyethylene glycol (PEG) linkers are widely incorporated into bioconjugation strategies to improve the resulting molecule's characteristics.[17][18]
-
Key Advantages of PEGylation :
-
Improved Solubility : PEG chains are highly hydrophilic, increasing the water solubility of hydrophobic payloads.[17][18][19]
-
Enhanced Stability & Half-Life : The PEG chain can shield the bioconjugate from proteolytic degradation and reduce renal clearance, extending its circulation time.[19][20][21]
-
Reduced Immunogenicity : PEGylation can mask epitopes on proteins, lessening the potential for an immune response.[18][19][20]
-
PEG chains can be incorporated into various linker backbones, including both cleavable and non-cleavable systems, to combine their physicochemical benefits with specific release chemistries.[19][22]
Bioorthogonal "Click Chemistry" Linkers: The Forefront of Specificity
Click chemistry describes a class of reactions that are highly specific, efficient, and bioorthogonal, meaning they do not interfere with native biological processes.[] This makes them ideal for complex biological environments, including live-cell labeling.[17]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free click reaction that has gained prominence in bioconjugation.[24] It involves the reaction between a strained alkyne (e.g., Dibenzocyclooctyne, DBCO) and an azide. Linkers containing these moieties allow for extremely precise and rapid conjugation with minimal side products.[][25]
-
Inverse-Electron-Demand Diels-Alder (IEDDA) : This reaction, often between a tetrazine and a trans-cyclooctene (TCO), is known for its exceptionally fast reaction kinetics, orders of magnitude faster than SPAAC.[24]
Comparative Performance of Bifunctional Linkers
The choice of linker is a critical design parameter that must be tailored to the specific application, considering the nature of the biomolecule, the payload, and the desired biological outcome.
| Feature | SMCC | SPDP | Hydrazone | PEG Linkers | Click Chemistry (SPAAC/IEDDA) |
| Reactive Groups | NHS ester, Maleimide | NHS ester, Pyridyldithio | Aldehyde/Ketone, Maleimide | Varies (e.g., NHS, DBCO) | Azide, Alkyne, Tetrazine, TCO |
| Bond Formed | Amide, Thioether | Amide, Disulfide | Hydrazone, Thioether | Varies (Amide, Triazole, etc.) | Triazole, Dihydropyridazine |
| Cleavability | Non-cleavable [8] | Reductively Cleavable [12] | Acid-Cleavable [4][] | Can be cleavable or non-cleavable[22] | Non-cleavable |
| Key Advantage | High in-vivo stability[5] | Controlled, reductive release[4] | pH-dependent release in lysosomes[] | Improved solubility, PK profile[17][20] | High specificity, bioorthogonal[] |
| Common Use Case | Stable ADCs (e.g., Kadcyla®)[5] | ADCs with reductive payload release[26] | ADCs targeting endosomal/lysosomal release[] | PEGylation of proteins, drugs[19] | Live-cell imaging, complex systems[17] |
| Reaction Monitoring | Chromatographic/MS | Spectrophotometry (A343 nm)[14] | Chromatographic/MS | Varies | Often requires fluorescent tags |
Experimental Protocols: A Practical Guide
The following protocols provide a validated methodology for using two of the most common heterobifunctional linkers, SMCC and SPDP.
Protocol 1: Two-Step Protein Conjugation using SMCC
This protocol describes the conjugation of a protein containing primary amines (Protein 1) to a protein or payload containing a free sulfhydryl group (Protein 2).
Causality : A two-step process is crucial to prevent self-conjugation or polymerization. First, the more labile NHS ester of SMCC is reacted with the amine-containing protein. After removing excess linker, the now maleimide-activated protein is introduced to the thiol-containing molecule. The pH is controlled to optimize each reaction: a slightly alkaline pH (7.2-8.0) favors the amine reaction, while a neutral pH (6.5-7.5) is optimal for the specific maleimide-thiol reaction.[8][9]
Materials:
-
Amine-containing protein (Protein 1) in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Thiol-containing protein/payload (Protein 2)
-
SMCC Crosslinker[27]
-
Anhydrous DMSO or DMF[27]
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2
-
Desalting columns
Procedure:
-
SMCC Preparation : Allow the vial of SMCC to equilibrate to room temperature before opening. Prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO or DMF immediately before use.[27]
-
Activation of Protein 1 :
-
Removal of Excess Linker : Remove non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer (pH 7.2). This step is critical to prevent the maleimide groups of unreacted SMCC from quenching the thiols on Protein 2.
-
Conjugation to Protein 2 :
-
Immediately add the desalted, maleimide-activated Protein 1 to the solution of Protein 2.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[29]
-
-
Quenching (Optional) : To quench any unreacted maleimide groups, a small molecule thiol like cysteine or β-mercaptoethanol can be added.
-
Purification : Purify the final conjugate using size-exclusion chromatography or other appropriate methods to separate the conjugate from unreacted components.
Protocol 2: Protein Thiolation and Conjugation using SPDP
This protocol demonstrates how to introduce a cleavable disulfide bond between two proteins.
Causality : This procedure first modifies an amine-containing protein with SPDP to introduce a pyridyldithio group. This activated intermediate can then react with a thiol-containing molecule to form a disulfide-linked conjugate.[13] The release of pyridine-2-thione provides a convenient method to quantify the degree of initial modification.[14]
Materials:
-
Amine-containing protein (Protein 1) in PBS, pH 7.2-8.0
-
Thiol-containing protein/payload (Protein 2)
-
SPDP Crosslinker[30]
-
DMSO or DMF
-
Dithiothreitol (DTT) for cleavage verification
-
Desalting columns
Procedure:
-
SPDP Preparation : Prepare a ~20 mM stock solution of SPDP in DMSO or DMF.[14]
-
Modification of Protein 1 :
-
Removal of Excess Linker : Desalt the reaction mixture using a column equilibrated with PBS (pH 7.2) to remove non-reacted SPDP.
-
Quantification of Modification (Optional) :
-
Measure the absorbance of the modified protein solution at 280 nm (for protein concentration) and 343 nm.
-
Add DTT to a final concentration of 5-10 mM to release all pyridine-2-thione.
-
Remeasure the absorbance at 343 nm. The increase in absorbance, using the extinction coefficient of pyridine-2-thione (8080 M⁻¹cm⁻¹), allows for calculation of the number of pyridyldithio groups incorporated per protein.[14]
-
-
Conjugation to Protein 2 :
-
Add the thiol-containing Protein 2 to the desalted, SPDP-modified Protein 1.
-
Incubate for 2 hours at room temperature or overnight at 4°C.[30]
-
-
Purification : Purify the final disulfide-linked conjugate using an appropriate chromatographic method.
-
Cleavage Verification : The disulfide linkage in the purified conjugate can be confirmed by incubating a sample with 25-50 mM DTT for 30 minutes and analyzing the products via SDS-PAGE.[14]
Conclusion
The evolution of bifunctional linkers beyond simple protected amines has been a driving force in the development of sophisticated bioconjugates. The modern chemist's toolkit includes highly stable non-cleavable linkers like SMCC, precisely-releasing cleavable linkers such as SPDP and hydrazones, property-enhancing PEG linkers, and ultra-specific bioorthogonal click chemistry reagents. The rational selection of a linker, based on a thorough understanding of its chemical mechanism, stability profile, and the ultimate biological application, is paramount to designing effective and safe targeted therapies and next-generation research tools.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Phthalimidopentanoic Acid
This guide provides an in-depth operational plan for the safe and compliant disposal of 5-Phthalimidopentanoic acid. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes established chemical safety principles and regulatory guidelines to offer a clear, logical, and trustworthy protocol.
Hazard Assessment: A Tale of Two Moieties
Understanding the "why" behind a disposal protocol begins with a clear-eyed assessment of the chemical's hazards. This compound is a solid organic compound that combines the characteristics of a phthalimide and a carboxylic acid.
-
Phthalimide Group: The phthalimide core is generally considered to have low acute toxicity.[1] However, like many organic dusts, it can cause irritation upon contact. The primary concern with the phthalimide structure is its environmental fate, as some related phthalate compounds are known endocrine disruptors. Fortunately, phthalimide itself is reported to be readily biodegradable.
-
Pentanoic Acid Group: The carboxylic acid tail gives the molecule acidic properties. While solid carboxylic acids are less aggressive than their liquid counterparts like pure pentanoic acid (which is corrosive and causes burns[2]), this compound should be treated as a skin and eye irritant.[3] In solution, it will lower the pH.
-
Combustibility: As a solid organic compound, it is combustible and will produce hazardous decomposition products like nitrogen oxides (NOx) and carbon monoxide upon burning.[4]
Based on this composite profile, the primary hazards are skin and eye irritation , and the primary disposal consideration is its classification as a solid, non-halogenated, acidic organic chemical waste .
Key Chemical & Safety Data
For quick reference, the following table summarizes the essential properties and classifications based on available data for structurally related compounds.
| Property | Data / Information | Source(s) |
| Physical State | Solid, powder or crystals. | [4] |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [3] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [4] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2). | [4] |
| Disposal Classification | Solid chemical waste. Must be managed according to local, state, and federal hazardous waste regulations. | [5] |
Step-by-Step Disposal Protocol
This protocol ensures safety at every stage, from waste generation to final pickup. The core principle is waste segregation —never mix this compound waste with other waste streams unless explicitly permitted by your EHS office.
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the chemical in any form, including as waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Wear safety glasses with side shields or goggles, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Use standard laboratory nitrile or latex gloves. Inspect them for tears or holes before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Not typically required when handling small quantities in a well-ventilated area. If generating dust, work in a chemical fume hood.
Step 2: Waste Containerization and Segregation
Proper containment is fundamental to safe chemical waste management.
-
Select a Compatible Container: Use a dedicated, sealable container for solid chemical waste. A high-density polyethylene (HDPE) pail or a sturdy, plastic-lined cardboard box is suitable.[5] The container must be clean, in good condition, and free of external contamination.
-
Segregate the Waste:
-
Solid Waste: Place any solid this compound, contaminated weigh boats, and contaminated consumables (e.g., paper towels, gloves) directly into your designated solid waste container.
-
Liquid Waste: If the compound was used in a solvent, this becomes a liquid organic waste stream. Do not mix this with the solid waste. Collect it in a separate, compatible liquid waste container (e.g., a glass or HDPE bottle). Ensure you do not mix incompatible waste streams.
-
-
Keep Containers Closed: The waste container must be securely closed at all times, except when you are actively adding waste.[5] This prevents spills and accidental exposure.
Step 3: Labeling for Compliance and Safety
Accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.
-
Attach a Hazardous Waste Tag: As soon as the first item of waste enters the container, affix a "Hazardous Waste" tag provided by your institution.
-
Complete the Tag: Fill out the tag completely and legibly.
-
Full Chemical Name: Write "this compound". Do not use abbreviations or chemical formulas.
-
Composition: List all components in the container, including any contaminated solvents or materials.
-
Hazard Information: Check the boxes for "Irritant" and "Solid."
-
Generator Information: Include your name, lab, and the date accumulation started.
-
Step 4: Spill Management
Accidents happen. A prepared response minimizes risk.
-
Alert Personnel: Notify others in the immediate area.
-
Assess the Spill: For a small, contained spill of solid material, you can proceed with cleanup. For a large spill, evacuate the area and contact your institution's EHS emergency line.
-
Cleanup Procedure:
-
Wearing your full PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material and absorbent into a designated waste container. Do not dry sweep , as this can generate dust.
-
Wipe the area with a damp cloth or paper towel, and place the cleaning materials into the waste container.
-
Seal and label the container as described in Step 3.
-
Step 5: Storage and Final Disposal
Waste must be stored safely while awaiting pickup.
-
Designate a Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This should be at or near the point of generation and under the control of laboratory personnel.[5]
-
Ensure Segregation: Store the container away from incompatible materials, particularly strong bases and oxidizers.
-
Arrange for Pickup: Once the container is full or you are finished with the project, submit a chemical waste pickup request through your institution's EHS portal. Do not pour chemical waste down the drain.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound from point of use to final disposal.
Caption: Decision workflow for handling and disposal.
References
- Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: 5-Aminovaleric Acid.
- Chemsrc. (2010). MSDS of 5-Aminovaleric acid.
- Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: 5-Aminovaleric Acid Hydrobromide (Low water content).
- Diversey. (2023). Safety Data Sheet: Clax Bright 4BL1.
- Aceschem. (n.d.). CAS 24484-22-8 | 5-(4-Fluorophenyl)pentanoic acid.
-
PubChem. (n.d.). Phthalimide. National Institutes of Health. [Link]
- Fisher Scientific. (2015). Material Safety Data Sheet - Phthalimide, 98%.
-
CAS. (n.d.). Diethyl phthalimidomalonate. American Chemical Society. [Link]
- BroadPharm. (n.d.). 5-azidopentanoic acid, 79583-98-5.
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]
-
U.S. Environmental Protection Agency. (2025). Household Hazardous Waste (HHW). [Link]
- Diversey. (2023). Safety Data Sheet.
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Phthalimidopentanoic Acid
For laboratory professionals engaged in research and development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 5-Phthalimidopentanoic acid, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. As Senior Application Scientists, our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Analysis of this compound
Based on data from similar compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Ingestion may also be harmful.[2][3] It is crucial to handle this compound with the appropriate precautions to minimize exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE, and the subsequent workflow provides a detailed, step-by-step guide to its selection and use.
| Area of Protection | Required PPE | Specifications and Rationale |
| Eye and Face | Safety Goggles or a Face Shield | Must provide a complete seal around the eyes to protect against splashes. A face shield offers additional protection for the entire face.[4] |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For extended work, consider double-gloving. |
| Body | Laboratory Coat or Chemical-Resistant Apron | A fully fastened lab coat protects the skin and personal clothing from contamination. For larger quantities or splash risks, a chemical-resistant apron is advised. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient. |
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE Selection and Use Workflow for this compound.
Safe Handling Protocol
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe working environment.
-
Preparation :
-
Handling the Compound :
-
Don the appropriate PPE as outlined in the section above.
-
Carefully open the container, avoiding the generation of dust.[6]
-
Use a spatula or other appropriate tool to transfer the desired amount of the compound.
-
Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area.[3][7]
-
-
Post-Handling :
Spill Management and Disposal Plan
In the event of a spill, a clear and immediate response is necessary to mitigate any potential hazards.
Spill Cleanup Protocol
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of respiratory exposure.
-
Containment : For small spills, use an absorbent material to contain the substance.[9]
-
Cleanup :
-
Reporting : Report the incident to your institution's environmental health and safety department.
Waste Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste, including excess reagent and contaminated materials (e.g., gloves, absorbent pads), in a clearly labeled, sealed, and corrosion-resistant container.[10]
-
-
Neutralization :
-
Final Disposal :
By implementing these comprehensive safety measures, researchers, scientists, and drug development professionals can handle this compound with confidence, ensuring both personal safety and the integrity of their research.
References
- Chemtrade International. (n.d.). Material Safety Data Sheet 5-Sulfoisoohtalic Acid.
- metasci. (n.d.). Safety Data Sheet 5-Phenylpentanoic acid.
- Lab Alley. (n.d.). How to Dispose of Acetic Acid.
- Cornell EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- Greenflow. (2024, October 1). How to Dispose of Used Acid: A Safe and Responsible Guide.
- Cosmo Bio USA. (2015, June 5). Pentanoic acid MSDS.
- Fisher Scientific. (2024, February 15). SAFETY DATA SHEET - 2-Phthalimidopropionic acid.
- 3M. (n.d.). Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Rivulis Knowledge Hub. (n.d.). Number 5. Chemical Treatment - Acid Handling Guidelines.
- ChemicalBook. (2025, December 20). Chemical Safety Data Sheet MSDS / SDS - PHTHALIMIDOPEROXYCAPROIC ACID.
- University of Utah. (n.d.). Acid Handling.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Innoveda Chemicals. (2024, April 16). Top 5 Safety Tips When Working with Acidic Liquids.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
